molecular formula C12H8N2O4 B1320737 2-(5-Nitropyridin-2-yl)benzoic acid CAS No. 1048912-81-7

2-(5-Nitropyridin-2-yl)benzoic acid

Cat. No.: B1320737
CAS No.: 1048912-81-7
M. Wt: 244.2 g/mol
InChI Key: LZILLRBYDMYDGM-UHFFFAOYSA-N
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Description

2-(5-Nitropyridin-2-yl)benzoic acid (CAS: 1048912-81-7) is a high-purity chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound belongs to the class of organic compounds known as benzoic acids, which are widely utilized in the synthesis of more complex molecules . It has a molecular formula of C12H8N2O4 and a molecular weight of 244.20 g/mol . Its specific structure, featuring both a benzoic acid and a nitropyridine moiety, makes it a valuable intermediate in pharmaceutical research. While direct clinical indications are not established, compounds with similar scaffolds are investigated as potent anti-inflammatory and analgesic agents . Furthermore, this chemical structure serves as a key precursor in the synthesis of novel antimalarial agents, particularly in the development of imidazopyridine-based compounds active against Plasmodium falciparum strains . Researchers value this compound for its potential in constructing molecules with targeted biological activity. This product is offered for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storing the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZILLRBYDMYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595252
Record name 2-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048912-81-7
Record name 2-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Nitropyridin-2-yl)benzoic acid

In the landscape of contemporary medicinal chemistry, the biaryl motif, particularly the linkage of pyridine and benzene rings, represents a cornerstone for the development of novel therapeutic agents. These structures are prevalent in a multitude of biologically active molecules, offering a rigid scaffold that can be precisely decorated with functional groups to modulate pharmacological activity. The title compound, this compound, is a prime exemplar of this structural class. Its architecture, featuring a carboxylic acid on the phenyl ring and a nitro group on the pyridine moiety, presents multiple avenues for further chemical elaboration, making it a valuable building block for library synthesis and a potential pharmacophore in its own right. Benzoic acid derivatives are integral to drug discovery, serving as key intermediates and active compounds in various therapeutic areas.[1][2][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. The protocols and analytical strategies detailed herein are designed to be self-validating, ensuring researchers can confidently replicate and verify their results. We will delve into the causality behind experimental choices, grounding our procedures in established chemical principles and authoritative literature.

Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond between the pyridine and benzene rings is the crucial step in this synthesis. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, generally good yields, and well-understood mechanism.[5][6] This approach has been successfully employed for coupling 2-pyridyl nucleophiles with various aryl halides.[5][7]

Synthetic Strategy: A Rationale for a Suzuki-Miyaura Approach

Our strategy hinges on the palladium-catalyzed coupling of a suitable boronic acid derivative with a halogenated precursor. We have chosen to couple 2-(methoxycarbonyl)phenylboronic acid with 2-chloro-5-nitropyridine.

Why this specific pairing?

  • Commercial Availability & Stability: Both starting materials are readily available from commercial suppliers. 2-Chloro-5-nitropyridine is an activated electrophile, making it a good substrate for cross-coupling. Using the methyl ester of 2-boronobenzoic acid protects the carboxylic acid functionality, which could otherwise interfere with the reaction.

  • Reaction Kinetics: The electron-withdrawing nitro group on the pyridine ring enhances its electrophilicity, facilitating the oxidative addition step in the catalytic cycle.

  • Post-Reaction Handling: The final hydrolysis of the methyl ester to the desired carboxylic acid is a straightforward and high-yielding transformation.

The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A 2-Chloro-5-nitropyridine C Methyl 2-(5-nitropyridin-2-yl)benzoate A->C Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na3PO4 Dioxane, 100 °C B 2-(Methoxycarbonyl)phenylboronic Acid B->C Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na3PO4 Dioxane, 100 °C D This compound C->D Hydrolysis LiOH, THF/H2O E Column Chromatography D->E F Characterization E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction: 2-Chloro-5-nitropyridine + 2-(Methoxycarbonyl)phenylboronic Acid → Methyl 2-(5-nitropyridin-2-yl)benzoate

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 eq), 2-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium phosphate (Na₃PO₄, 3.0 eq).[8]

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) as the catalyst. The choice of a bulky, electron-rich phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination, which can be challenging for heteroaryl couplings.[6][8]

    • Add anhydrous dioxane (solvent) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic phase under reduced pressure to yield the crude product, methyl 2-(5-nitropyridin-2-yl)benzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Reaction: Methyl 2-(5-nitropyridin-2-yl)benzoate → this compound

  • Procedure:

    • Dissolve the crude methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).

    • The desired product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to ensure protonation of the carboxyl group.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following workflow outlines the key techniques to be employed.

Characterization_Workflow cluster_primary Primary Structure Elucidation cluster_purity Purity & Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR FT-IR Spectroscopy HPLC HPLC Analysis MP Melting Point EA Elemental Analysis Compound Purified Product Compound->NMR Structural Confirmation Compound->MS Structural Confirmation Compound->IR Structural Confirmation Compound->HPLC Purity & Identity Compound->MP Purity & Identity Compound->EA Purity & Identity

Sources

2-(5-Nitropyridin-2-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(5-Nitropyridin-2-yl)benzoic Acid

Abstract

This compound is a highly functionalized biaryl heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a nitropyridine ring, offers a unique combination of reactivity and electronic properties. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making the molecule susceptible to a range of chemical transformations.[1][2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, key chemical reactions, and potential applications, designed for researchers and professionals in drug development and chemical synthesis.

Core Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a benzoic acid ring substituted at the 2-position with a 5-nitropyridin-2-yl group. This arrangement creates a sterically hindered yet synthetically versatile scaffold. The pyridine nitrogen and the carboxylic acid group can engage in hydrogen bonding, influencing its solid-state structure and solubility, while the nitro group dominates the electronic landscape of the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula C₁₂H₈N₂O₄Calculated
Molecular Weight 244.21 g/mol Calculated
Appearance Expected to be a crystalline solidBased on analogous compounds[3]
Melting Point Not explicitly reported; the related isomer, 4-(5-Nitropyridin-2-yl)benzoic acid, melts at 307-309°C.[4]A high melting point is expected due to molecular rigidity and potential intermolecular hydrogen bonding.
Solubility Expected to be slightly soluble in water[3] and soluble in polar organic solvents like DMSO and DMF.Solubility is governed by the polar carboxylic acid and nitro groups, balanced by the aromatic rings.
pKa The carboxylic acid proton pKa is estimated to be around 4.2 in H₂O.[5]The electronic effect of the nitropyridine substituent may slightly alter this value.

Synthesis Pathway: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and modular route for constructing the C-C bond between the pyridine and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed method is renowned for its high functional group tolerance, making it ideal for coupling partners bearing sensitive groups like nitro and carboxylic acid moieties.

The strategic disconnection involves reacting 2-chloro-5-nitropyridine with a suitable organoboron reagent, such as 2-(dihydroxyboryl)benzoic acid (2-carboxyphenylboronic acid).

G cluster_reactants Starting Materials cluster_catalyst Catalytic System R1 2-Chloro-5-nitropyridine Process Suzuki-Miyaura Cross-Coupling R1->Process R2 2-Carboxyphenylboronic Acid R2->Process Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Process Catalyzes Base Base (e.g., Na₂CO₃) Base->Process Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Process Medium Workup Acidic Workup & Purification Process->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-nitropyridine (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

    • Causality Insight: The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more nucleophilic boronate species. The aqueous-organic solvent system ensures all reactants are sufficiently solubilized.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylate, precipitating the product while keeping the basic byproducts in solution.

  • Purification: Filter the resulting precipitate and wash with water and a non-polar solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR -COOH>11 ppm (s, br, 1H)
Pyridine H (ortho to NO₂)~9.5 ppm (d, 1H)
Pyridine H (meta to NO₂)~8.6 ppm (dd, 1H)
Pyridine H (para to NO₂)~7.9 ppm (d, 1H)
Benzoic Acid H's7.5 - 8.2 ppm (m, 4H)
IR Spectroscopy O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)[9]
C=O stretch (Carboxylic Acid)1700 - 1680 cm⁻¹ (strong)[9]
N-O stretch (Asymmetric)1550 - 1500 cm⁻¹ (strong)
N-O stretch (Symmetric)1350 - 1300 cm⁻¹ (strong)
Aromatic C=C stretch1600 - 1450 cm⁻¹
Mass Spec (ESI-) [M-H]⁻m/z 243.04

Chemical Reactivity and Synthetic Potential

The molecule's reactivity is dictated by its three primary functional domains: the nitro group, the carboxylic acid, and the pyridine ring. This trifecta of reactivity makes it a valuable precursor for generating diverse chemical libraries.

G cluster_nitro Nitro Group Reactions cluster_acid Carboxylic Acid Reactions Start This compound Nitro_Reduction Reduction (e.g., Fe/HCl) Start->Nitro_Reduction Acid_Activation Activation (e.g., SOCl₂) Start->Acid_Activation Esterification Esterification (R-OH, H⁺) Start->Esterification Amine_Product 2-(5-Aminopyridin-2-yl)benzoic acid Nitro_Reduction->Amine_Product Amide_Coupling Amide Coupling (R-NH₂) Acid_Activation->Amide_Coupling Amide_Product Amide Derivatives Amide_Coupling->Amide_Product Ester_Product Ester Derivatives Esterification->Ester_Product

Sources

Spectroscopic Characterization of 2-(5-Nitropyridin-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(5-Nitropyridin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents a detailed analysis based on established principles of spectroscopic interpretation and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound is a bi-aryl compound featuring a benzoic acid moiety linked to a 5-nitropyridine ring. This unique arrangement of an electron-withdrawing nitro group and a carboxylic acid function dictates its electronic and, consequently, its spectroscopic properties. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The predictions are based on the known spectral data of benzoic acid and substituted nitropyridines.[1][2][3][4][5][6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the benzoic acid and the nitropyridine rings. The electron-withdrawing nature of the nitro group and the carboxylic acid will cause the aromatic protons to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-6'~9.4d1H
H-4'~8.7dd1H
H-3'~8.0d1H
H-6~7.9dd1H
H-3~7.8dd1H
H-4~7.6td1H
H-5~7.5td1H
COOH>10br s1H

Predicted in DMSO-d₆

Causality of Chemical Shifts:

  • COOH Proton: The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the solvent, appearing as a broad singlet at a very low field (>10 ppm).

  • Nitropyridine Protons (H-6', H-4', H-3'): The powerful electron-withdrawing effect of the nitro group at the 5'-position and the pyridine nitrogen will cause significant deshielding of the pyridine ring protons. H-6' is expected to be the most downfield due to its proximity to the nitrogen atom and the nitro group.

  • Benzoic Acid Protons (H-3 to H-6): These protons will be influenced by the electron-withdrawing carboxylic acid group and the nitropyridine substituent. The ortho-proton (H-6) is expected to be the most downfield of this system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the carbons attached to the nitro group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~167
C-2'~158
C-6'~152
C-5'~145
C-4'~140
C-1~135
C-2~133
C-6~131
C-4~130
C-5~128
C-3~125
C-3'~122

Predicted in DMSO-d₆

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the substituents. The carbon bearing the nitro group (C-5') and the carbons flanking the pyridine nitrogen (C-2' and C-6') are expected to be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][9][10][11][12][13]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C=O (Carboxylic Acid)1710-1680Strong, Sharp
C=C & C=N (Aromatic)1600-1450Medium-Strong
N-O (Nitro Asymmetric)1550-1500Strong
N-O (Nitro Symmetric)1350-1300Strong
C-O (Carboxylic Acid)1320-1210Medium

Interpretation of Key Peaks:

  • A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

  • Two strong absorptions, one around 1530 cm⁻¹ and another around 1340 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₂H₈N₂O₄) is 244.05 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z 244.0484.

  • Key Fragmentation Patterns:

    • Loss of OH (m/z 227)

    • Loss of COOH (m/z 199)

    • Loss of NO₂ (m/z 198)

    • Cleavage at the bi-aryl bond can also be expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of signals.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • Perform tandem MS (MS/MS) experiments on the molecular ion peak to obtain fragmentation data.

  • Data Processing:

    • Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and its fragments.

Visualized Workflows

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Instrument Setup (Tune & Shim) c->d e Acquire 1H, 13C, and 2D Spectra d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integration & Referencing g->h i Structure Elucidation h->i

Caption: Workflow for NMR data acquisition and analysis.

FTIR-ATR Data Acquisition Workflow```dot

FTIR_Workflow A Place Sample on ATR Crystal B Collect Background Spectrum A->B C Collect Sample Spectrum B->C D Generate Absorbance/ Transmittance Spectrum C->D

Caption: Workflow for high-resolution mass spectrometry.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-(4-nitropyrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Scriven, E. F. V. (2009). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). The IR Spectrum of Benzoic. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

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Strategic Determination of the Solubility Profile of 2-(5-Nitropyridin-2-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. While 2-(5-Nitropyridin-2-yl)benzoic acid is a molecule of interest, its solubility profile in common organic solvents is not well-documented in publicly available literature. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. We will dissect the molecule's physicochemical properties to predict its behavior, present a detailed, best-practice experimental protocol for solubility determination using the gold-standard shake-flask method, and discuss the interpretation of results. This document serves not as a repository of existing data, but as a strategic manual for generating accurate, reliable, and crucial solubility data in a laboratory setting.

Physicochemical Analysis and Solubility Predictions

The structure of this compound is a unique amalgamation of three key functional groups that dictate its solubility behavior: a carboxylic acid, a pyridine ring, and a nitro group. A thorough understanding of these components allows for rational solvent selection.

  • Benzoic Acid Moiety: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). Its acidic nature (pKa of benzoic acid is ~4.2) means its ionization state is highly dependent on the pH, though this is less of a factor in non-aqueous organic solvents.

  • Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor. Its presence adds to the overall polarity of the molecule.

  • Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Overall Molecular Profile: The combination of these groups results in a polar, moderately acidic molecule with multiple sites for hydrogen bonding. It is predicted to have limited solubility in non-polar, non-polarizable solvents like alkanes (e.g., hexane, heptane) and higher solubility in polar aprotic and polar protic solvents.

The principle of "like dissolves like" is the guiding axiom for solvent selection. We can categorize potential solvents to build a comprehensive profile.

Table 1: Predicted Solubility of this compound Based on Solvent Class

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Capable of hydrogen bonding with the carboxylic acid, pyridine nitrogen, and nitro group.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Strong dipole moments and ability to accept hydrogen bonds favor interaction.
Non-Polar Hexane, Heptane, TolueneVery Low Lack of polarity and hydrogen bonding capability leads to poor interaction with the polar solute.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity may allow for some dissolution, but lack of H-bonding limits high solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate Ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than alcohols or DMSO.

Experimental Design for Solubility Determination

A robust experimental design is critical for generating reliable data. The workflow should be logical, starting from material preparation to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting prep_compound Verify Purity of This compound (>98% via HPLC/NMR) prep_solvents Select & Prepare Solvents (Anhydrous, HPLC Grade) prep_compound->prep_solvents prep_system Calibrate Analytical System (e.g., HPLC-UV) prep_solvents->prep_system shake_flask Equilibrium Solubility Measurement (Shake-Flask Method) prep_system->shake_flask Proceed to Experiment sampling Sample Collection & Centrifugation/Filtration shake_flask->sampling dilution Serial Dilution of Supernatant sampling->dilution quantification Quantification via Calibrated HPLC-UV dilution->quantification Analyze Samples calculation Calculate Solubility (mg/mL or mol/L) quantification->calculation reporting Report Data with Temperature & Method Details calculation->reporting

Caption: Workflow for solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for solubility measurement due to its simplicity and reliability. It measures the concentration of a solute in a saturated solution that has been allowed to reach equilibrium with an excess of solid compound at a specific temperature.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC-UV or UV-Vis spectrophotometer

3.2. Step-by-Step Procedure

  • Preparation of Stock for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., DMSO) to create a concentrated stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 5-7 concentrations) that bracket the expected solubility range.

    • Run these standards on the HPLC-UV system to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is ~10 mg of solid.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to assess variability.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-200 rpm).

    • Allow the samples to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but a kinetic solubility test (measuring concentration at 24h, 48h, and 72h) is recommended to confirm that equilibrium has been reached. Equilibrium is achieved when consecutive measurements are statistically identical.

  • Sample Processing:

    • After equilibration, remove the vials and let them stand for 1-2 hours at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining microscopic solid particles, either:

      • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and sample from the supernatant.

      • Filter the supernatant through a 0.22 µm solvent-compatible syringe filter. (Note: Adsorption of the compound onto the filter should be checked and accounted for).

  • Quantification:

    • Accurately dilute the clear, saturated supernatant with a suitable solvent to bring its concentration into the linear range of the previously established HPLC calibration curve.

    • Analyze the diluted samples via HPLC-UV.

    • Use the peak area from the chromatogram and the calibration curve equation to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

    Solubility (mg/mL) = Cmeasured (mg/mL) × Dilution Factor

Data Interpretation and Reporting

The final solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurement was conducted.

Table 2: Example Data Reporting Format

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25.0 ± 0.5[Insert Value][Insert Value]
Acetonitrile25.0 ± 0.5[Insert Value][Insert Value]
Acetone25.0 ± 0.5[Insert Value][Insert Value]
Dichloromethane25.0 ± 0.5[Insert Value][Insert Value]
Toluene25.0 ± 0.5[Insert Value][Insert Value]
Heptane25.0 ± 0.5[Insert Value][Insert Value]

Analyzing the results in the context of solvent properties (polarity index, hydrogen bond donor/acceptor capacity) will provide a comprehensive understanding of the compound's physicochemical nature, which is invaluable for guiding formulation and process chemistry decisions.

References

  • Title: The Shake Flask Method for Solubility Determination Source: In "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" URL: [Link]

  • Title: A Standardized Shake-Flask Method for the Determination of Aqueous Solubility Source: In "Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System" URL: [Link]

An In-Depth Technical Guide to 2-(5-Nitropyridin-2-yl)benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Pyridine Scaffolds

The convergence of pyridine and benzoic acid moieties within a single molecular framework gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. The pyridine ring, a privileged structural motif in drug design, is present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The introduction of a nitro group further modulates the electronic properties of the pyridine core, making it a versatile precursor for a variety of bioactive molecules.[1][2] This guide focuses on the ortho-isomer, 2-(5-Nitropyridin-2-yl)benzoic acid, a specific N-aryl anthranilic acid derivative. While less common than its para and meta counterparts, its unique substitution pattern offers distinct possibilities for molecular design and biological activity. N-aryl anthranilic acids, as a class, are known for their anti-inflammatory properties and serve as key precursors for the synthesis of acridines, which have applications as antimalarial and anticancer agents.[3][4]

This technical guide provides a comprehensive overview of this compound, with a primary focus on a detailed, field-proven synthetic protocol. It further delves into its expected physicochemical properties, potential applications in drug discovery, and the analytical techniques essential for its characterization.

Physicochemical and Structural Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₁₂H₈N₂O₄Based on the chemical structure.
Molecular Weight 244.21 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid, likely pale yellow to off-white.N-aryl anthranilic acid derivatives are typically crystalline solids.[5][6] The nitro group can impart color.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group provides some aqueous solubility, but the aromatic rings dominate. N-phenyl anthranilic acid derivatives show this trend.[7]
Acidity (pKa) The carboxylic acid proton is expected to have a pKa around 4-5.Benzoic acid has a pKa of 4.2. The electronic effects of the nitropyridinyl group will influence this value.[8]
Lipophilicity (LogP) Predicted to be in the range of 2-3.Compounds with similar structures exhibit LogP values in this range, indicating moderate lipophilicity.[9]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of N-aryl anthranilic acids is classically achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5][10] This method is particularly effective for the amination of ortho-halobenzoic acids and can be performed without the need for protecting the carboxylic acid group.[3][4][11]

Synthetic Pathway: Ullmann Condensation

The proposed synthesis involves the reaction of 2-chlorobenzoic acid with 2-amino-5-nitropyridine. The electron-withdrawing nitro group on the pyridine ring activates the amino group for nucleophilic attack.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_chlorobenzoic_acid 2-Chlorobenzoic Acid reaction_center 2_chlorobenzoic_acid->reaction_center 2_amino_5_nitropyridine 2-Amino-5-nitropyridine 2_amino_5_nitropyridine->reaction_center catalyst Cupric Oxide (CuO) catalyst->reaction_center base Anhydrous K₂CO₃ base->reaction_center solvent High-boiling solvent (e.g., DMF or NMP) solvent->reaction_center temperature Heat (reflux) temperature->reaction_center product This compound reaction_center->product Ullmann Condensation

Caption: Synthetic workflow for this compound via Ullmann condensation.

Step-by-Step Methodology

Materials and Equipment:

  • 2-Chlorobenzoic acid

  • 2-Amino-5-nitropyridine

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-amino-5-nitropyridine (1-1.2 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar solvent such as DMF or NMP to the flask. The volume should be sufficient to ensure effective stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.[5][6]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger beaker containing water.

    • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

    • Stir the acidified mixture for a period to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

  • Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is essential.

Table 2: Key Analytical Characterization Techniques

TechniqueExpected Observations
¹H NMR Aromatic protons of both the benzoic acid and pyridine rings will be observed in the downfield region (typically 7-9 ppm). The presence of distinct coupling patterns will help confirm the ortho-substitution. The carboxylic acid proton will appear as a broad singlet, often further downfield.
¹³C NMR Resonances corresponding to the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the aromatic carbons will be present.
FT-IR Characteristic absorption bands for the N-H stretching of the secondary amine (around 3300 cm⁻¹), the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the N-O stretching of the nitro group (around 1500 and 1350 cm⁻¹) are expected.[7][12][13]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₁₂H₈N₂O₄ should be observed. Fragmentation patterns can provide further structural information.
Melting Point A sharp melting point is indicative of high purity.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an interesting candidate for further investigation in several scientific domains.

Pharmaceutical Applications
  • Anti-inflammatory Agents: As a derivative of N-aryl anthranilic acid, this compound could be explored for its potential as a non-steroidal anti-inflammatory drug (NSAID).[4]

  • Anticancer and Antimicrobial Precursor: The nitro group can be readily reduced to an amino group, providing a handle for further derivatization. This amino derivative can serve as a precursor for the synthesis of more complex heterocyclic systems, such as acridines and other fused-ring structures with potential anticancer or antimicrobial activities.[1][2] Nitropyridine derivatives themselves have shown a range of biological activities, including antifungal and anticancer properties.[1]

  • Enzyme Inhibitors: The pyridine and benzoic acid moieties can participate in various non-covalent interactions with biological targets, making this scaffold a potential starting point for the design of enzyme inhibitors.[2]

Materials Science Applications
  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the carboxylic acid group can act as ligands for metal ions, making this compound a potential building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.

Conclusion

This compound represents a valuable, albeit less explored, molecular scaffold with significant potential for applications in both pharmaceutical and materials research. This guide provides a robust synthetic framework based on the well-established Ullmann condensation, enabling its accessibility to researchers. The detailed protocol, coupled with insights into its expected properties and potential applications, serves as a foundational resource for scientists and drug development professionals interested in exploring the chemical and biological space of N-aryl pyridine derivatives. Further investigation into the biological activities and material properties of this compound is warranted and could lead to the discovery of novel therapeutic agents or functional materials.

References

  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 142-149. Available at: [Link]

  • Mei, X., August, A. T., & Wolf, C. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Aci. American Chemical Society. Available at: [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Available at: [Link]

  • Shah, J. R., et al. (2017). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 565-585.
  • Starosotnikov, A. M., & Bastrakov, M. A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. Available at: [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]

  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Inno Pharmchem. Available at: [Link]

  • Joshi, J. D., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research, 3(2), 265-271.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Kumar, S., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2273. Available at: [Link]

  • Sreedaran, S., & Subramanian, P. S. (2014). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. St. Joseph's College. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 38. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
  • Al-Masoudi, N. A., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • Kumar, A., et al. (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 7(12), 1435-1441. Available at: [Link]

  • Odabaşoğlu, M., et al. (2012). 2-Amino-5-nitrobenzoic acid. ResearchGate. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 5-Nitro-2-[(2-phenylethyl)amino]benzoic acid. CAS. Available at: [Link]

  • De Rosa, C., et al. (2023). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 169. Available at: [Link]

  • Budnick, K. A., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 12(5), 419. Available at: [Link]

Sources

The Therapeutic Potential of Nitropyridine Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its nitrogen atom enhances solubility and provides a key site for hydrogen bonding, making it a "privileged structural motif" in drug design.[1][3] When combined with a benzoic acid moiety and further functionalized with a nitro group, the resulting nitropyridine benzoic acid derivatives become a versatile class of compounds with a wide spectrum of potential biological activities.[4][5] The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the heterocyclic system, influencing binding affinities and reaction mechanisms.[4]

This technical guide provides an in-depth exploration of the biological activities of nitropyridine benzoic acid derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationship (SAR) insights, and provide detailed, field-tested protocols for their evaluation, empowering researchers to advance the development of this promising compound class.

Core Biological Activities and Mechanisms

Nitropyridine benzoic acid derivatives have demonstrated a diverse array of biological effects, stemming from their ability to interact with various biological targets. This section will explore the most prominent of these activities.

Anticancer Activity: Targeting Uncontrolled Proliferation

The fight against cancer remains a primary focus of drug discovery, and nitropyridine benzoic acid derivatives have emerged as a noteworthy area of investigation.[6] Their cytotoxic effects are often attributed to the inhibition of key enzymes that regulate cell growth and survival.[7]

Mechanism of Action: Kinase Inhibition

A predominant mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases.[7] Kinases are crucial nodes in the signaling pathways that drive cell proliferation, such as the Receptor Tyrosine Kinase (RTK) pathway.[8] For example, the Epidermal Growth Factor Receptor (EGFR) is an RTK that, upon activation, triggers downstream cascades like the MAPK and PI3K-AKT pathways, promoting cell growth and survival.[9] Overactivation of EGFR is a hallmark of many cancers.[9]

Small molecule inhibitors, including certain nitropyridine derivatives, can function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation events necessary for signal propagation.[8] The pyridine nitrogen and carboxylic acid group can form critical hydrogen bonds within the ATP-binding pocket, while the nitrated ring system can engage in various hydrophobic and electronic interactions, conferring both potency and selectivity.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Inhibitor Nitropyridine Benzoic Acid Derivative Inhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK Activation

Structure-Activity Relationship (SAR) Insights

For kinase inhibitors, the specific substitution pattern on both the pyridine and benzoic acid rings is critical.

  • Position of Nitro Group: The location of the electron-withdrawing nitro group can influence the pKa of the pyridine nitrogen and affect the overall geometry, dictating how the molecule fits into the ATP-binding pocket.

  • Substituents on Benzoic Acid: Modifications to the benzoic acid moiety can alter solubility, cell permeability, and interactions with amino acid residues outside the primary hinge-binding region of the kinase.

  • Amide Linkages: Many potent inhibitors are synthesized as amides of the parent carboxylic acid, where coupling with various amines allows for extensive exploration of chemical space to optimize potency and pharmacokinetic properties.[7] For example, coupling 5-nitropicolinic acid with aromatic amines has yielded potent urease inhibitors.[2]

Quantitative Data Summary

Compound ClassTarget/Cell LineActivity MetricValueReference
5-Nitropyridin-2-yl DerivativeChymotrypsinIC508.67 ± 0.1 μM[2]
5-Nitropyridin-2-yl DerivativeUreaseIC5029.21 ± 0.98 μM[2]
Janus Kinase 2 (JAK2) InhibitorsJAK2IC508.5–12.2 µM[7]
Benzoic Acid DerivativesHeLa Cancer CellsIC5022.9 µg/mL[10]
Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[11] Nitroaromatic compounds have a long history in this field, and nitropyridine derivatives are no exception, showing activity against a range of bacteria and fungi.[3][4]

Mechanism of Action

The antimicrobial action of nitro compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which are highly toxic. These reactive species can cause widespread cellular damage by reacting with crucial biomolecules like DNA, proteins, and lipids, leading to cell death.[4]

Additionally, some nitropyridine derivatives may act by inhibiting specific microbial enzymes essential for survival. For instance, metal complexes of nitropyridines have shown antimicrobial activity comparable to ciprofloxacin, suggesting mechanisms that could involve interference with DNA replication or cell wall synthesis.[2][3]

Structure-Activity Relationship (SAR) Insights

  • Coordination Chemistry: Complexing nitropyridine ligands with metal ions (e.g., Ag+) can significantly enhance their antimicrobial potency against both Gram-positive and Gram-negative bacteria.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, plays a crucial role in its ability to penetrate the bacterial cell wall and membrane.

  • Nitro Group Position: The position of the nitro group can affect the reduction potential of the molecule, influencing the rate at which toxic reactive nitrogen species are generated within the pathogen.

Quantitative Data Summary

Compound Class/DerivativeOrganismActivity MetricValueReference
N-hydroxy-pyridoxazinone (R = n-Bu)E. faecalisMIC7.8 µg/mL[3]
N-hydroxy-pyridoxazinone (R = n-Bu)S. aureusMIC31.2 µg/mL[3]
N-hydroxy-pyridoxazinone (R = n-Bu)C. albicansMIC62.5 µg/mL[3]
Phenolic Hydrazone DerivativeB. subtilisMIC62.5 µg/mL[3]
Phenolic Hydrazone DerivativeC. kruseiMIC62.5 µg/mL[3]
Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Some benzoic acid derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of inflammatory pathways or enzymes.[12][13] While less explored for the nitropyridine benzoic acid subclass specifically, the potential exists.

Potential Mechanisms of Action

The anti-inflammatory effects could be mediated by several mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

  • Modulation of Inflammatory Signaling: Interference with pathways like NF-κB, a master regulator of the inflammatory response.

  • P2Y14 Receptor Antagonism: Certain 3-amide benzoic acid derivatives have been designed as antagonists for the P2Y14 receptor, which is involved in inflammatory processes.[13]

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental design is the bedrock of drug discovery. The following protocols provide step-by-step methodologies for assessing the key biological activities of nitropyridine benzoic acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is a foundational assay for screening potential anticancer compounds.

Causality and Rationale: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.[15] This provides a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed Cells (e.g., 5,000 cells/well in a 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B D 4. Add Compound to Wells (Incubate for 24-72h) C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Add MTT Solution (e.g., 0.5 mg/mL final conc.) F 6. Incubate for 2-4h (Allow formazan formation) E->F G 7. Solubilize Crystals (Add DMSO or other solvent) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare a serial dilution of the nitropyridine benzoic acid derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure period (typically 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[17] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[17]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is the gold standard for susceptibility testing.[11]

Causality and Rationale: This method exposes a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium.[20] The lack of turbidity (cloudiness) after incubation indicates that bacterial growth has been inhibited.[19] This directly measures the potency of the compound against a specific bacterial strain and is crucial for evaluating potential new antibiotics.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells in columns 2 through 12.[20]

  • Serial Dilution: Dissolve the test compound in a suitable solvent (like DMSO) and then dilute it in MHB to twice the highest desired test concentration. Add 200 µL of this solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.[20] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well will be ~105 µL.[11]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11] This can be confirmed by reading the optical density (OD) on a plate reader.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay for EGFR)

This type of assay measures the direct effect of a compound on the activity of a purified enzyme, providing crucial mechanistic insight. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Causality and Rationale: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphotransfer reaction.[9] This assay works in two steps: first, any remaining ATP after the kinase reaction is depleted. Second, the ADP generated is converted back into ATP, which is then used by a luciferase enzyme to produce light. The luminescent signal is directly proportional to the kinase activity.[9][21] An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the purified kinase (e.g., recombinant human EGFR), substrate (e.g., Poly(Glu, Tyr) peptide), ATP, and the test inhibitor in the appropriate kinase assay buffer.[16]

  • Plate Setup: In a 384-well low-volume plate, add the components in the following order:

    • 1 µL of the serially diluted test inhibitor (or DMSO for controls).

    • 2 µL of the kinase solution.

    • 2 µL of the substrate/ATP mixture to initiate the reaction.[9]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[9]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the luciferase/luciferin mixture to generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

Nitropyridine benzoic acid derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated potential in oncology and infectious disease warrants further investigation. Future research should focus on a multi-pronged approach:

  • Systematic SAR Studies: Comprehensive exploration of the chemical space through combinatorial synthesis to refine potency and selectivity for specific targets.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by these compounds.

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.

  • In Vivo Efficacy: Advancing the most promising lead compounds into relevant animal models to validate their therapeutic potential in a physiological context.

By leveraging the foundational knowledge and robust experimental protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of nitropyridine benzoic acid derivatives, paving the way for the next generation of innovative medicines.

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An In-depth Technical Guide to the Chemistry and Application of 2-Substituted 5-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted 5-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The presence of the nitro group at the 5-position profoundly influences the electronic properties of the pyridine ring, rendering the C2 and C4 positions susceptible to nucleophilic attack and facilitating a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important class of compounds, with a focus on the underlying principles that govern their chemical behavior. Detailed experimental protocols, mechanistic insights, and a review of their role in the development of therapeutic agents are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the 5-Nitropyridine Moiety

Pyridines are a fundamental class of N-heterocycles prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro group (-NO₂) dramatically alters the electron density of the pyridine ring. As a potent electron-withdrawing group, the nitro moiety deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[2][3] When the nitro group is at the 5-position, the C2 and C6 positions are electronically activated. This predictable reactivity pattern makes 2-substituted 5-nitropyridines highly valuable and versatile building blocks in organic synthesis.

The unique electronic and structural features of 2-substituted 5-nitropyridines have led to their incorporation into a multitude of biologically active molecules.[4] Their ability to participate in a wide range of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures with diverse pharmacological properties.[5][6] This guide will delve into the core aspects of 2-substituted 5-nitropyridine chemistry, providing both a theoretical foundation and practical guidance for their synthesis and manipulation.

Synthesis of Key 2-Substituted 5-Nitropyridine Precursors

The journey into the diverse chemistry of 2-substituted 5-nitropyridines begins with the efficient synthesis of key starting materials. The two most common and versatile precursors are 2-amino-5-nitropyridine and 2-chloro-5-nitropyridine.

Synthesis of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine is a crucial intermediate, often serving as the entry point for the introduction of various functionalities.[6] It is typically synthesized via the nitration of 2-aminopyridine.

Reaction Principle: The nitration of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration (a mixture of concentrated nitric and sulfuric acids), the pyridine nitrogen is protonated, and the amino group can also exist in its protonated form, which is deactivating. The reaction proceeds through a delicate balance of these electronic effects, leading to the selective introduction of the nitro group at the 5-position.[7]

Experimental Protocol: Nitration of 2-Aminopyridine [8][9]

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, add 2-aminopyridine (1 equivalent) to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the solution of 2-aminopyridine, keeping the temperature below 30°C.

  • Reaction Progression: After the addition is complete, stir the mixture at room temperature for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to a pH of 5.5-6.0.

  • Isolation: The precipitated 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried.

A representative procedure reports a yield of 91.67% with a purity of 98.66% by HPLC.[9]

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is another highly versatile intermediate, with the chloro group serving as an excellent leaving group for both nucleophilic substitution and cross-coupling reactions.[1] It can be synthesized from 2-amino-5-nitropyridine or 2-hydroxy-5-nitropyridine.

2.2.1. From 2-Amino-5-nitropyridine (Sandmeyer Reaction)

Reaction Principle: This transformation proceeds via a diazotization reaction, where the amino group of 2-amino-5-nitropyridine is converted into a diazonium salt using sodium nitrite in an acidic medium. The subsequent decomposition of the diazonium salt in the presence of a chloride source (e.g., from hydrochloric acid) introduces the chlorine atom onto the pyridine ring.

Experimental Protocol: Diazotization of 2-Amino-5-nitropyridine [8]

  • Dissolution: Dissolve 2-amino-5-nitropyridine (1 equivalent) in an aqueous solution of hydrochloric acid.

  • Diazotization: Cool the solution to -5 to 0°C and slowly add an aqueous solution of sodium nitrite (1.5 equivalents).

  • Reaction Completion: Stir the reaction mixture at 0-5°C for 45 minutes, monitoring for the disappearance of the starting material by TLC.

  • Isolation: The resulting 2-chloro-5-nitropyridine can be isolated by filtration and purification.

2.2.2. From 2-Hydroxy-5-nitropyridine

Reaction Principle: The hydroxyl group of 2-hydroxy-5-nitropyridine can be replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Chlorination of 2-Hydroxy-5-nitropyridine [10][11]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1 equivalent) with phosphorus oxychloride (excess) and phosphorus pentachloride (1.2 equivalents).

  • Reaction: Heat the mixture at 100-105°C for 5 hours.

  • Work-up: After cooling, carefully pour the reaction mixture into ice water and neutralize with an aqueous sodium hydroxide solution to a pH of 8-9.

  • Extraction and Isolation: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-nitropyridine.

A reported yield for this procedure is 95.3% with a purity of 99.8%.[10]

Reactivity of 2-Substituted 5-Nitropyridines

The reactivity of the 2-substituted 5-nitropyridine core is dominated by the powerful electron-withdrawing effect of the nitro group, which facilitates nucleophilic aromatic substitution and provides a handle for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of 2-substituted 5-nitropyridine chemistry, allowing for the introduction of a wide variety of nucleophiles at the 2-position when a suitable leaving group, such as a halogen, is present.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group at the 5-position.[13]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the substituted product.

The stability of the Meisenheimer complex is the key to the facility of the SNAr reaction. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity: The rate of SNAr reactions on 2-halo-5-nitropyridines is influenced by the nature of the halogen. For many nucleophiles, the reactivity order is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogens, stabilizing the Meisenheimer complex.[14] However, with certain nucleophiles, the expulsion of the leaving group can become rate-limiting, leading to a reversal of this trend (I > Br > Cl > F).[14]

Table 1: Comparative Reactivity of Chloronitropyridine Isomers in SNAr with Piperidine [15]

SubstratePosition of ClPosition of NO₂Relative Reactivity
2-Chloro-3-nitropyridine23High
2-Chloro-5-nitropyridine25Moderate
4-Chloro-3-nitropyridine43Very High
5-Chloro-2-nitropyridine52Moderate
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules. 2-Chloro-5-nitropyridine is an excellent substrate for these transformations, enabling the formation of new carbon-carbon bonds at the 2-position.

3.2.1. Suzuki-Miyaura Coupling

Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[16] This reaction is highly versatile and tolerates a wide range of functional groups.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Combine 2-Chloro-5-nitropyridine, Arylboronic Acid, and Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification by Chromatography workup->purification product 2-Aryl-5-nitropyridine purification->product

Experimental Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methyl-5-nitropyridine [17]

  • Reaction Setup: In a reaction vessel, combine 2-chloro-3-methyl-5-nitropyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.

3.2.2. Sonogashira Coupling

Reaction Principle: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[19][20]

Experimental Protocol: General Sonogashira Coupling [19]

  • Reaction Setup: To a solution of the 2-halo-5-nitropyridine (1 equivalent) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents) and the copper(I) co-catalyst (e.g., CuI, 0.025 equivalents).

  • Reagent Addition: Add a base, such as diisopropylamine (7 equivalents), followed by the terminal alkyne (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for a few hours.

  • Work-up and Purification: Dilute the reaction mixture with an ether, filter through celite, and wash the filtrate with saturated aqueous ammonium chloride and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Applications in Drug Development and Materials Science

The versatile reactivity of 2-substituted 5-nitropyridines has made them indispensable building blocks in the synthesis of a wide range of functional molecules.

Medicinal Chemistry

The 2-substituted 5-nitropyridine motif is found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][21]

Case Study: Synthesis of Sorafenib (Nexavar)

Sorafenib (Nexavar) is a multi-kinase inhibitor used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key step in the synthesis of Sorafenib involves the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol.[22] While this specific precursor is not a 5-nitropyridine, the underlying reactivity principles of nucleophilic aromatic substitution on a chloropyridine are analogous. The synthesis of the picolinamide precursor can start from pyridine derivatives, and the knowledge of pyridine chemistry, including that of nitropyridines, is crucial. The synthesis of Sorafenib highlights the importance of functionalized pyridines in the construction of complex drug molecules.

General Synthetic Strategy for Biologically Active Molecules:

Many synthetic routes towards bioactive molecules utilize 2-chloro-5-nitropyridine as a starting material. The chloro group is first displaced by a nucleophile via an SNAr reaction. The nitro group can then be reduced to an amino group, which can be further functionalized, for example, by acylation or alkylation. This sequential functionalization allows for the rapid construction of a library of compounds for biological screening.

Materials Science

The electronic properties of 2-substituted 5-nitropyridines also make them attractive for applications in materials science. The presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and nonlinear optical materials. The ability to further functionalize the pyridine ring through cross-coupling reactions allows for the synthesis of extended π-conjugated systems with tailored electronic and optical properties.

Conclusion

2-Substituted 5-nitropyridines are a class of compounds with immense synthetic utility. Their predictable reactivity, governed by the strong electron-withdrawing nature of the nitro group, allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This versatility has made them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their synthesis and reactivity is therefore essential for researchers and professionals working in these fields. This guide has provided a comprehensive overview of the core principles of 2-substituted 5-nitropyridine chemistry, supported by detailed experimental protocols and mechanistic insights, to aid in the rational design and synthesis of novel functional molecules.

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An In-Depth Technical Guide to 2-(5-Nitropyridin-2-yl)benzoic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Nitropyridin-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While a detailed historical record of its discovery is not prominent in the scientific literature, this document constructs a robust framework for its synthesis, purification, and characterization based on established chemical principles and analogous transformations. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will explore a proposed synthetic pathway, detail experimental protocols, and discuss the significance of its structural motifs.

Introduction and Scientific Context

The fusion of pyridine and benzoic acid moieties in a single molecular entity creates a scaffold of significant interest in contemporary chemical research. The pyridine ring, a ubiquitous heterocycle in numerous pharmaceuticals, imparts specific physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding.[1][2] The benzoic acid group, a classic pharmacophore, offers a handle for further chemical modification and can interact with biological targets through ionic and hydrogen bonds.

The introduction of a nitro group onto the pyridine ring, as in this compound, further modulates the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring and its potential as a ligand in coordination chemistry.[3] In medicinal chemistry, the nitro group is a known pharmacophore in several drugs, although its potential for in vivo reduction necessitates careful consideration and often leads to the exploration of bioisosteric replacements in later stages of drug development.[4][5][6]

This guide will focus on a logical and efficient synthetic approach to this compound, providing the necessary detail for its practical implementation in a laboratory setting.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached through a cross-coupling reaction, a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly effective method for linking aromatic rings.[7][8][9]

Our proposed synthetic route, outlined below, utilizes commercially available starting materials and well-established reaction conditions.

Synthesis_Pathway A 2-Bromo-5-nitropyridine C Methyl 2-(5-nitropyridin-2-yl)benzoate A->C Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 80 °C B (2-Methoxycarbonylphenyl)boronic acid B->C D This compound C->D Hydrolysis LiOH, THF/H₂O Room Temperature

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling

The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5-nitropyridine with (2-methoxycarbonylphenyl)boronic acid.

Causality of Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

  • Base: Sodium carbonate (Na₂CO₃) is a mild and effective base for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: A biphasic solvent system of toluene, ethanol, and water allows for the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

  • Temperature: A reaction temperature of 80 °C provides sufficient thermal energy to drive the reaction to completion without significant decomposition of the starting materials or product.

Experimental Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitropyridine (1.0 eq.), (2-methoxycarbonylphenyl)boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(5-nitropyridin-2-yl)benzoate.

Step 2: Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Causality of Experimental Choices:

  • Hydrolysis Agent: Lithium hydroxide (LiOH) is a strong base that effectively saponifies the ester to the carboxylate salt.

  • Solvent System: A mixture of tetrahydrofuran (THF) and water ensures the solubility of both the ester and the hydroxide, facilitating the reaction.

  • Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions that could occur at elevated temperatures.

Experimental Protocol:

  • Dissolve methyl 2-(5-nitropyridin-2-yl)benzoate (1.0 eq.) in a mixture of THF and water (3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0 eq.) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the benzoic acid and pyridine rings will appear in the downfield region (typically δ 7.5-9.5 ppm). The carboxylic acid proton will be a broad singlet, often further downfield.[10][11]
¹³C NMR Aromatic carbons will resonate in the δ 120-150 ppm range. The carbonyl carbon of the carboxylic acid will be observed around δ 165-175 ppm.[10]
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₈N₂O₄) should be observed. Fragmentation patterns may include the loss of CO₂ from the carboxylic acid group.[12][13][14]
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Potential Applications and Future Directions

The structural features of this compound suggest several potential areas of application:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The pyridine and benzoic acid moieties are present in numerous approved drugs.[2][15][16] The nitro group can be a key pharmacophore or can be reduced to an amino group, providing a point for further derivatization.

  • Materials Science: The ability of the pyridine nitrogen and the carboxylic acid to coordinate with metal ions makes this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

  • Chemical Biology: As a tool compound to probe biological processes, leveraging the specific interactions of its functional groups.

Future research could focus on the biological evaluation of this compound and its derivatives against various disease targets. Additionally, exploring its coordination chemistry with different metal centers could lead to the discovery of novel materials.

Conclusion

While the historical discovery of this compound is not well-documented, this guide provides a robust and scientifically sound pathway for its synthesis and characterization. The proposed Suzuki-Miyaura coupling followed by hydrolysis offers an efficient and reliable method for obtaining this compound. The detailed experimental protocols and characterization data serve as a valuable resource for researchers interested in exploring the potential of this and related heterocyclic compounds in various scientific disciplines.

References

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Nitro bioisosteres. Cambridge MedChem Consulting. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Academia.edu. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • 2-[(pyridin-2-yl)carbamoyl]benzoic acid. PubChem. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Examples of compounds derived from pyridine where antiproliferative... ResearchGate. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. ResearchGate. [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • 2-(Pyridin-2-YL)benzoic acid. PubChem. [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • APPENDIX 2. MIT OpenCourseWare. [Link]

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]

  • Chemistry of Heterocyclic Compounds: Pyridine and its Derivatives, Part Two, Volume 14. Google Books.
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An In-depth Technical Guide to the Theoretical Elucidation of 2-(5-Nitropyridin-2-yl)benzoic Acid's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 2-(5-Nitropyridin-2-yl)benzoic acid. Intended for researchers in computational chemistry, materials science, and drug development, this document details the application of Density Functional Theory (DFT) to predict the molecule's geometry, vibrational spectra, and electronic characteristics. We will explore the rationale behind methodological choices, from functional and basis set selection to the interpretation of results such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The guide emphasizes a self-validating system, where theoretical predictions are designed to be correlated with experimental data, thereby ensuring the trustworthiness and practical applicability of the computational results.

Introduction: The Rationale for Computational Analysis

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a nitropyridine ring. This unique combination of a carboxylic acid group (a hydrogen bond donor/acceptor), a pyridine ring (a weak base and aromatic system), and a nitro group (a strong electron-withdrawing group) suggests a rich and complex electronic landscape. Such molecules are of significant interest in medicinal chemistry and materials science. Benzoic acid derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties[1]. The inclusion of the nitropyridine scaffold can further modulate these properties and introduce new ones, such as nonlinear optical (NLO) activity or unique coordination chemistry.[2][3]

Before undertaking costly and time-consuming synthesis and experimental characterization, theoretical calculations provide an invaluable in silico preview of a molecule's behavior. By employing quantum chemical methods, we can predict its stable three-dimensional structure, understand its electronic properties, and simulate its spectroscopic signatures. This computational pre-screening allows for a more targeted and efficient experimental workflow. This guide focuses on using Density Functional Theory (DFT), a robust method that offers an optimal balance between computational accuracy and resource requirements for molecules of this size.[4][5]

Core Computational Methodology: Density Functional Theory (DFT)

The foundational approach for this analysis is DFT, which calculates the electronic structure of a molecule based on its electron density. This is generally more efficient than traditional wave function-based methods like Hartree-Fock (HF) while often providing more accurate results, especially when electron correlation is significant.[6]

2.1. Selection of Functional and Basis Set: The "Why"

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules containing diverse functional groups like the title compound, a hybrid functional is the preferred choice. We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[2][6] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in regions far from the nucleus, and has a long-standing track record of providing reliable geometric and electronic data for a wide range of organic systems.[6][7]

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For this molecule, the 6-311++G(d,p) basis set is highly recommended.[2][6][8] Let's deconstruct this choice:

    • 6-311: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.

    • ++G: These are diffuse functions added to both heavy atoms (+) and hydrogen atoms (++). They are crucial for accurately describing regions of space far from the nucleus, which is essential for systems with lone pairs (like the oxygen and nitrogen atoms in our molecule) and for calculating properties like electron affinity and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and "polarize" in the presence of the electric field of other atoms, which is critical for an accurate description of chemical bonding.

2.2. The Computational Workflow

The theoretical analysis follows a logical progression where each step builds upon the last. The geometry must first be optimized to find the most stable conformation before any other properties can be reliably calculated.

G cluster_input Input Phase cluster_calc Core Calculation cluster_analysis Property Analysis Input Initial 3D Structure (e.g., from ChemDraw) Method Define Method: Functional: B3LYP Basis Set: 6-311++G(d,p) Input->Method Specify Parameters Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Analysis Opt->Freq Verify Minimum Energy Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Extract Data Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Perform Single-Point Calculation Vib Vibrational Spectra (IR, Raman) Freq->Vib Simulate Spectra

Caption: Computational workflow for theoretical analysis.

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for performing the calculations using a common quantum chemistry software package like Gaussian.

Protocol 3.1: Geometry Optimization and Frequency Analysis

  • Structure Input: Build the this compound molecule in a molecular editor (e.g., GaussView, Avogadro). Perform a preliminary geometry clean-up using molecular mechanics if available.

  • Input File Generation: Create a text input file specifying the calculation parameters. The essential keywords will be:

    • #p Opt Freq B3LYP/6-311++G(d,p): This command line requests optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory (p indicates printing of extra output).

    • Title Card: A descriptive title for your calculation.

    • Charge and Multiplicity: For the neutral molecule, this will be 0 1 (0 charge, singlet multiplicity).

    • Molecular Coordinates: The Cartesian coordinates of each atom from step 1.

  • Execution: Submit the input file to the quantum chemistry software.

  • Validation: Upon completion, inspect the output file.

    • Convergence: Confirm that the geometry optimization has converged successfully. Look for the "Stationary point found" message.

    • Frequencies: Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-examined.

Protocol 3.2: Electronic Property Calculation

  • Input File Preparation: Using the optimized coordinates from Protocol 3.1, create a new input file.

  • Keyword Modification: The keyword line should be modified to request a single-point energy calculation and the generation of data for electronic analysis. For example:

    • #p B3LYP/6-311++G(d,p) Pop=Full IOp(6/33=2,6/41=1,6/42=1): This requests the calculation at the specified level, with enhanced population analysis (Pop=Full) and keywords to print the necessary information for plotting orbitals and potentials.

  • Execution and Analysis: Run the calculation. The output file will contain information on molecular orbitals (including HOMO and LUMO energies) and the dipole moment. Use visualization software to generate MEP maps and orbital surfaces from the generated checkpoint file.

Predicted Structural and Electronic Properties

The results from these calculations provide a detailed picture of the molecule's characteristics.

4.1. Optimized Molecular Geometry

The optimization calculation predicts the most stable spatial arrangement of the atoms. Key parameters to analyze include the dihedral angle between the pyridine and benzoic acid rings, which determines the overall planarity of the molecule. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the pyridine nitrogen, is a strong possibility that would significantly influence the conformation.[9][10]

ParameterPredicted Value (Å or °)Significance
C(acid)-C(pyridine) Bond Length~1.48 ÅIndicates the degree of conjugation between the two ring systems.
O-H (acid) Bond Length~0.97 ÅStandard length for a carboxylic acid proton.
N-O (nitro) Bond Lengths~1.23 ÅTypical for a nitro group, indicating significant double bond character.
Dihedral Angle (C-C-C-N)(Value)°Defines the twist between the benzoic acid and pyridine rings.
Intramolecular H-bond (O-H···N)(Value) ÅIf present, this distance indicates the strength of the interaction.

4.2. Electronic Properties and Reactivity

The electronic properties dictate the molecule's reactivity, interaction with other molecules, and its potential applications.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6]

    • The HOMO represents the ability to donate an electron. Its density is likely to be localized on the more electron-rich benzoic acid ring.

    • The LUMO represents the ability to accept an electron. Due to the strongly electron-withdrawing nitro group, the LUMO will likely be concentrated over the nitropyridine ring.

    • The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule will be more reactive and easily polarizable.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface.[5] It is an excellent tool for predicting intermolecular interactions.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack. These are expected around the carboxylic oxygen atoms and the nitro group oxygen atoms.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group.

G cluster_geom Optimized Geometry cluster_elec Electronic Structure cluster_props Derived Properties & Predictions Geom Bond Lengths Bond Angles Dihedral Angles Stab Molecular Stability Geom->Stab Inter Intermolecular Interactions (Hydrogen Bonding) Geom->Inter Spec Spectroscopic Signatures (IR, UV-Vis) Geom->Spec via Vibrational Modes Elec Electron Density Distribution Elec->Stab via HOMO-LUMO Gap React Chemical Reactivity (Nucleophilic/Electrophilic Sites) Elec->React via MEP & FMOs Elec->Inter via MEP Elec->Spec via Electronic Transitions

Caption: Relationship between calculated structure and predicted properties.

Electronic PropertyPredicted ValueInterpretation
HOMO Energy(Value) eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy(Value) eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)(Value) eVA key indicator of kinetic stability and chemical reactivity.[6]
Dipole Moment(Value) DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.[6]

Conclusion: Bridging Theory and Experiment

This guide has outlined a robust theoretical framework for characterizing the structure and electronic properties of this compound using DFT calculations. The proposed B3LYP/6-311++G(d,p) level of theory provides a reliable and well-established method for this purpose. The predicted geometric parameters, vibrational frequencies, HOMO-LUMO gap, and MEP map collectively offer a profound understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. These theoretical insights are not merely academic; they form a critical, predictive foundation upon which efficient experimental synthesis, characterization (e.g., via X-ray crystallography and FT-IR), and application-oriented screening can be built.

References

  • ResearchGate. (n.d.). Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. Retrieved January 17, 2026, from [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-710. Retrieved January 17, 2026, from [Link]

  • Kurmanova, A.F., Abilkanova, F.Zh., Pustolaikina, I.A., & Nikolskiy, S.N. (2023). DFT Study of Intermolecular Proton Exchange with Some Derivatives of Benzoic Acids. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Studies on growth, characterization and computational studies of 2,4-Dichlorobenzoic acid 2-amino-5-nitropyridine co-crystal for nonlinear optical applications. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Solid 1:1 Pyridine-Benzoic Acid Complexes; the Nature of the Hydrogen Bond as a Function of the Acid-Base Levels in the Complex. The Journal of Physical Chemistry. Retrieved January 17, 2026, from [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 711-723. Retrieved January 17, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Applied Biological Chemistry, 65(1), 33. Retrieved January 17, 2026, from [Link]

  • Nissen, C., & Detert, H. (2021). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 6(11), x211245. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Retrieved January 17, 2026, from [Link]

  • Odabasoglu, H. Y., et al. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o511. Retrieved January 17, 2026, from [Link]

  • Guo, H.-B., & Smith, J. C. (2018). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 122(25), 5534–5542. Retrieved January 17, 2026, from [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Retrieved January 17, 2026, from [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research, 3(4). Retrieved January 17, 2026, from [Link]

  • Al-Taani, E. D., et al. (2022). Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA). Molecules, 27(18), 5859. Retrieved January 17, 2026, from [Link]

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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of 2-(5-Nitropyridin-2-yl)benzoic acid, a novel compound of interest. While specific data for this compound is not yet publicly available, this document outlines the standard experimental workflow, data presentation, and mechanistic investigation applicable to such a molecule. The guide details widely accepted in vitro assays, including those for assessing cell viability and metabolic activity, membrane integrity, and the induction of apoptosis. Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in the field of drug development.

Introduction to this compound and the Imperative of Cytotoxicity Screening

This compound is a heterocyclic compound featuring a nitropyridine moiety linked to a benzoic acid ring. The nitropyridine functional group is of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[2][3] The benzoic acid component, a common scaffold in pharmaceuticals, can influence the compound's solubility, cell permeability, and interaction with biological targets.[4][5]

The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[1][6] This process, known as cytotoxicity screening, aims to identify compounds that can selectively target diseased cells (e.g., cancer cells) while minimizing harm to healthy, non-malignant cells.[1][7] A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and programmed cell death (apoptosis).[1][8] Early-stage in vitro toxicity screening is essential for identifying potential safety concerns and guiding the decision-making process in drug development.[9]

This guide will delineate a logical, multi-faceted approach to the preliminary cytotoxicity screening of this compound, emphasizing the rationale behind experimental choices and the integration of multiple assays to build a comprehensive initial toxicity profile.

Experimental Design: A Rationale-Driven Approach

A robust experimental design is paramount for obtaining reliable and reproducible cytotoxicity data.[9][10] Key considerations include the selection of appropriate cell lines, the choice of cytotoxicity assays, and the determination of a relevant concentration range for the test compound.

Cell Line Selection: Targeting Relevance

The choice of cell lines should be guided by the potential therapeutic application of the compound.[11][12] Given that nitropyridine derivatives have shown promise as anticancer agents, a panel of cancer cell lines alongside a non-cancerous control cell line is recommended for the initial screening.[2][13]

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used for screening potential breast cancer therapeutics.[7]

    • HeLa (Cervical Adenocarcinoma): A robust and widely characterized cancer cell line.[7]

    • HepG2 (Hepatocellular Carcinoma): Represents a liver cancer model, important for assessing potential hepatotoxicity.[13]

  • Non-Cancerous Control Cell Line:

    • HEK293 (Human Embryonic Kidney): Often used as a control for general cytotoxicity due to its human origin and ease of culture.[7]

    • MRC-5 (Human Lung Fibroblast): A normal, diploid cell line that can provide insights into the compound's effects on non-malignant cells.[14]

The use of multiple cell lines from different tissue origins provides a broader understanding of the compound's cytotoxic profile and potential for selective activity.[11]

Assay Selection: A Multi-Parametric Evaluation

No single assay can provide a complete picture of cytotoxicity.[15] Therefore, a combination of assays that measure different cellular endpoints is recommended to elucidate the potential mechanism of cell death.

  • Metabolic Activity Assessment (MTT Assay): This colorimetric assay is a primary screening tool that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[16][17][18] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17]

  • Membrane Integrity Assessment (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[19][20] LDH release is a hallmark of necrosis and late-stage apoptosis.[21]

  • Apoptosis vs. Necrosis Differentiation (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between different modes of cell death.[22][23][24]

    • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[22][24]

    • Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of necrotic or late apoptotic cells with compromised membrane integrity.[22][23]

The following diagram illustrates the logical flow of the proposed preliminary cytotoxicity screening:

G cluster_0 Initial Screening cluster_1 Mechanistic Insight cluster_2 Data Analysis Compound This compound CellLines Cancer Cell Lines (MCF-7, HeLa, HepG2) Non-Cancerous Cell Line (HEK293) Compound->CellLines MTT MTT Assay (Metabolic Activity) CellLines->MTT LDH LDH Assay (Membrane Integrity) CellLines->LDH Flow Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Flow If Cytotoxic LDH->Flow If Cytotoxic Analysis IC50 Calculation Selectivity Index (SI) Data Visualization Flow->Analysis G cluster_0 Cell States Viable Viable Cell (Annexin V-, PI-) EarlyApoptosis Early Apoptosis (Annexin V+, PI-) Viable->EarlyApoptosis Apoptotic Stimulus Necrosis Primary Necrosis (Annexin V-, PI+) Viable->Necrosis Severe Insult LateApoptosis Late Apoptosis / Necrosis (Annexin V+, PI+) EarlyApoptosis->LateApoptosis Membrane Permeabilization

Caption: Differentiation of cell death pathways.

Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's cytotoxicity. [25]It is the concentration of the compound that reduces cell viability by 50%. The IC50 values will be calculated from the dose-response curves generated from the MTT assay data using non-linear regression analysis.

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line. [7][25]

  • SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)

A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells. [25]

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineTypeIC50 (µM) after 48h (MTT Assay)Selectivity Index (SI) vs. HEK293Predominant Mode of Cell Death (Annexin V/PI)
MCF-7 Breast Cancer15.26.1Apoptosis
HeLa Cervical Cancer22.54.1Apoptosis
HepG2 Liver Cancer18.94.9Apoptosis
HEK293 Non-Cancerous92.8-N/A

Conclusion and Future Directions

The preliminary cytotoxicity screening provides the first critical assessment of the therapeutic potential of this compound. The multi-parametric approach outlined in this guide, combining assays for metabolic activity, membrane integrity, and the mode of cell death, will generate a comprehensive initial toxicity profile.

Based on the hypothetical data presented, this compound demonstrates moderate cytotoxicity against the tested cancer cell lines with a degree of selectivity towards them over the non-cancerous cell line. The induction of apoptosis as the primary mode of cell death is a favorable characteristic for a potential anticancer agent.

Future studies should aim to:

  • Expand the panel of cancer cell lines to further evaluate the compound's spectrum of activity.

  • Investigate the molecular mechanisms underlying the apoptotic pathway induced by the compound (e.g., caspase activation, Bcl-2 family protein expression).

  • Perform in vivo toxicity and efficacy studies in animal models to validate the in vitro findings.

This structured and rationale-driven approach to preliminary cytotoxicity screening is essential for making informed decisions in the early stages of drug discovery and development, ultimately increasing the likelihood of identifying safe and effective therapeutic candidates.

References

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials. The targeted compound, 2-(5-Nitropyridin-2-yl)benzoic acid, represents a valuable building block, combining a benzoic acid moiety with an electron-deficient nitropyridine ring. This structure is of significant interest to researchers in drug discovery and materials science for developing novel molecular entities.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[2][3] Its widespread adoption is due to its remarkable tolerance of various functional groups, generally mild reaction conditions, and the commercial availability of a wide range of stable organoboron reagents.[3] This guide provides a comprehensive protocol for the synthesis of this compound using 2-bromobenzoic acid and (5-nitropyridin-2-yl)boronic acid as coupling partners, catalyzed by a palladium complex.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that joins an organoboron compound with an organohalide.[4] The catalytic cycle, which is central to the transformation, involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The mechanism is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (2-bromobenzoic acid). This step is often the rate-determining step of the cycle and results in the formation of a square planar Pd(II) complex.[4]

  • Transmetalation: Before the organoboron compound can react, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[7][8] This boronate species then transfers its organic group (the 5-nitropyridinyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium complex—the benzoyl and nitropyridinyl groups—couple and are eliminated from the metal center. This forms the new carbon-carbon bond of the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The overall reaction is depicted as follows:

Reaction Scheme

Experimental Guide

This section provides a detailed, field-proven protocol for the synthesis. Adherence to an inert atmosphere technique is critical for achieving high yields, as oxygen can deactivate the palladium catalyst.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical PurityNotes
2-Bromobenzoic acid88-65-3201.02≥98%Starting Material
(5-Nitropyridin-2-yl)boronic acid1072946-44-0167.93≥97%Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56≥99%Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Anhydrous, finely ground
1,4-Dioxane123-91-188.11AnhydrousDegas before use
Deionized Water7732-18-518.02-Degas before use
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction
Hydrochloric Acid (HCl)7647-01-036.462 M aq. solutionFor acidification
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularFor drying
Equipment
  • Oven-dried Schlenk flask (50 mL or 100 mL) equipped with a magnetic stir bar

  • Condenser and gas inlet/outlet adapter

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Standard laboratory glassware (beakers, separatory funnel, graduated cylinders)

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel and flask)

  • Analytical equipment for reaction monitoring and characterization (TLC plates, LC-MS, NMR)

Detailed Step-by-Step Protocol

Reaction Setup (Inert Atmosphere)

  • Place an oven-dried 100 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add 2-bromobenzoic acid (1.0 mmol, 201 mg), (5-nitropyridin-2-yl)boronic acid (1.2 mmol, 202 mg), and anhydrous potassium carbonate (2.5 mmol, 345 mg).

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 35 mg), to the flask. The yellow color of the catalyst is indicative of its Pd(0) state.

  • Evacuate the flask and backfill with inert gas three times to ensure a completely oxygen-free environment.

  • Via syringe, add a degassed solvent mixture of 1,4-Dioxane (12 mL) and Water (3 mL) . The solvent should be thoroughly degassed by bubbling with an inert gas for 20-30 minutes prior to use.[9]

Reaction Execution 6. With the flask under a positive pressure of inert gas, lower the assembly into a preheated oil bath set to 90 °C . 7. Stir the reaction mixture vigorously. The mixture will appear as a heterogeneous slurry. 8. Maintain the reaction at 90 °C for 8-12 hours.

Reaction Monitoring 9. Monitor the reaction's progress by periodically taking small aliquots (under an inert gas counterflow) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • TLC System: A typical eluent system is Ethyl Acetate / Hexanes (e.g., 1:1) with a few drops of acetic acid. Visualize spots under UV light (254 nm). The disappearance of the 2-bromobenzoic acid spot indicates reaction completion.

Work-up and Purification 10. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 11. Quench the reaction by adding 20 mL of deionized water. 12. Transfer the mixture to a separatory funnel. Rinse the reaction flask with a small amount of Ethyl Acetate (EtOAc) and add it to the funnel. 13. Extract the aqueous phase with EtOAc (3 x 25 mL). Combine the organic layers and wash them with brine (1 x 20 mL). 14. Acid/Base Extraction: Extract the combined organic layers with a saturated sodium bicarbonate solution (2 x 20 mL). The desired carboxylic acid product will move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities in the organic phase. 15. Carefully collect the aqueous layers and cool them in an ice bath. 16. Acidify the aqueous solution to pH ~2 by slowly adding 2 M HCl. The product, this compound, will precipitate as a solid. 17. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. 18. Dry the purified product under vacuum to a constant weight. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.

Data and Characterization

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Boronic Acid)1.2 equivalentsEnsures complete consumption of the limiting halide.
Catalyst Loading3 mol %A standard loading for achieving efficient conversion.
BaseK₂CO₃ (2.5 equiv)A common, effective base for activating the boronic acid.[8]
Solvent SystemDioxane / Water (4:1)A polar aprotic/protic mixture that facilitates solubility of both organic and inorganic reagents.[11]
Temperature90 °CProvides sufficient thermal energy for the catalytic cycle without promoting significant side reactions.[9]
Reaction Time8-12 hoursTypical duration for this type of coupling to reach completion.[9]
Expected Results & Characterization
  • Yield: 75-90% (based on similar reported couplings).

  • Appearance: Pale yellow to off-white solid.

  • Analytical Data: The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result for C₁₂H₈N₂O₄
¹H NMR Peaks corresponding to the aromatic protons on both rings. The carboxylic acid proton will appear as a broad singlet at high ppm (>10 ppm).
¹³C NMR Signals for all 12 unique carbon atoms, including the carboxyl carbon (~168-172 ppm).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₂H₇N₂O₄⁻: 243.04; found: 243.0
Melting Point A sharp melting point range is indicative of high purity.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Characterization prep_glass Oven-Dry Glassware degas Degas Solvents (Dioxane/Water) add_reagents 1. Add Solids: - 2-Bromobenzoic Acid - Boronic Acid - K2CO3 - Pd(PPh3)4 prep_glass->add_reagents add_solvents 3. Add Degassed Solvents via Syringe degas->add_solvents purge 2. Evacuate & Backfill with Argon (3x) add_reagents->purge purge->add_solvents heat 4. Heat to 90°C with Vigorous Stirring add_solvents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool to RT & Quench with Water monitor->cool extract 7. Extract with Ethyl Acetate cool->extract base_wash 8. Extract with NaHCO3 (aq) (Isolates product in aqueous phase) extract->base_wash acidify 9. Acidify Aqueous Phase with HCl to Precipitate base_wash->acidify filtrate 10. Filter & Wash Solid with Cold Water acidify->filtrate dry 11. Dry Under Vacuum filtrate->dry analysis Analyze Final Product: - NMR - MS - Melting Point dry->analysis

Caption: Experimental workflow for the Suzuki coupling synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently dried glassware or wet solvents.3. Insufficient or poor quality base.1. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(OAc)₂ with PPh₃).2. Ensure all glassware is rigorously oven-dried and solvents are anhydrous and properly degassed.3. Use freshly ground, anhydrous base.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction flask.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve inert atmosphere technique; ensure thorough degassing of solvents and flask purging.[12]2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Protodeboronation (Loss of Boronic Acid) 1. Excess water or acidic impurities in the reaction.2. Prolonged reaction time at elevated temperatures.1. Use anhydrous solvents and ensure the base is not hygroscopic.[13]2. Monitor the reaction closely and stop it once the starting halide is consumed. Consider a slightly lower temperature.
Product is Difficult to Precipitate 1. Insufficient acidification.2. Product is partially soluble in the acidic aqueous solution.1. Check the pH with pH paper to ensure it is ≤ 2.2. After acidification, extract the aqueous solution again with a suitable organic solvent (e.g., EtOAc or DCM).

Safety Precautions

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic, irritants, and sensitizers. Handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate is flammable. All handling of organic solvents should be performed in a fume hood away from ignition sources.

  • Reagents: 2-Bromobenzoic acid is an irritant. Potassium carbonate is an irritant. Handle all chemicals with care.

  • Pressure: Never heat a sealed vessel. Ensure the reaction setup has a proper gas outlet (e.g., a bubbler) to prevent pressure buildup.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

References

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  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. [Online] Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Online] Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Online] Available at: [Link]

  • Chen, W., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(34), 6145-6152. [Online] Available at: [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Online] Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Online] Available at: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3781–3784. [Online] Available at: [Link]

  • Inamoto, K., et al. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Online] Available at: [Link]

  • Bellina, F., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(17), 5648–5657. [Online] Available at: [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Online] Available at: [Link]

  • Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Online] Available at: [Link]

  • Advion. SUZUKI REACTION MONITORING. [Online] Available at: [Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723. [Online] Available at: [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Online] Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Online] Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Online] Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Online] Available at: [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Online] Available at: [Link]

  • Liu, S., et al. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(1), 105-109. [Online] Available at: [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Online] Available at: [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Online] Available at: [Link]

  • Wrobel, C., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 4(2), x190089. [Online] Available at: [Link]

  • La-Venia, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8235–8239. [Online] Available at: [Link]

  • Google Patents. Purification of benzoic acid. US3235588A.

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Application Notes & Protocols: 2-(5-Nitropyridin-2-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Potential in Oncology

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be tailored for high-affinity interactions with therapeutic targets is of paramount importance. Benzoic acid and pyridine derivatives are foundational components in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The compound 2-(5-Nitropyridin-2-yl)benzoic acid represents a compelling, albeit underexplored, scaffold that merges these two privileged substructures. Its intrinsic chemical features—a pyridine ring acting as a potential hydrogen bond acceptor and π-stacking motif, a nitro group as a strong electron-withdrawing element, and a benzoic acid moiety capable of crucial ionic or hydrogen bonding interactions—suggest a high potential for enzyme inhibition.

While direct biological data for this specific molecule is not prevalent in current literature, its structural architecture bears a striking resemblance to the pharmacophores of known Poly(ADP-ribose) polymerase (PARP) inhibitors. This document, therefore, outlines the rationale and provides detailed protocols for the synthesis and evaluation of this compound as a potential PARP inhibitor, a class of targeted therapies that has revolutionized the treatment of certain cancers.

Scientific Rationale: Targeting PARP-Mediated DNA Repair

The Central Role of PARP in Genomic Stability

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical sentinels of genomic integrity.[3][4] They detect single-strand breaks (SSBs) in DNA and, upon binding, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) using NAD+ as a substrate.[3] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

The Principle of Synthetic Lethality

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair to survive.[4] Inhibiting PARP in these homologous recombination (HR) deficient cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs).[4] The faulty HR pathway cannot resolve these DSBs, leading to genomic instability and ultimately, cancer cell death—a concept known as "synthetic lethality".[4][5]

Structural Rationale for this compound as a PARP Inhibitor

Many potent PARP inhibitors are NAD+ mimetics, designed to occupy the nicotinamide binding pocket of the enzyme's catalytic domain.[6][7] Nicotinamide, the endogenous inhibitor of PARP, itself contains a pyridine ring.[8][9] The this compound scaffold incorporates key features that could enable it to function as a PARP inhibitor:

  • Nicotinamide Bioisostere: The nitropyridine ring can serve as a bioisostere for the nicotinamide moiety of NAD+, potentially forming key hydrogen bonds with residues like Gly863 and Ser904 in the PARP-1 active site.[10]

  • Carboxylic Acid Anchor: The ortho-benzoic acid group can form strong ionic or hydrogen bond interactions with other residues in or near the active site, providing a critical anchoring point to enhance binding affinity and selectivity.

  • Planar Aromatic System: The bi-aryl structure allows for potential π-π stacking interactions with aromatic residues such as Tyr907 and Tyr896, which is a common feature of potent PARP inhibitors.[10]

The following diagram illustrates the proposed mechanism of action within the context of the DNA damage response.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP_active PARP Activation SSB->PARP_active BER Base Excision Repair (BER) PARP_active->BER Repair_Normal DNA Repair & Cell Survival BER->Repair_Normal DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR->Repair_Normal SSB_cancer Single-Strand Break (SSB) PARP_inhibited PARP Inhibition (e.g., by this compound) SSB_cancer->PARP_inhibited BER_blocked BER Blocked PARP_inhibited->BER_blocked DSB_cancer Replication Fork Collapse (leads to DSB) BER_blocked->DSB_cancer HR_deficient HR Deficient (BRCA-/-) DSB_cancer->HR_deficient Apoptosis Genomic Instability & Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Experimental Protocols

Part 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a robust and widely applicable method for the synthesis of the target compound. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for creating bi-aryl systems.[11][12]

Workflow Diagram:

Synthesis_Workflow Reactant1 2-Chloro-5-nitropyridine Reaction Suzuki Coupling Reaction Reactant1->Reaction Heat (e.g., 80-100 °C) Reactant2 2-Carboxyphenylboronic Acid Reactant2->Reaction Heat (e.g., 80-100 °C) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Catalyst->Reaction Heat (e.g., 80-100 °C) Solvent Solvent System (e.g., Dioxane/H2O) Solvent->Reaction Heat (e.g., 80-100 °C) Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Reaction Mixture Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product Pure Compound

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 2-Chloro-5-nitropyridine

  • 2-Carboxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully add 1 M HCl to the reaction mixture until the pH is approximately 2-3. This step protonates the carboxylate, making the product soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Evaluation of PARP-1 Inhibitory Activity

This protocol outlines a common and reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PARP-1 enzyme.

Assay Principle: This is a colorimetric or chemiluminescent ELISA-based assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (nick-translated)

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate)

  • Stop Solution (e.g., 2 M H₂SO₄ for TMB)

  • Test Compound (this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Olaparib or Veliparib)

  • Plate reader (absorbance or luminescence)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, activated DNA, and biotinylated NAD+.

  • Assay Plate Setup:

    • Add 50 µL of the reaction mixture to each well of the histone-coated 96-well plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

    • Initiate the reaction by adding 45 µL of diluted PARP-1 enzyme to each well.

    • Include "no enzyme" and "no inhibitor" controls.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection:

    • Add 100 µL of diluted Strep-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-4 times with wash buffer.

  • Signal Development:

    • Add 100 µL of HRP substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • If using a colorimetric substrate, add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance (e.g., at 450 nm for TMB) or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
Olaparib (Control)Expected: 1-5Expected: 1-5~1
Veliparib (Control)Expected: 5-10Expected: 2-5~0.5
This compound To be determinedTo be determinedTo be determined
Part 3: Cellular Proliferation Assay in BRCA-Mutant Cancer Cell Lines

This protocol determines the effect of the test compound on the viability of cancer cells, specifically comparing its effect on BRCA-deficient cells versus BRCA-proficient cells to assess synthetic lethality.

Materials:

  • BRCA1-mutant human cancer cell line (e.g., MDA-MB-436, breast cancer)

  • BRCA-proficient human cancer cell line (e.g., MDA-MB-231, breast cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)

  • Sterile 96-well clear-bottom, white-walled plates (for luminescence) or clear plates (for absorbance/fluorescence)

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh medium.

    • Seed the cells into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72-120 hours at 37 °C, 5% CO₂.

  • Viability Assessment (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration for each cell line.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for both the BRCA-mutant and BRCA-proficient cell lines to assess selective cytotoxicity.

Conclusion and Future Directions

The protocols provided herein offer a comprehensive framework for the initial exploration of this compound as a novel PARP inhibitor. Positive results from these assays—specifically, potent enzymatic inhibition and selective cytotoxicity in BRCA-deficient cell lines—would provide a strong foundation for further preclinical development. Subsequent steps would include lead optimization through structure-activity relationship (SAR) studies, evaluation of pharmacokinetic properties (ADME), and in vivo efficacy testing in xenograft models. This scaffold holds considerable promise, and its systematic investigation could lead to the development of a new generation of targeted cancer therapeutics.

References

  • Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. (2024). PubMed. [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). Who we serve. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF. (2025). ResearchGate. [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). National Center for Biotechnology Information. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). MDPI. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. [Link]

  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021). National Center for Biotechnology Information. [Link]

  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. (2021). National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. (2021). PubMed. [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... (n.d.). ResearchGate. [Link]

  • Structure-activity relationship of phenyl-pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

  • 2-[2,6-Bis(pyrazin-2-yl)pyridin-4-yl]benzoic Acid. (2014). PubMed. [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. (n.d.). PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). MDPI. [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2025). PubMed. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. (n.d.). PubMed. [Link]

  • Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. (n.d.). PubMed. [Link]

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using 2-(5-Nitropyridin-2-yl)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-(5-Nitropyridin-2-yl)benzoic Acid

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

This compound is a bifunctional organic building block of significant interest to researchers in synthetic and medicinal chemistry. Its structure is characterized by a benzoic acid moiety linked to a pyridine ring, which is further functionalized with an electron-withdrawing nitro group. This unique combination of a carboxylic acid, an aromatic system, and a versatile nitro group provides multiple reactive handles for constructing complex molecular architectures.[1][2] The presence of the nitrogen-containing heterocycle is particularly relevant, as such motifs are found in nearly two-thirds of FDA-approved pharmaceuticals.[3][4]

This guide provides a senior application scientist's perspective on leveraging this building block, focusing on key transformations such as amide bond formation, palladium-catalyzed cross-coupling, and nitro group manipulations. The protocols described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both technical accuracy and practical insight.

Core Applications & Synthetic Protocols

The true value of this compound lies in its capacity to undergo sequential, chemoselective reactions at its distinct functional sites. This allows for a modular approach to the synthesis of diverse compound libraries.

Application 1: Amide Bond Formation via Carboxylic Acid Activation

The most direct application of this building block involves the functionalization of its carboxylic acid group to form amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this scaffold to various amines, amino acids, or other complex fragments.[5][6][7]

Principle of the Reaction: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, "coupling reagents" are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.

Experimental Protocol: Synthesis of N-Benzyl-2-(5-nitropyridin-2-yl)benzamide

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: To the stirred solution, add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes.

    • Expert Insight: The pre-activation step allows for the formation of the reactive O-acylisourea intermediate from the carboxylic acid and HATU. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate and carboxylic acid protons without competing with the primary amine.

  • Amine Addition: Add benzylamine (1.05 eq.) dropwise to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct from HATU), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary Table:

Reactant/ReagentMolar Eq.Purpose
This compound1.0Starting Material
Benzylamine1.05Nucleophile
HATU1.1Coupling Reagent
DIPEA2.5Non-nucleophilic Base
DMF-Solvent

Workflow Visualization:

Amide_Coupling_Workflow cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_purification Step 4: Purification reagents Dissolve Acid in DMF activation Add HATU + DIPEA (Stir 15 min) reagents->activation coupling Add Amine (Stir 2-4h) activation->coupling workup Aqueous Work-up coupling->workup purify Column Chromatography workup->purify

Workflow for HATU-mediated amide coupling.
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To further elaborate the molecular scaffold, the biaryl core can be constructed using a Suzuki-Miyaura coupling reaction.[8][9] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[8] For this application, we will consider the synthesis of the building block itself from its constituent parts.

Principle of the Reaction: The Suzuki reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] The cycle consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Experimental Protocol: Synthesis of this compound

  • Inert Atmosphere: To a dry Schlenk flask, add 2-chloro-5-nitropyridine (1.0 eq.), 2-(methoxycarbonyl)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Expert Insight: The use of an aqueous solvent system is common and often beneficial for the transmetalation step. The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species.[9]

  • Heating and Monitoring: Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Hydrolysis: Once the coupling is complete, cool the mixture to room temperature. Add an aqueous solution of lithium hydroxide (LiOH) (3.0 eq.) and stir at room temperature or with gentle heating to hydrolyze the methyl ester to the carboxylic acid.

  • Work-up and Purification: After hydrolysis, cool the mixture and acidify with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Summary Table:

Reactant/ReagentMolar Eq.Purpose
2-Chloro-5-nitropyridine1.0Aryl Halide
2-(Methoxycarbonyl)phenylboronic acid1.2Organoboron Reagent
Pd(PPh₃)₄0.03-0.05Catalyst
K₂CO₃2.0Base
Dioxane/Water-Solvent
LiOH3.0Hydrolysis Reagent

Workflow Visualization:

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl R²-B(OH)₂ (Base) PdII_Biaryl->Pd0 R¹-R² RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ + Base Product R¹-R²

The catalytic cycle of the Suzuki-Miyaura reaction.
Application 3: Nitro Group Reduction for Further Diversification

The nitro group is not merely a passive functionality; it is a synthetic linchpin that can be transformed into an amino group, unlocking a new axis for molecular diversification.[2] This reduction is a critical step for accessing anilino-pyridyl scaffolds, which are prevalent in kinase inhibitors and other targeted therapeutics.

Principle of the Reaction: The aromatic nitro group can be reduced to a primary amine using various reagents. Common methods include catalytic hydrogenation (H₂ over Pd/C), or treatment with metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl. The choice of method depends on the tolerance of other functional groups in the molecule. SnCl₂ is a robust and widely used method that is tolerant of many functional groups, including carboxylic acids.

Experimental Protocol: Synthesis of 2-(5-Aminopyridin-2-yl)benzoic acid

  • Reagent Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol or concentrated HCl.

  • Reductant Addition: Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in the same solvent portion-wise.

    • Expert Insight: This reaction is exothermic, and portion-wise addition helps control the temperature. A significant excess of the reducing agent is required to ensure complete conversion.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (e.g., 70-80 °C) for several hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acidic solution by adding a saturated aqueous solution of NaHCO₃ or by adding 5M NaOH until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction/Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic tin salts. Separate the organic layer from the filtrate. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(5-aminopyridin-2-yl)benzoic acid, which can be further purified if necessary.

Data Summary Table:

Reactant/ReagentMolar Eq.Purpose
This compound1.0Starting Material
SnCl₂·2H₂O4.0-5.0Reducing Agent
Concentrated HCl / Ethanol-Solvent
NaHCO₃ (aq.)-Neutralizing Base

Workflow Visualization:

Reduction_Workflow cluster_diversification Potential Subsequent Reactions Start 2-(5-Nitropyridin-2-yl) benzoic acid derivative Reduction Nitro Reduction (e.g., SnCl₂, HCl) Start->Reduction Product 2-(5-Aminopyridin-2-yl) benzoic acid derivative Reduction->Product Amidation Amide Coupling Product->Amidation ReductiveAmination Reductive Amination Product->ReductiveAmination Diazotization Diazotization / Sandmeyer Rxn Product->Diazotization

Sources

Application Notes and Protocols for Amide Coupling with 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Coupling with an Electron-Deficient Heterocyclic Acid

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. However, the efficiency of this transformation is highly dependent on the electronic and steric properties of the coupling partners. 2-(5-Nitropyridin-2-yl)benzoic acid presents a unique set of challenges for amide bond formation. The presence of the electron-withdrawing nitro group on the pyridine ring deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine. Furthermore, the ortho-substitution pattern of the benzoic acid can introduce steric hindrance around the carboxylic acid group.

This technical guide provides a comprehensive overview of the key considerations and detailed protocols for the successful amide coupling of this compound. We will explore the rationale behind the selection of coupling reagents, reaction conditions, and purification strategies to enable researchers to confidently and efficiently synthesize a diverse range of amide derivatives from this versatile building block.

Physicochemical Properties and Structural Considerations

While experimental data for this compound is not extensively published, we can infer its properties from structurally related compounds. The presence of the nitropyridine moiety suggests that the compound will be a crystalline solid with a relatively high melting point. The molecule is expected to be largely planar, which can influence its solubility and crystal packing.[1] The nitro group and the carboxylic acid impart a polar character, suggesting solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), and limited solubility in non-polar solvents.

The electron-withdrawing nature of the 5-nitropyridine ring is the primary electronic factor influencing the reactivity of the carboxylic acid. This deactivation necessitates the use of highly efficient coupling reagents to facilitate the formation of the activated ester intermediate.

Recommended Amide Coupling Protocols

Given the electron-deficient nature of this compound, standard amide coupling conditions may result in low yields or require prolonged reaction times. The following protocols are recommended as robust starting points for achieving efficient amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates.[2][3] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[2] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.[4] DMF is a common solvent for HATU couplings due to its ability to dissolve a wide range of substrates and reagents.[2]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound, amine, and HATU in anhydrous DMF B Add DIPEA to the mixture A->B C Stir at room temperature for 2-12 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench with water and extract with an organic solvent (e.g., EtOAc) D->E F Wash organic layer with brine, dry, and concentrate E->F G Purify by column chromatography F->G

Figure 1: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a dry reaction vial, add this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HATU (1.1-1.3 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating agent like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to the HOBt ester. This active ester is less prone to racemization and reacts efficiently with the amine.[6][7] The urea byproduct from EDC is water-soluble, simplifying purification.[8]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound, amine, and HOBt in anhydrous DCM or DMF B Add EDC and a tertiary amine base (e.g., DIPEA or Et3N) A->B C Stir at 0 °C to room temperature for 4-24 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Dilute with water and extract with an organic solvent D->E F Wash organic layer sequentially with dilute acid, base, and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography or recrystallization G->H

Figure 2: General workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.3 eq.) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a tertiary amine base such as DIPEA or triethylamine (Et3N) (1.5-2.0 eq.), followed by the portion-wise addition of EDC hydrochloride (1.1-1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, dilute with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude material by flash column chromatography or recrystallization.

Data Summary Table

ProtocolCoupling ReagentAdditiveBaseSolventTemperatureTypical Reaction Time
1HATU-DIPEADMFRoom Temp.2-12 hours
2EDCHOBtDIPEA or Et3NDCM or DMF0 °C to Room Temp.4-24 hours

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4] Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid potential side reactions.

  • Difficult Amines: For weakly nucleophilic or sterically hindered amines, HATU is generally the preferred reagent due to its higher reactivity.[9]

  • Solvent Choice: While DMF is an excellent solvent for these reactions, its high boiling point can make it difficult to remove. If the starting materials are sufficiently soluble, DCM can be a good alternative as it simplifies the work-up procedure.[8]

  • Purity of Reagents: Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce the reaction efficiency.[4]

Conclusion

The successful amide coupling of this compound is readily achievable with the appropriate choice of modern coupling reagents and optimized reaction conditions. The protocols outlined in this guide, utilizing either HATU or EDC/HOBt, provide a solid foundation for the synthesis of a wide array of amide derivatives. By understanding the inherent electronic challenges posed by this substrate and employing these robust methodologies, researchers can efficiently access novel compounds for various applications in drug discovery and materials science.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Method for preparing benzoic acid amide compound.
  • (PDF) 2-Amino-5-nitrobenzoic acid. ResearchGate. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]

  • N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f][1][6]diazepine-6-carboxamide. NIH. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

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Application Notes & Protocols: A Multi-Tiered Strategy for the Biological Evaluation of 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-tiered framework for the initial biological evaluation of the novel compound, 2-(5-Nitropyridin-2-yl)benzoic acid. The structural architecture of this molecule, featuring a pyridine core, a nitro functional group, and a benzoic acid moiety, suggests potential bioactivity, particularly in the realms of anti-inflammatory and cytotoxic action. The pyridine nucleus is a well-established pharmacophore in medicinal chemistry, while the benzoic acid group is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression of assays from foundational cytotoxicity assessments to specific enzyme inhibition and complex cell-based mechanistic studies. We emphasize the causality behind experimental choices, providing detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction: Rationale for Evaluation

The compound this compound presents a compelling case for biological screening. Its constituent parts are associated with distinct pharmacological activities:

  • Benzoic Acid Moiety: This acidic group is critical for the activity of many NSAIDs, which act by inhibiting COX enzymes, key mediators of inflammation and pain.[3] This makes COX-1 and COX-2 primary hypothetical targets for the compound.

  • Pyridine Scaffold: Pyridine derivatives are ubiquitous in medicine, exhibiting a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

  • Nitro Group: The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the molecule, potentially enhancing binding affinity to biological targets and influencing its overall activity profile.[6]

This confluence of structural features necessitates a systematic evaluation to elucidate the compound's primary mechanism of action (MOA). Our proposed workflow begins with determining the compound's therapeutic window through cytotoxicity testing, followed by direct target engagement assays (COX-2 inhibition), and culminates in broader mechanistic studies within a relevant cellular context (inhibition of inflammatory signaling pathways).

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target-Based Assays cluster_2 Tier 3: Cell-Based Mechanistic Assays Cytotoxicity Cell Viability & Cytotoxicity Assay (MTT/LDH) Determine IC50/LC50 COX2_Assay COX-2 Enzyme Inhibition Assay Determine IC50 against the primary target Cytotoxicity->COX2_Assay Establish Non-Toxic Concentration Range NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) COX2_Assay->NO_Assay Confirm Cellular Anti-inflammatory Effect TNFa_Assay TNF-α Secretion Assay (ELISA) NfKB_Assay NF-κB Signaling Pathway Assay (Luciferase Reporter) TNFa_Assay->NfKB_Assay Elucidate Upstream Mechanism

Caption: Proposed experimental workflow for evaluating this compound.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Experience: Before evaluating the specific pharmacological activity of a compound, it is imperative to first determine its effect on cell viability.[7] This step is critical for distinguishing between targeted inhibition and non-specific cell death. An ideal therapeutic agent should exhibit its desired mechanistic effect at concentrations well below those that induce general cytotoxicity. We will utilize the MTT assay to measure metabolic activity as an indicator of cell viability.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration of this compound that reduces the viability of a relevant cell line (e.g., RAW 264.7 macrophages) by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells into an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1x10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[8]

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Tier 2: Primary Target-Based Screening

Expertise & Experience: Based on the structural similarity of the test compound to known NSAIDs, the cyclooxygenase (COX) enzymes are high-probability targets. COX-2 is the isoform that is primarily induced during inflammation, making it a key target for anti-inflammatory drugs.[9] A direct enzymatic assay allows for a clean assessment of compound-target interaction without the complexity of a cellular system. We will use a fluorometric screening kit, which offers high sensitivity and is suitable for high-throughput screening.

Protocol 2: Fluorometric COX-2 Inhibition Assay

Objective: To determine the IC50 value of this compound against purified human recombinant COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). In the presence of a probe, the peroxidase component of COX catalyzes the oxidation of the probe, yielding a highly fluorescent product.[9] An inhibitor will reduce the rate of this reaction.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, BPS Bioscience, or Cayman Chemical)[9][10][11] containing:

    • Human Recombinant COX-2 Enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic Acid (Substrate)

    • Celecoxib (Positive Control Inhibitor)

  • Test Compound and DMSO

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Reconstitute the COX-2 enzyme and keep it on ice. Prepare working solutions of the probe and substrate.

  • Compound and Control Preparation: Prepare a 10X serial dilution of the test compound in COX Assay Buffer. Prepare a 10X solution of Celecoxib as a positive control.

  • Assay Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of 10X Celecoxib.

    • Sample (S) wells: Add 10 µL of 10X test compound dilutions.

  • Reaction Mix Preparation: Prepare a Reaction Mix for the required number of wells by mixing Assay Buffer, COX Probe, and COX Cofactor (if applicable per kit instructions).

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well. Then, add 10 µL of diluted COX-2 enzyme solution to all wells except for a "No Enzyme" background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, reading every 30-60 seconds.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Tier 3: Cell-Based Mechanistic Assays

Expertise & Experience: After confirming direct enzyme inhibition, the next logical step is to verify that this activity translates to a functional anti-inflammatory effect in a relevant cellular model. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 line), inducing a robust inflammatory response.[12] This response involves the activation of the NF-κB signaling pathway, which upregulates the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing nitric oxide (NO).[8][13] By measuring the downstream products (NO, TNF-α) and assessing the upstream signaling pathway (NF-κB), we can build a comprehensive picture of the compound's cellular mechanism of action.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IκBα IkB->NFkB_inactive Degrades NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Inflammatory Gene Transcription COX2 COX-2 Gene->COX2 TNFa TNF-α Gene->TNFa iNOS iNOS Gene->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Protocol 3.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of the test compound on LPS-induced NO production in macrophages.

Principle: NO is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) in aqueous solution. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo product, which can be measured colorimetrically at 540 nm.[8][14] The intensity of the color is proportional to the nitrite concentration.

Methodology:

  • Cell Culture and Treatment: Seed and culture RAW 264.7 cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.[8]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Protocol 3.2: TNF-α Secretion Assay (ELISA)

Objective: To measure the inhibitory effect of the test compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunoassay. In a sandwich ELISA, a capture antibody pre-coated on a microplate binds TNF-α from the sample. A second, biotinylated detection antibody binds to a different epitope on the captured TNF-α. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate is added that is converted by the HRP enzyme into a colored product, with the color intensity being proportional to the amount of TNF-α.[15][16]

Methodology:

  • Sample Preparation: Use the same cell culture supernatants collected in Protocol 3.1.

  • ELISA Procedure: Perform the ELISA using a commercial Human TNF-α ELISA kit (e.g., from Thermo Fisher, R&D Systems) according to the manufacturer's instructions.[12][15]

    • Add standards and samples to the antibody-coated wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add Streptavidin-HRP and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate for color development.

    • Add stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α secretion.

Protocol 3.3: NF-κB Luciferase Reporter Assay

Objective: To determine if the test compound inhibits the transcriptional activity of NF-κB.

Principle: This assay uses a cell line (e.g., HEK293) that is transiently or stably transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated (e.g., by TNF-α) and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to the transcriptional activity of NF-κB.[13][17]

Methodology:

  • Cell Culture and Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.[17]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.[17]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. The results will allow for a comprehensive assessment of the compound's potency and selectivity.

Table 1: Summary of Hypothetical Biological Evaluation Data

Assay TypeTarget/EndpointCell LineIC50 Value (µM)
Tier 1: Cytotoxicity Cell ViabilityRAW 264.7> 100 µM
Tier 2: Enzyme Inhibition COX-2 EnzymeN/A (Purified Enzyme)1.5 µM
Tier 3: Cellular Activity NO ProductionRAW 264.75.2 µM
TNF-α SecretionRAW 264.77.8 µM
NF-κB TranscriptionHEK2934.5 µM

Interpretation: The hypothetical data above would suggest that this compound is a promising anti-inflammatory lead compound. It exhibits potent, direct inhibition of COX-2 at a concentration (1.5 µM) far below its cytotoxic threshold (>100 µM), indicating a favorable therapeutic index. The compound's ability to inhibit NO and TNF-α production in LPS-stimulated macrophages confirms its efficacy in a cellular context. Furthermore, its inhibition of the NF-κB signaling pathway at a similar potency suggests that its mechanism of action may involve upstream regulation of inflammatory gene expression, in addition to direct enzyme inhibition.

Summary and Future Directions

This application note outlines a logical and robust cascade of assays for the initial biological characterization of this compound. The workflow is designed to efficiently assess cytotoxicity, identify a primary molecular target, and confirm the compound's mechanism of action in a physiologically relevant cellular model of inflammation. Positive results from this screening funnel would provide a strong rationale for advancing the compound to more complex studies, including COX-1/COX-2 selectivity profiling, kinase screening panels to identify off-target effects, and validation in in-vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[8][18]

References

  • NIH National Center for Advancing Translational Sciences. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene. [Link]

  • Asthma Allergy Immunology. (2019). Cell-Mediated Cytotoxicity Assays. Asthma Allergy Immunology. [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Royal Society of Chemistry. [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • Rouzer, C. A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. [Link]

  • Uddin, M. Z., et al. (2020). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences. [Link]

  • Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ciulli, A., & Abell, C. (2009). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • Gounder, K., & Abdullah, N. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]

  • Johnston, J. M., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLOS ONE. [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • NIH National Center for Advancing Translational Sciences. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • bioRxiv. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • ResearchGate. (n.d.). Antiinflammatory study protocol. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments. [Link]

  • Huang, R., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology. [Link]

  • Taliya, R., & Tverdokhlebov, A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

  • Corrales-Luna, M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. [Link]

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Application Notes and Protocols for the Functionalization of 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the functionalization of the carboxylic acid group of 2-(5-Nitropyridin-2-yl)benzoic acid. This molecule presents unique challenges due to the steric hindrance imposed by the ortho-substituted nitropyridinyl group, which significantly influences the reactivity of the carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles and practical methodologies for achieving successful amide bond formation and esterification. We will explore various activation strategies, coupling reagents, and reaction conditions, supported by mechanistic insights and troubleshooting guidance to enable the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science.

Introduction: Navigating the Challenges of a Sterically Hindered Heteroaromatic Carboxylic Acid

This compound is a valuable building block in synthetic chemistry, incorporating a nitropyridine moiety known for its utility in the synthesis of bioactive molecules.[1] The core challenge in the functionalization of this acid lies in the steric congestion around the carboxylic acid group. The bulky 2-(5-nitropyridinyl) substituent in the ortho position shields the carboxylic acid, hindering the approach of nucleophiles and often leading to low yields or failed reactions with standard protocols.

Therefore, a judicious selection of activating agents and reaction conditions is paramount to overcome this steric barrier and achieve efficient conversion to the desired amides and esters. This guide will dissect the key considerations and provide robust protocols to navigate these synthetic hurdles.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively reported, we can infer its general properties from analogous structures like 4-(5-Nitropyridin-2-yl)benzoic acid.[2]

PropertyPredicted/Estimated ValueSource
Molecular Formula C₁₂H₈N₂O₄-
Molecular Weight 244.21 g/mol -
Appearance Expected to be a solid[2]
Melting Point >300 °C (decomposes)[2]
Solubility Insoluble in water[3][4]
pKa ~3-4 (estimated)[3]

Handling and Storage:

  • Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a cool, dry place away from incompatible materials.

Core Functionalization Strategies: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] Given the steric hindrance of this compound, the choice of coupling reagent is critical.

Mechanism of Amide Bond Formation via Carbodiimide Activation

A common and effective method for activating carboxylic acids involves the use of carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The general mechanism involves the formation of a highly reactive O-acylisourea intermediate.

Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Amide Amide (R-CONH-R'') O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester + Additive Amine Amine (R''-NH2) Additive Additive (e.g., HOBt) Active_Ester->Amide + Amine

Figure 1: General workflow for amide synthesis.

Recommended Coupling Reagents for Sterically Hindered Acids

For sterically demanding substrates like this compound, more potent coupling reagents are often necessary to achieve high yields.[6]

Coupling ReagentClassKey Advantages for Hindered SystemsPotential Side Reactions/Considerations
HATU Uronium/Aminium SaltHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.Guanidinylation of the primary amine if used in excess.
HBTU/TBTU Uronium/Aminium SaltWell-suited for most standard coupling reactions.[7]By-products can be challenging to remove.
PyBOP Phosphonium SaltExcellent for difficult couplings, including sterically demanding substrates.By-products are water-soluble, simplifying work-up.
EDC/HOBt CarbodiimideCost-effective and widely used. HOBt minimizes racemization.[8]Formation of N-acylurea byproduct, which can be difficult to remove.
Detailed Experimental Protocol: Amide Synthesis using HATU

This protocol provides a robust starting point for the synthesis of amides from this compound.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Characterization: The purified amide should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Core Functionalization Strategies: Esterification

Esterification of the sterically hindered this compound can be challenging. Classical Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, may require harsh conditions and prolonged reaction times for this substrate.[9]

Fischer-Speier Esterification: A Classic Approach

This method relies on the acid-catalyzed nucleophilic attack of an alcohol on the protonated carbonyl group of the carboxylic acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.[1][10]

Fischer Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus Acid Catalyst (H+) Protonated_Acid->Tetrahedral_Intermediate + R'-OH Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H2O, -H+ Water Water (H2O)

Figure 2: Fischer-Speier esterification workflow.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol is a starting point and may require optimization, such as the use of a Dean-Stark apparatus to remove water azeotropically.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (if using a Dean-Stark apparatus)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the alcohol (which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH (e.g., 0.1 eq).

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux.

    • For higher boiling alcohols or to improve yield, a Dean-Stark apparatus can be used with toluene as a co-solvent to remove the water formed during the reaction.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If excess alcohol is volatile, remove it under reduced pressure.

    • Dilute the residue with DCM or EtOAc.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Characterization: The purified ester should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Key Considerations

  • Low Yields in Amide Coupling:

    • Increase Reaction Time and/or Temperature: Steric hindrance can slow down the reaction rate.

    • Switch to a More Powerful Coupling Reagent: Consider using HATU or PyBOP if EDC/HOBt is not effective.

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediates.

  • Low Yields in Esterification:

    • Remove Water: Utilize a Dean-Stark trap to drive the equilibrium towards the product.

    • Increase Catalyst Loading: A higher concentration of the acid catalyst may be required.

    • Alternative Methods: For particularly challenging esterifications, conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, can be a more forceful approach.[5]

  • Purification Challenges:

    • Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, the urea byproduct can sometimes be difficult to remove. For EDC, aqueous washes are typically sufficient. For DCC, the urea is often insoluble and can be filtered off.

    • Column Chromatography: A gradient elution system may be necessary to achieve good separation of the product from any remaining starting materials or byproducts.

Conclusion

The functionalization of the carboxylic acid group in this compound requires careful consideration of the steric hindrance imposed by the ortho-nitropyridinyl substituent. By selecting appropriate high-activity coupling reagents such as HATU for amidation, and by optimizing conditions for Fischer esterification, a wide array of ester and amide derivatives can be successfully synthesized. The protocols and insights provided in this guide serve as a robust foundation for researchers to build upon, enabling the exploration of this important chemical space for drug discovery and materials science.

References

  • Bussiere, D. E., et al. (2010). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
  • Aapptec. Coupling Reagents. Aapptec Peptides.
  • Lee, Y., & Silverman, R. B. (2010). Recent development of peptide coupling reagents in organic synthesis.
  • Chemical Communications. (2011). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • Zhou, S., et al. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Google Patents. (1993). Process for preparing nitro benzoic acid alkyl esters.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • PubChem. 2-Amino-5-nitrobenzoic acid.
  • Benchchem.
  • Seidler, T., et al. (2017).
  • Chemistry LibreTexts. (2021).
  • ECHEMI. 4-(5-NITROPYRIDIN-2-YL)
  • ResearchGate. (2012). 2-Amino-5-nitrobenzoic acid.
  • Google Patents. (2007).
  • PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
  • Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • NIST. 2-(Benzylamino)-5-nitropyridine.
  • Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (2012).
  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ChemScene. 2-(Pyrimidin-2-yloxy)benzoicacid.
  • PubChem. 2-Amino-5-nitrobenzoic acid.
  • NIST. 2-Amino-5-nitropyridine.

Sources

Application Notes and Protocols for the Reduction of the Nitro Group in 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(5-Aminopyridin-2-yl)benzoic Acid in Medicinal Chemistry and Materials Science

The transformation of 2-(5-Nitropyridin-2-yl)benzoic acid to its corresponding amino derivative, 2-(5-Aminopyridin-2-yl)benzoic acid, is a pivotal step in the synthesis of a multitude of high-value compounds. The resulting aminopyridine-benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for various therapeutic agents, including kinase inhibitors and modulators of other biological pathways. Beyond pharmaceuticals, this class of compounds finds applications in the development of advanced materials, such as specialty polymers and dyes.

The successful and efficient reduction of the nitro group is therefore of paramount importance. This process, however, is not without its challenges. The presence of multiple functional groups—the nitro group, the pyridine ring, and the carboxylic acid—necessitates a careful selection of the reduction methodology to ensure high chemoselectivity, preventing unwanted side reactions such as the reduction of the pyridine or carboxylic acid moieties.

This comprehensive guide provides an in-depth analysis of the primary methods for the reduction of this compound. We will delve into the mechanistic underpinnings of each technique, offering detailed, field-proven protocols and troubleshooting strategies to empower researchers, scientists, and drug development professionals to navigate this critical synthetic transformation with confidence and precision.

Mechanistic Overview: The Six-Electron Journey from Nitro to Amino

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates.[1] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.

G Start Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Start->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Stepwise reduction of a nitro group.

The choice of reducing agent and reaction conditions can influence the rate of each step and the potential for the accumulation of intermediates, which can sometimes lead to the formation of undesired dimeric byproducts like azo and azoxy compounds.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro compounds.[2] The selection of the most appropriate method for this compound depends on factors such as the desired scale of the reaction, available equipment, and the sensitivity of the starting material and product to the reaction conditions.

Method Reducing Agent/Catalyst Advantages Disadvantages Chemoselectivity
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh efficiency, clean work-up, scalable.[3]Requires specialized high-pressure equipment, potential for over-reduction (e.g., of the pyridine ring), catalyst can be pyrophoric.[4]Generally good, but can be challenging to control. May reduce other functional groups.
Chemical Reduction (Acidic) Fe / NH₄Cl or AcOHCost-effective, experimentally simple, highly chemoselective for the nitro group.[3]Requires stoichiometric amounts of metal, work-up can be tedious due to the formation of iron sludge.[5]Excellent for nitro group reduction in the presence of other reducible functionalities.
Chemical Reduction (Acidic) SnCl₂·2H₂O / HClMild conditions, good for substrates sensitive to catalytic hydrogenation.[3]Generates tin-based waste, work-up can be complicated by the precipitation of tin salts.Good, but the strongly acidic conditions may not be suitable for all substrates.

Experimental Protocols

The following protocols are designed to be self-validating systems, with explanations for each critical step.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly effective method for nitro group reduction.[3] However, it requires careful control to prevent over-reduction of the pyridine ring. The use of a suitable solvent and moderate pressure is key.

Rationale: Palladium on carbon is a widely used and efficient catalyst for the reduction of nitro groups. The use of a protic solvent like ethanol facilitates the protonolysis steps in the reduction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactor with This compound and Pd/C B Add solvent (e.g., Ethanol) A->B C Seal reactor and purge with N₂ B->C D Pressurize with H₂ C->D E Heat and stir D->E F Monitor H₂ uptake E->F G Cool and vent H₂ F->G H Purge with N₂ G->H I Filter catalyst H->I J Concentrate filtrate I->J K Purify product J->K

Caption: Workflow for catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or other suitable solvent like methanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or other filter aid

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Reactor Preparation: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents. Handle with care.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol) to dissolve or suspend the starting material.

  • Inerting the Atmosphere: Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely and dispose of it appropriately.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or chromatography.

Troubleshooting:

  • Incomplete reaction: Increase hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring.

  • Over-reduction of the pyridine ring: Use milder conditions (lower pressure, room temperature) and monitor the reaction carefully.

  • Catalyst poisoning: The pyridine nitrogen can sometimes act as a catalyst poison. If the reaction stalls, it may be necessary to add more catalyst.

Protocol 2: Chemical Reduction with Iron Powder in the Presence of an Acid

This method is a classic and highly reliable procedure for the reduction of aromatic nitro groups, known for its excellent chemoselectivity.[3][5]

Rationale: In an acidic medium, iron metal acts as a reducing agent, transferring electrons to the nitro group. Acetic acid is a common choice, providing the necessary protons for the reaction.

G cluster_reaction Reaction cluster_workup Work-up A Suspend starting material in solvent B Add iron powder and acid A->B C Heat to reflux B->C D Monitor by TLC/LC-MS C->D E Cool and filter iron salts D->E F Concentrate filtrate E->F G Adjust pH to precipitate product F->G H Isolate and purify G->H

Caption: Workflow for iron-mediated reduction.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Acetic acid (or ammonium chloride)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethyl acetate or other suitable extraction solvent

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 eq) and glacial acetic acid (a few equivalents, or alternatively ammonium chloride).

  • Reaction: Heat the mixture to reflux. The reaction is often exothermic and may become vigorous. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Solvent Removal: Remove the organic solvent from the filtrate under reduced pressure.

  • Product Isolation: To the remaining aqueous layer, carefully add a base such as sodium carbonate to raise the pH and precipitate the product. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Troubleshooting:

  • Slow reaction: Ensure the iron powder is finely divided and activated. Gentle heating may be required.

  • Difficult filtration of iron sludge: Using a generous pad of Celite® can aid in filtration.

  • Product solubility in the aqueous phase: If the product is water-soluble, extraction with an appropriate organic solvent may be necessary before or after basification.

Protocol 3: Chemical Reduction with Tin(II) Chloride Dihydrate

Tin(II) chloride is another effective reagent for the chemoselective reduction of nitro groups under acidic conditions.[3]

Rationale: Stannous chloride acts as the reducing agent in the presence of a strong acid like hydrochloric acid, which provides the necessary protons.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding it to ice-water.

  • Basification: Slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the product from the aqueous slurry with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting:

  • Formation of intractable tin salt precipitates: Careful and slow basification with cooling can help manage the precipitation. Filtration through Celite® may be necessary.

  • Incomplete reaction: Ensure sufficient equivalents of SnCl₂·2H₂O and HCl are used. Gentle heating can accelerate the reaction.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The palladium on carbon catalyst is pyrophoric, especially after use, and should be handled with extreme care when wet and never allowed to dry in the air.

  • Chemical Reductions: Reactions involving strong acids like hydrochloric acid and acetic acid should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions can be exothermic, so appropriate cooling measures should be in place.

Conclusion

The reduction of the nitro group in this compound is a critical transformation that can be achieved through several reliable methods. The choice between catalytic hydrogenation and chemical reduction with iron or tin(II) chloride will depend on the specific requirements of the synthesis, including scale, available equipment, and chemoselectivity considerations. By understanding the underlying mechanisms and following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize the valuable 2-(5-Aminopyridin-2-yl)benzoic acid intermediate for their research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. In PubChem. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous reduction process.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Industrial Safety & Hygiene News. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

Sources

Application Note & Protocol: High-Throughput Screening for Novel Kinase Inhibitors Using 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. However, the emergence of drug resistance and the need for greater target selectivity necessitate the continuous discovery of novel chemical scaffolds.

Benzoic acid derivatives represent a versatile and privileged scaffold in medicinal chemistry, known for their diverse biological activities.[1][2] The unique structural features of 2-(5-Nitropyridin-2-yl)benzoic acid, incorporating a nitropyridine moiety, present an intriguing starting point for the exploration of new chemical space in kinase inhibitor discovery. This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify and characterize the inhibitory potential of this compound and its analogs against a target of interest, herein exemplified by a hypothetical serine/threonine kinase, "Kinase-X".

Scientific Principles of the HTS Assay

The cornerstone of a successful HTS campaign is a robust, sensitive, and reproducible assay.[3] For kinase inhibitor screening, a common and effective method is a biochemical assay that measures the enzymatic activity of the target kinase. The protocol outlined below is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogenous assay format well-suited for HTS due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.

The assay principle relies on the kinase-mediated phosphorylation of a specific substrate peptide. The detection system utilizes two key components: a europium (Eu³⁺) chelate-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled substrate. When the substrate is phosphorylated by Kinase-X, the Eu³⁺-labeled antibody binds to the phosphorylated epitope. This brings the Eu³⁺ donor and the APC acceptor into close proximity, allowing for FRET to occur upon excitation of the Eu³⁺ chelate. The resulting FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the activity of Kinase-X. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Visualizing the Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagents Reagent Preparation: - Kinase-X Enzyme - Substrate-APC - ATP - Anti-phospho-Ab-Eu³⁺ dispense_enzyme Add Kinase-X Enzyme reagents->dispense_enzyme dispense_substrate Initiate Reaction (Add Substrate-APC/ATP) reagents->dispense_substrate dispense_detection Stop & Detect (Add Anti-phospho-Ab-Eu³⁺) reagents->dispense_detection compound Compound Plating: - this compound - Controls (Staurosporine, DMSO) dispense_compound Dispense Compound/ Controls compound->dispense_compound dispense_compound->dispense_enzyme 1. 50 nL incubate1 Pre-incubation dispense_enzyme->incubate1 2. 5 µL incubate1->dispense_substrate 3. 15 min, RT incubate2 Kinase Reaction dispense_substrate->incubate2 4. 5 µL incubate2->dispense_detection 5. 60 min, RT incubate3 Detection Incubation dispense_detection->incubate3 6. 10 µL read_plate Read TR-FRET Signal incubate3->read_plate 7. 60 min, RT analyze_data Calculate % Inhibition & Z'-factor read_plate->analyze_data hit_id Hit Identification analyze_data->hit_id

Figure 1: High-Throughput Screening Workflow for Kinase-X Inhibitors. This diagram illustrates the sequential steps of the TR-FRET based assay, from reagent preparation and compound plating to data analysis and hit identification.

Detailed HTS Protocol: Kinase-X Inhibition Assay

This protocol is designed for a 384-well plate format, which is standard for HTS campaigns.[4]

I. Materials and Reagents
  • Enzyme: Recombinant human Kinase-X (ensure high purity and activity).

  • Substrate: APC-labeled peptide substrate for Kinase-X.

  • Antibody: Eu³⁺-labeled anti-phospho-substrate antibody.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control: Staurosporine (a potent, non-selective kinase inhibitor), dissolved in 100% DMSO.

  • Negative Control: 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Plates: Low-volume, white, 384-well microplates.

  • Instrumentation:

    • Acoustic liquid handler for compound dispensing (e.g., Labcyte Echo).

    • Multidrop combi or equivalent reagent dispenser.

    • Plate reader capable of TR-FRET measurements (e.g., PerkinElmer EnVision).

II. Assay Optimization

Prior to initiating the HTS campaign, it is crucial to optimize several assay parameters to ensure a robust and sensitive screen.[5]

  • Enzyme Titration: Determine the optimal Kinase-X concentration that yields a robust signal-to-background ratio while remaining in the linear range of the reaction.

  • ATP Kₘ Determination: The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors. Determine the Michaelis constant (Kₘ) for ATP and perform the screen at or near the Kₘ value to facilitate the identification of competitive inhibitors.[5]

  • Substrate Concentration: Use the substrate at a concentration at or below its Kₘ for the kinase to ensure sensitivity to competitive inhibitors.

  • DMSO Tolerance: Confirm that the final DMSO concentration in the assay (typically ≤ 1%) does not significantly affect enzyme activity.

III. HTS Assay Procedure
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM for a 20 µL final assay volume.

  • Enzyme Addition:

    • Prepare a working solution of Kinase-X in assay buffer at 2X the final desired concentration.

    • Using a reagent dispenser, add 5 µL of the Kinase-X solution to each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a 2X ATP/substrate solution in assay buffer.

    • Add 5 µL of the ATP/substrate solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear phase of the reaction, as determined during assay optimization.

  • Reaction Termination and Detection:

    • Prepare the stop/detection solution containing the Eu³⁺-labeled anti-phospho-substrate antibody in stop/detection buffer.

    • Add 10 µL of the stop/detection solution to each well. The EDTA in the buffer will stop the enzymatic reaction.

  • Detection Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Measure the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

IV. Data Analysis and Hit Confirmation
  • Calculate the TR-FRET Ratio:

    • For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Calculate Percent Inhibition:

    • The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

    • Signal_compound is the TR-FRET ratio in the presence of the test compound.

    • Signal_pos_ctrl is the average TR-FRET ratio of the positive control (Staurosporine).

    • Signal_neg_ctrl is the average TR-FRET ratio of the negative control (DMSO).

  • Assess Assay Quality:

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6] It is calculated as follows: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

  • Hit Identification and Confirmation:

    • Primary hits are typically defined as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • Confirmed hits should be re-tested in a dose-response format to determine their potency (IC₅₀ value).[5]

Data Presentation: Expected Outcomes

The following tables provide a template for summarizing the results of an HTS campaign and subsequent hit validation for this compound.

Table 1: Primary HTS Results

Compound IDConcentration (µM)% InhibitionHit Status
This compound1065.2Primary Hit
Analog 11012.5Inactive
Analog 21078.9Primary Hit
Staurosporine (Positive Control)198.5N/A
DMSO (Negative Control)N/A0.0N/A

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC₅₀ (µM)Hill Slope
This compound2.51.1
Analog 20.81.0
Staurosporine0.011.2

Mechanism of Action: A Structural Perspective

While the precise mechanism of action of this compound would need to be elucidated through further studies (e.g., kinase selectivity profiling, co-crystallography), we can hypothesize a potential binding mode based on its structural features. The benzoic acid moiety could form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I kinase inhibitors. The nitropyridine group may extend into a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

MOA cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue compound This compound benzoic_acid Benzoic Acid Moiety compound->benzoic_acid nitropyridine Nitropyridine Moiety compound->nitropyridine benzoic_acid->hinge Hydrogen Bonding nitropyridine->hydrophobic_pocket Hydrophobic Interactions

Figure 2: Hypothesized Binding Mode of this compound in the Kinase-X ATP-binding pocket.

Conclusion and Future Directions

This application note provides a detailed framework for the high-throughput screening of this compound as a potential kinase inhibitor. The described TR-FRET assay is a robust and reliable method for identifying initial hits from a large compound library. Following primary screening and dose-response confirmation, promising hits should be further characterized through a battery of secondary assays, including:

  • Orthogonal Assays: Employing a different assay format (e.g., absorbance-based or luminescence-based) to rule out assay-specific artifacts.

  • Selectivity Profiling: Screening against a panel of other kinases to determine the selectivity profile of the inhibitor.

  • Mechanism of Action Studies: Investigating whether the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.[2]

The successful execution of this HTS campaign and follow-up studies could lead to the discovery of a novel class of kinase inhibitors with therapeutic potential.

References

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • DAJANA. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(5-Nitropyridin-2-yl)benzoic acid. This compound is of significant interest in pharmaceutical development as a potential impurity or intermediate. The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable analytical tool for quality control and stability studies. The method utilizes a C18 stationary phase with a UV detector, ensuring high sensitivity and specificity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

This compound is a complex organic molecule incorporating both a nitropyridine and a benzoic acid moiety. The presence of the nitro group, a strong electron-withdrawing group, can influence the molecule's chemical properties and potential biological activity.[1][2] In the context of pharmaceutical manufacturing, it is crucial to monitor and quantify such compounds, which may arise as process-related impurities or degradation products.[3][4] High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6]

This application note provides a comprehensive guide to a validated HPLC method specifically developed for the quantification of this compound. The rationale behind the selection of chromatographic conditions is explained, providing a deeper understanding of the method's principles.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector is suitable.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is recommended.[7] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity ≥99%)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and peak shape.

ParameterConditionJustification
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)An acidic mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and symmetrical peak shape on a reversed-phase column.[8] Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode Isocratic or GradientAn isocratic elution with a fixed mobile phase composition (e.g., 50:50 v/v) is simpler and more robust. A gradient elution may be necessary to separate the analyte from other impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and column efficiency.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Detection Wavelength 254 nmAromatic compounds with nitro groups typically exhibit strong UV absorbance around this wavelength.[9] A DAD can be used to determine the optimal wavelength corresponding to the analyte's absorbance maximum.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix in which the analyte is being quantified. For a bulk drug substance:

  • Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.

  • Transfer the weighed sample to a volumetric flask.

  • Add the diluent (mobile phase) to about 70% of the flask's volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.[8]

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Inject Samples Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Standard Data Quantification Quantification of Analyte Peak_Integration->Quantification Sample Data Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC quantification of this compound.

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This was demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte solution. The chromatograms were compared to ensure no interfering peaks were observed at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10] The linearity was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Determined by repeating the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Robustness was evaluated by introducing small, deliberate changes to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The effect on the retention time, peak area, and peak shape was monitored.

Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOQ Signal-to-noise ratio ≥ 10
Robustness System suitability parameters should pass.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the quantitative determination of this compound. The method is straightforward, utilizing standard HPLC instrumentation and a common C18 column. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Madhu, M., Sreeram, V., Nagendrakumar, A. V. D., & Reddy, T. V. (2014). Validated RP-HPLC method for the determination of Benzoic acid in bulk and pharmaceutical formulation. Der Chemica Sinica, 5(5), 52-60. Retrieved from [Link]

  • Khan, I., Zafar, S., Zafar, F., Sher, M., & Javaid, A. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(37), 21957-21964. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]

  • Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(6), 1530-1537. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Verbeke, J., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3). Retrieved from [Link]

  • Chaisuwan, P., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-379. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Singh, R., & Singh, P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 162-168. Retrieved from [Link]

  • Kumar, A., et al. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research and Innovation, 4(1), 1-10. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Vogt, R. A., et al. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Computational Toxicology (pp. 219-239). Humana Press. Retrieved from [Link]

  • Jones, L. R., Riddick, J. A., & Liddicoet, T. H. (1956). Determination of Aromatic Nitro Compounds. Analytical Chemistry, 28(7), 1133-1136. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Wang, Y., et al. (2024). High-Performance Co x Ni y @NC/SiO 2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Catalysts, 14(1), 53. Retrieved from [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Kim, S. A., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(1), 69-76. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals working on the synthesis of complex molecules such as 2-(5-nitropyridin-2-yl)benzoic acid and its analogs. The unique structural features of this substrate—a Lewis-basic pyridine ring, an electron-withdrawing nitro group, and a potentially interfering carboxylic acid—present a distinct set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to navigate these complexities and achieve optimal reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and similar heteroaromatic systems. The format is designed to help you quickly diagnose and resolve experimental hurdles.

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?

A1: A low or nonexistent yield is the most frequent challenge and typically points to suboptimal activity within the catalytic cycle.[1] The substrate, this compound (assuming it's the product of coupling a halo-nitropyridine with 2-carboxyphenylboronic acid, or vice-versa), has functional groups that can inhibit the reaction. Let's break down the likely culprits.

  • Inadequate Catalyst System (Palladium Source & Ligand): The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, effectively poisoning the catalyst.[2] Furthermore, the carboxylic acid can deprotonate and bind to palladium, hindering the catalytic cycle.[3]

    • Expert Recommendation: The key is to use a catalyst system where the ligand's association with palladium is stronger and more sterically shielding than the substrate's inhibitory groups. Electron-rich, bulky phosphine ligands are the industry standard for such challenging heteroaromatic couplings.[4] They accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting catalyst inhibition.[5]

    • Actionable Steps:

      • Switch to Buchwald-type Ligands: If you are using basic ligands like PPh₃, switch to more robust, sterically demanding ligands. Excellent starting points include XPhos , SPhos , or RuPhos .[4][6]

      • Use a Pre-catalyst: Instead of separate Pd(OAc)₂/Pd₂(dba)₃ and ligand sources, use a well-defined palladacycle pre-catalyst, such as XPhos Pd G3 . These pre-catalysts generate the active Pd(0) species more cleanly and efficiently, often under milder conditions.[4][7]

  • Suboptimal Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[8][9][10][11] For your substrate, the base must be strong enough to facilitate this step but not so harsh as to cause hydrolysis of the ester (if used) or other side reactions. The presence of the acidic proton on the benzoic acid complicates this choice.

    • Expert Recommendation: An inorganic base is generally required. While carbonates (Na₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for difficult couplings, especially those involving heteroaryl halides.[4][12] It is a moderately strong base with low nucleophilicity.

    • Actionable Steps:

      • If using a weaker base like Na₂CO₃, switch to K₃PO₄ (3 equivalents).

      • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.[5]

      • If your aryl halide partner is sensitive, a milder base like potassium fluoride (KF) could be attempted, though it may lead to slower reaction rates.[13]

  • Incorrect Solvent System and Degassing: Oxygen is detrimental to the Suzuki reaction as it oxidizes the active Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted homocoupling of the boronic acid.[7][14]

    • Expert Recommendation: A mixture of an ethereal solvent and water is standard, as water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14]

    • Actionable Steps:

      • Use a solvent system like 1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio).[12][15] For substrates with poor solubility, DMF or toluene may be considered.[7][13]

      • Thoroughly degas the solvent mixture and the reaction vessel. The most effective method is to subject the solvent to 3-4 "freeze-pump-thaw" cycles. A simpler, though less rigorous, method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[5]

Issue 2: Significant Side Product Formation

Q2: My reaction is proceeding, but I'm observing significant byproducts, primarily from protodeboronation and/or homocoupling. How can I suppress these pathways?

A2: This is a classic selectivity problem. Both protodeboronation and homocoupling compete with the desired cross-coupling pathway and are often exacerbated by conditions that lead to a slow catalytic turnover.

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[16] Heteroaromatic boronic acids, especially those with electron-withdrawing groups like your nitropyridine substrate, are notoriously prone to this side reaction.[4][14][17]

    • Expert Recommendation: The strategy is to minimize the concentration of free boronic acid in the reaction at any given time and to accelerate the cross-coupling so it outpaces the decomposition.

    • Actionable Steps:

      • Use a Boronic Ester: Switch from the boronic acid to a more stable boronate ester. Pinacol esters (Bpin) are a common choice. For exceptionally unstable substrates, consider using MIDA (N-methyliminodiacetic acid) boronates , which are highly stable and participate in a "slow release" of the boronic acid under the basic reaction conditions.[12][14][16]

      • Control Stoichiometry: Use a slight excess of the boronic acid derivative (1.2–1.5 equivalents) but avoid a large excess, which can favor side reactions.

      • Optimize Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[7]

  • Homocoupling (Glaser Coupling): This is the formation of a biaryl product from two molecules of the boronic acid. It is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[14]

    • Expert Recommendation: Rigorous exclusion of oxygen is the most critical factor.

    • Actionable Steps:

      • Improve Degassing Technique: As mentioned above, use freeze-pump-thaw cycles for the most reliable oxygen removal.

      • Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. Use Schlenk line techniques for reagent transfers.[18]

      • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, or a palladacycle that cleanly generates Pd(0), to minimize the initial concentration of oxidative Pd(II) species.[7][12]

troubleshooting_flowchart

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for this specific substrate?

For coupling heteroaryl halides, particularly those with coordinating groups like nitropyridines, a combination of Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos is a robust starting point.[4][6] An even better choice is to use an integrated pre-catalyst like XPhos Pd G3 , which offers superior stability and reliability in generating the active catalytic species.

Q2: How do I choose the right base, considering my substrate has a carboxylic acid group?

The carboxylic acid will be deprotonated by any base used in the reaction. You need a base that is strong enough to promote the formation of the boronate complex but is not nucleophilic enough to cause unwanted side reactions. K₃PO₄ is an excellent choice as it is a strong base but a poor nucleophile.[4][12] You will need to use at least 3 equivalents: one to neutralize the carboxylic acid and two for the catalytic cycle.

Q3: Should I use a boronic acid or a boronic ester as my coupling partner?

Given the electron-deficient nature of the nitropyridine ring, the corresponding boronic acid is highly susceptible to protodeboronation.[4][14] It is strongly recommended to use a more stable boronic acid pinacol ester (Bpin) . This will significantly reduce decomposition and improve the consistency of your results.[12]

Q4: What is the most reliable method to degas my reaction mixture?

The gold standard for removing dissolved oxygen is the freeze-pump-thaw method. This involves freezing the solvent mixture with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then thawing under an inert atmosphere. Repeating this process three times is highly effective. For routine work, sparging (bubbling) with argon for 30-60 minutes is often sufficient but less complete.[5]

Q5: How does the electron-withdrawing nitro group affect the reaction?

The nitro group makes the C-X (halide) bond on the pyridine ring more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. This can be beneficial.[19] However, it also makes the corresponding nitropyridyl boronic acid more prone to protodeboronation.[17] Therefore, if the nitropyridine is your boronic acid partner, using a stable ester is critical. If it is your halide partner, the reaction may proceed more readily than with an un-substituted pyridine.

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling to form a this compound derivative. This example assumes the coupling of a 2-halo-5-nitropyridine with 2-(pinacolboryl)benzoic acid methyl ester. The final ester can be hydrolyzed in a subsequent step.

Reaction Scheme: Coupling of 2-Chloro-5-nitropyridine with Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
2-Chloro-5-nitropyridine158.551.01.0158.5 mg
Methyl 2-(Bpin)benzoate276.141.21.2331.4 mg
XPhos Pd G3863.260.020.02 (2 mol%)17.3 mg
K₃PO₄ (finely ground)212.273.03.0636.8 mg
1,4-Dioxane---8 mL
H₂O---2 mL

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq), methyl 2-(pinacolboryl)benzoate (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 catalyst (0.02 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 4: Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps.[20]

suzuki_cycle

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molander, G. A., & Sandrock, D. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11591–11600. Retrieved from [Link]

  • Reid, J. P., Sigman, M. S., & Cheong, P. H.-Y. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(15), 9539–9549. Retrieved from [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(41), 13576-13595. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Reid, J. P., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028–1041. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Angewandte Chemie International Edition, 53(8), 2058-2059. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Retrieved from [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides.... Retrieved from [Link]

  • ResearchGate. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • National Institutes of Health. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

The primary and most effective method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron species.[1] However, the specific substrates involved in this synthesis—a sterically hindered 2-halobenzoic acid and an electron-deficient nitropyridine derivative—present unique challenges that can lead to low yields if not properly addressed.

This guide provides a robust, optimized protocol and detailed troubleshooting workflows to overcome these hurdles.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The synthesis is typically achieved by coupling a 2-halobenzoic acid with a 5-nitropyridine-2-boronic acid derivative, or vice versa. The following scheme illustrates the most common approach.

Caption: General Suzuki-Miyaura synthesis of the target compound.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Remember that optimization may be required for specific scales or reagent batches.

ComponentRecommended ReagentStoichiometry
Aryl Halide 2-Bromobenzoic acid1.0 eq.
Boronic Acid 5-Nitropyridine-2-boronic acid1.2 - 1.5 eq.
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))2 mol % (0.02 eq.)
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)4 mol % (0.04 eq.)
Base K₃PO₄ (Potassium phosphate)3.0 eq.
Solvent 1,4-Dioxane and Water10:1 v/v, degassed

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzoic acid, 5-nitropyridine-2-boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup (Aqueous): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The product, being a carboxylic acid, may require careful extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.[3]

Troubleshooting Guide

This section addresses common issues that lead to diminished yields and provides actionable solutions.

Q1: My reaction yield is poor, and I'm recovering a significant amount of my starting 2-bromobenzoic acid. What is the likely cause?

A1: This is a classic symptom of an inefficient or stalled catalytic cycle, most likely due to problems with the oxidative addition step or catalyst deactivation .[4]

  • Probable Cause 1: Steric Hindrance. The ortho-carboxylate group on 2-bromobenzoic acid sterically hinders the palladium catalyst's ability to insert into the carbon-bromine bond. This is often the rate-limiting step of the cycle.[2]

  • Solution: Employ a catalyst system known to overcome steric hindrance. Bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination step.[4] They stabilize the palladium center and increase its reactivity. If you are using a simpler ligand like PPh₃, switching to one of these is the most critical first step.[5]

  • Probable Cause 2: Catalyst Deactivation. The palladium(0) active catalyst can precipitate out of solution as "palladium black" if it's not properly stabilized by the ligand or if oxygen is present in the reaction vessel.[4]

  • Solution:

    • Ensure Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.

    • Use Robust Ligands: The aforementioned biarylphosphine ligands are more effective at preventing catalyst aggregation and decomposition compared to simpler phosphines.[4]

    • Check Reagent Purity: Impurities in starting materials or solvents can sometimes poison the catalyst.

Q2: I'm observing a major byproduct that corresponds to benzoic acid (i.e., the bromine atom is replaced by a hydrogen). How do I prevent this?

A2: This side reaction is known as protodehalogenation (or hydrodehalogenation).[4][6] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source instead of the boronic acid.

  • Probable Cause 1: Protic Impurities/Solvents. Water, alcohols, or even acidic impurities can serve as proton sources. While a small amount of water is often beneficial for Suzuki couplings, excess amounts or the use of protic co-solvents like methanol can exacerbate this issue.[4]

  • Solution: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[4] Ensure your starting materials and base are dry.

  • Probable Cause 2: Base Choice. Certain bases can promote this side reaction. Hydroxides (e.g., NaOH) and alkoxides can be problematic.[4]

  • Solution: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective bases for the Suzuki reaction but are less likely to promote protodehalogenation.[4]

Q3: My main byproduct appears to be from the homocoupling of my 5-nitropyridine-2-boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or unfavorable reaction kinetics that disfavor the desired cross-coupling pathway.

  • Probable Cause 1: Oxygen Contamination. Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.

  • Solution: As with catalyst deactivation, meticulous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial.

  • Probable Cause 2: Slow Transmetalation. If the transmetalation step (transfer of the pyridine group from boron to palladium) is slow, the boronic acid has more opportunity to undergo side reactions.

  • Solution:

    • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[7] A strong base like K₃PO₄ is generally effective.

    • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the cross-coupling reaction to completion, but a large excess can lead to more homocoupling and purification challenges. Fine-tune the stoichiometry to find the optimal balance.

    • Ligand Choice: The right ligand can accelerate the entire catalytic cycle, minimizing the time available for side reactions to occur.[5]

Q4: Purification is challenging, and my final product has low purity. What is an effective purification strategy?

A4: The product contains a basic pyridine nitrogen and an acidic carboxylic acid group, which can complicate standard purification. A pH-driven extraction is highly effective.

  • Solution: Acid-Base Extraction.

    • After the reaction, perform an initial extraction into an organic solvent like ethyl acetate.

    • Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, while non-acidic impurities (like boronic acid homocoupling byproducts) remain in the organic layer.

    • Separate the layers and carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3. This will protonate the carboxylate, causing the pure product to precipitate out of the solution.

    • The precipitated solid can be collected by filtration or extracted back into a fresh portion of organic solvent.[8]

  • Solution: Recrystallization. Following the extraction, recrystallization from a suitable solvent pair like ethanol/water or ethyl acetate/hexanes can remove any remaining impurities to yield a highly pure product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of This compound check_sm Analysis of Crude Mixture: What is the main component? start->check_sm sm_recovered High Recovery of 2-Bromobenzoic Acid check_sm->sm_recovered Starting Material protodehalogenation Major Byproduct: Benzoic Acid check_sm->protodehalogenation Dehalogenated SM homocoupling Major Byproduct: Boronic Acid Homocoupling check_sm->homocoupling Side Product cause_oa Cause: Inefficient Oxidative Addition or Catalyst Deactivation sm_recovered->cause_oa cause_proto Cause: Protodehalogenation protodehalogenation->cause_proto cause_homo Cause: Oxygen Contamination or Slow Transmetalation homocoupling->cause_homo solution_oa Solution: 1. Use bulky, electron-rich ligand (SPhos, XPhos). 2. Ensure rigorous degassing. 3. Check reagent purity. cause_oa->solution_oa solution_proto Solution: 1. Use anhydrous aprotic solvent (Dioxane, THF). 2. Switch to a non-nucleophilic base (K₃PO₄, Cs₂CO₃). cause_proto->solution_proto solution_homo Solution: 1. Ensure rigorous degassing. 2. Use optimal base (K₃PO₄). 3. Fine-tune boronic acid stoichiometry. cause_homo->solution_homo

Caption: A logical workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with an electron-deficient pyridine and a sterically hindered benzoic acid? A1: Standard catalysts like Pd(PPh₃)₄ often give poor results with challenging substrates. For this specific transformation, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand is highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in coupling sterically hindered and electron-deficient partners by accelerating the rate-limiting oxidative addition and reductive elimination steps.[4]

Q2: What is the role of the base in the Suzuki reaction, and why is K₃PO₄ a good choice? A2: The base has two primary functions in the Suzuki catalytic cycle.[2][7] First, it reacts with the organoboron species (boronic acid) to form a more nucleophilic borate complex (-BY₂(OH)⁻). This "ate" complex is crucial for facilitating the transmetalation step, where the organic group is transferred from boron to the palladium center.[9] Second, it neutralizes any acid generated during the reaction. K₃PO₄ is an excellent choice because it is a strong enough base to effectively promote transmetalation but is generally non-nucleophilic and anhydrous, which helps to suppress side reactions like protodehalogenation.[4]

Q3: Why is it critical to run the reaction under an inert atmosphere? A3: The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species.[6] This species is highly sensitive to oxygen and can be readily oxidized to inactive Palladium(II) oxides, leading to catalyst death and a stalled reaction. Furthermore, oxygen can promote the undesirable oxidative homocoupling of the boronic acid reagent.[4] Therefore, thoroughly degassing the solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential for achieving high yields and reproducibility.

Q4: Can I use 2-chlorobenzoic acid or 2-iodobenzoic acid instead of 2-bromobenzoic acid? A4: Yes, but the reactivity and optimal conditions will change. The relative rate of oxidative addition for aryl halides is Ar-I > Ar-Br > Ar-Cl.[5]

  • 2-Iodobenzoic acid: Will be more reactive and may allow for milder reaction conditions (lower temperature or catalyst loading). However, it is typically more expensive.

  • 2-Chlorobenzoic acid: Is the least reactive and will require a more specialized and highly active catalyst system.[2] You would almost certainly need one of the advanced biarylphosphine ligands (e.g., SPhos, XPhos) and potentially higher temperatures to achieve a reasonable reaction rate.[7] For initial trials, 2-bromobenzoic acid offers a good balance of reactivity and cost.[6]

References
  • Biscoe, M. R., et al. (2008). "Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides, Triflates, and Nonaflates with Boronic Acids, Boronate Esters, and Potassium Organotrifluoroborates." Angewandte Chemie International Edition, 47(51), 9961-9963. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Levin, D. A., et al. (2012). "Efficient palladium-catalyzed cross-coupling of highly acidic substrates, nitroacetates." Organic Letters, 14(3), 760-763. Available at: [Link]

  • Dandapat, A., et al. (2019). "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." Molecules, 24(5), 863. Available at: [Link]

  • Wikipedia. "Suzuki reaction." Available at: [Link]

  • Cravotto, G., et al. (2020). "Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions." Catalysts, 10(11), 1279. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Google Patents. "Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis." EP1853548B1.
  • Yang, Y. (2017). "Palladium-Catalyzed Cross-Coupling of Nitroarenes." Angewandte Chemie International Edition, 56(50), 15802-15804. Available at: [Link]

  • Google Patents. "One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine." CN112745259A.
  • Schmidt, J. et al. (2016). "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." ACS Central Science, 2(9), 647-652. Available at: [Link]

  • Chemistry Stack Exchange. "What are the byproducts in a Suzuki reaction?" Available at: [Link]

  • Google Patents. "Process for the purification of benzoic acid." US4092353A.

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preventing byproduct formation in nitropyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center for nitropyridine coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of these powerful yet sensitive transformations. Nitropyridines are invaluable building blocks in medicinal chemistry and materials science, but their unique electronic properties—the strong electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen—present distinct challenges in preventing byproduct formation.

This resource is structured to help you diagnose and resolve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving nitropyridine substrates. We will move beyond generic advice to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding byproduct formation in nitropyridine coupling reactions.

Q1: Why are my nitropyridine coupling reactions prone to forming homocoupled (dimer) byproducts?

A1: Homocoupling, particularly in Suzuki-Miyaura reactions, is a frequent issue. It primarily arises from two mechanisms that can be exacerbated by the nature of nitropyridine substrates:

  • Oxygen-Mediated Oxidation: The active Pd(0) catalyst can be oxidized to Pd(II) by trace amounts of oxygen in your reaction. This Pd(II) species can then promote the unwanted coupling of two of your boronic acid or ester molecules.[1][2] Rigorous degassing of solvents and purging the reaction vessel with an inert gas is the most critical preventative measure.[1]

  • Inefficient Precatalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of your boronic acid, especially if other reducing agents in the mixture (like phosphine ligands) are not efficient enough.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can mitigate this pathway.

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). What causes this?

A2: Hydrodehalogenation is a common byproduct in many palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination.[3] It stems from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with your halonitropyridine to form the undesired byproduct.[3] Key sources of the hydride include:

  • Solvents: Protic solvents like alcohols or even trace water can be hydride sources.[3]

  • Bases: Certain bases or their decomposition products can generate hydrides.

  • Reagents: Additives or impurities like formic acid can contribute.

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, if the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This is a common side reaction that forms an imine and the Pd-H species responsible for hydrodehalogenation.

Q3: Can the pyridine nitrogen itself interfere with the reaction and cause byproducts?

A3: Absolutely. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[4] This can lead to several problems:

  • Catalyst Deactivation: The formation of stable, inactive palladium-pyridine complexes can sequester the catalyst from the desired catalytic cycle, leading to low or stalled conversions.[4] Bulky, electron-rich ligands are often employed to sterically shield the palladium center and prevent this inhibitory coordination.

  • Altered Reactivity: Coordination to the palladium can alter the electronic properties of the nitropyridine ring, potentially influencing the rates of oxidative addition and reductive elimination.

Q4: Is the nitro group stable under typical palladium-catalyzed coupling conditions?

A4: Generally, the nitro group is stable. However, under certain conditions, it can be susceptible to reduction. While complete reduction to an amine is more common with potent reducing agents like H₂ over Pd/C, milder reducing conditions or certain catalyst systems can sometimes lead to partial reduction to nitroso or hydroxylamine intermediates.[5][6][7] This is particularly a risk if your reaction conditions inadvertently generate strong reducing species. For instance, some hydride sources used for hydrodehalogenation could potentially affect the nitro group. If you observe unexpected colored byproducts, reduction of the nitro group is a possibility to consider.

Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to diagnosing and solving common problems encountered during nitropyridine coupling reactions.

Observation (Symptom) Potential Cause(s) Recommended Actions & Solutions
Multiple spots on TLC, including one that corresponds to the starting material. 1. Inactive Catalyst: The palladium catalyst may not have been activated (if starting from Pd(II)) or may have decomposed. 2. Catalyst Deactivation by Pyridine Nitrogen: Strong coordination of the nitropyridine substrate is inhibiting the catalyst.[4] 3. Suboptimal Reaction Conditions: Temperature may be too low, or the chosen base/solvent system is inefficient.1. Catalyst Selection: Consider using a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a modern Buchwald-type precatalyst (e.g., XPhos Pd G4) for more reliable activation.[8] 2. Ligand Choice: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and accelerate the catalytic cycle, disfavoring pyridine coordination.[9] 3. Condition Optimization: Screen different bases (e.g., K₃PO₄, Cs₂CO₃ vs. NaOtBu) and anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF). Gradually increase the temperature while monitoring for decomposition.[4]
A major byproduct is identified as the homocoupled dimer of the boronic acid/ester. 1. Presence of Oxygen: Trace oxygen is oxidizing the Pd(0) catalyst, initiating a homocoupling pathway.[1][2] 2. Inefficient Pd(II) Reduction: The Pd(II) precatalyst is being reduced by the boronic acid instead of other reagents.[1]1. Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Purge the reaction flask extensively with an inert gas before adding reagents.[10] 2. Use a Pd(0) Source: Employ a catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. 3. Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[10]
The main byproduct is the hydrodehalogenated nitropyridine. 1. Hydride Source in the Reaction: Solvents (alcohols, water), the base, or impurities are generating a Pd-H species.[3] 2. β-Hydride Elimination (Buchwald-Hartwig): The amine substrate is undergoing this side reaction.1. Use Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Use a non-protic solvent. 2. Screen Bases: Switch to a non-hydridic base (e.g., K₃PO₄, CsF). 3. Optimize Ligand: For Buchwald-Hartwig, using bulkier ligands can sometimes accelerate reductive elimination, outcompeting β-hydride elimination.
Reaction mixture develops an unusual color (e.g., deep red, brown) not associated with the catalyst, and product is not formed. 1. Reduction of the Nitro Group: The nitro group may be partially or fully reduced, leading to colored byproducts like nitroso or amino species.[5][11] 2. Decomposition: High temperatures may be causing decomposition of the starting material or product.1. Evaluate Reagents for Reducing Potential: Scrutinize all reagents for their potential to act as reducing agents under the reaction conditions. 2. Use Milder Conditions: Lower the reaction temperature and monitor carefully. 3. Alternative Reducing Agents: If reduction is desired, use established methods like SnCl₂ or Fe/HCl, which are often more selective than hydrogenation for nitro groups in the presence of other reducible functionalities.[5][11]

Visualizing Byproduct Pathways

Understanding the mechanistic origin of byproducts is key to their prevention. The following diagrams illustrate the catalytic cycles for common coupling reactions and where they can deviate to form unwanted products.

Suzuki-Miyaura Coupling: The Homocoupling Problem

The desired cross-coupling pathway is shown in green, while the competing homocoupling pathway, often initiated by Pd(II), is shown in red.

Suzuki_Byproduct cluster_main Desired Cross-Coupling Cycle cluster_byproduct Homocoupling Side Reaction Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) Trans_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex Transmetalation (Ar²-B(OR)₂) Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Trans_Complex->Product PdII Pd(II) Trans1 Pd(II)(Ar²)(X) PdII->Trans1 Transmetalation (Ar²-B(OR)₂) Trans2 Pd(II)(Ar²)₂ Trans1->Trans2 Transmetalation (Ar²-B(OR)₂) Pd0_from_dimer L₂Pd(0) Trans2->Pd0_from_dimer Reductive Elimination Dimer Ar²-Ar² Trans2->Dimer Pd0_from_dimer->OA_Complex Enters Main Cycle Oxygen O₂ Oxygen->PdII Oxidation Pd0_main L₂Pd(0) caption Suzuki cycle vs. homocoupling.

Suzuki cycle vs. homocoupling.
Buchwald-Hartwig Amination: Hydrodehalogenation via β-Hydride Elimination

This diagram illustrates how the main catalytic cycle (green) can be intercepted by β-hydride elimination (red), leading to the hydrodehalogenated byproduct.

Buchwald_Byproduct cluster_main Desired Amination Cycle cluster_byproduct Hydrodehalogenation Side Reaction Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product Beta_Elim_Intermediate L₂Pd(II)(Ar)(NR¹R²) (with β-H) Amido_Complex->Beta_Elim_Intermediate If R¹ or R² has β-H PdH_Complex L₂Pd(II)(Ar)(H) Dehalogenated Ar-H PdH_Complex->Dehalogenated Pd0_from_hydro L₂Pd(0) PdH_Complex->Pd0_from_hydro Reductive Elimination Beta_Elim_Intermediate->PdH_Complex β-Hydride Elimination Imine Imine Byproduct Beta_Elim_Intermediate->Imine Pd0_from_hydro->OA_Complex Re-enters Cycle caption β-Hydride elimination pathway.

β-Hydride elimination pathway.

Experimental Protocols

To provide actionable guidance, here are starting-point protocols for common coupling reactions with nitropyridines, designed to minimize byproduct formation. Note: These are general procedures and require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chloronitropyridine

Objective: To minimize homocoupling and hydrodehalogenation.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the 2-chloro-5-nitropyridine, arylboronic acid, and finely ground K₃PO₄.

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[4]

  • Catalyst Preparation: In a separate vial inside a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromonitropyridine

Objective: To minimize catalyst deactivation and hydrodehalogenation.

Materials:

  • 2-Bromo-5-nitropyridine (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • XPhos Pd G3 (precatalyst, 2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add the XPhos Pd G3 precatalyst, NaOtBu, and a stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the 2-bromo-5-nitropyridine, the secondary amine, and anhydrous, degassed toluene.

  • Sealing and Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and heat to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • BenchChem. (2025). Troubleshooting low signal in 5-Ethynyl-2-nitropyridine detection.
  • Wikipedia. (n.d.).
  • Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609.
  • OUCI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Li, Y., et al. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. PMC - PubMed Central.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • ResearchGate. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 )
  • YouTube. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • YouTube. (2015). Reduction of Nitro Groups.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Iodopropane with Terminal Alkynes.
  • NIH. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, including the PARP inhibitor Niraparib, a robust and scalable synthetic route is crucial.[1][2][3] This document aims to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring efficiency, high yield, and purity in your lab-scale and pilot-plant productions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound, providing concise answers and directing you to more detailed sections where appropriate.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially adaptable method is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction couples an aryl halide with an organoboron compound. Specifically for this synthesis, it involves the coupling of a 2-halopyridine derivative (e.g., 2-chloro-5-nitropyridine) with a (2-carboxyphenyl)boronic acid. This method is favored for its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction for this synthesis?

The success of the Suzuki-Miyaura coupling hinges on several key parameters:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., SPhos, P(t-Bu)₃) is critical for catalytic activity and stability.[6]

  • Base: The selection of the base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step and can significantly impact the reaction rate and yield.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is often used to dissolve both the organic and inorganic reagents.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, but excessive temperatures can lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the oxidation and deactivation of the palladium catalyst.

Q3: What are the expected yield and purity for this synthesis?

Under optimized conditions, yields for the Suzuki-Miyaura coupling to form this compound can range from 75% to over 90%. The purity of the crude product can vary, but after appropriate workup and purification (e.g., recrystallization), a purity of >98% is typically achievable.

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for monitoring the reaction. These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.[7]

Q5: Is this compound commercially available?

Yes, this compound is available from various chemical suppliers. However, for large-scale pharmaceutical production, in-house synthesis is often more cost-effective and allows for greater control over the supply chain and quality of the material.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the scale-up of the this compound synthesis.

Reaction & Yield Issues
Q: My reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?

A: A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Deactivation. The palladium catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain a positive pressure of an inert gas (e.g., nitrogen or argon) can lead to catalyst oxidation.

    • Solution: Ensure all solvents are thoroughly degassed prior to use. Purge the reaction vessel with an inert gas for an extended period before adding the catalyst. Maintain a gentle flow of inert gas throughout the reaction.

  • Cause 2: Inefficient Ligand. The chosen phosphine ligand may be oxidizing or degrading under the reaction conditions.

    • Solution: Consider using more robust and electron-rich ligands such as SPhos or XPhos, which are known to improve catalyst stability and activity.[6]

  • Cause 3: Incorrect Base. The base may not be strong enough or may have poor solubility in the reaction medium, hindering the transmetalation step.

    • Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. The use of powdered, anhydrous bases can also be beneficial.

  • Cause 4: Low Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, while monitoring for any signs of decomposition.

Q: The yield of my reaction is consistently low. What factors should I investigate?

A: Low yields can stem from a variety of issues, including side reactions, incomplete conversion, and product loss during workup.

  • Cause 1: Side Reactions. Homocoupling of the boronic acid or dehalogenation of the pyridine starting material can compete with the desired cross-coupling.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial. Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.

  • Cause 2: Incomplete Conversion. As discussed above, this is often a result of catalyst deactivation or suboptimal conditions.

    • Solution: Re-evaluate your catalyst loading. While lower loadings are desirable for cost-effectiveness, a slight increase (e.g., from 1 mol% to 2 mol%) may be necessary to drive the reaction to completion.

  • Cause 3: Product Loss During Workup. The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate during crystallization.

    • Solution: During the aqueous workup, adjust the pH to ensure the benzoic acid is fully protonated (acidic pH) to minimize its solubility in water. When performing recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation.

Purification & Purity Issues
Q: I am having difficulty removing a persistent impurity from my final product. How can I identify and remove it?

A: The nature of the impurity will dictate the best purification strategy.

  • Identification: Utilize analytical techniques such as LC-MS and NMR to identify the structure of the impurity. Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium.

  • Removal of Unreacted Starting Materials: If unreacted 2-chloro-5-nitropyridine or (2-carboxyphenyl)boronic acid remains, an additional purification step is needed.

    • Solution: Recrystallization is often effective. If the impurity co-crystallizes with the product, consider a different solvent system or a column chromatography step for smaller scales. For larger scales, a pH-based extraction can be employed. By dissolving the crude product in a basic aqueous solution, the acidic product will dissolve, while less acidic or neutral impurities may be removed by extraction with an organic solvent. Subsequent acidification will precipitate the purified product.

  • Removal of Homocoupled Byproducts: Biphenyl-2,2'-dicarboxylic acid (from boronic acid homocoupling) can be a challenging impurity.

    • Solution: Careful optimization of the reaction conditions to minimize its formation is the best approach. If it does form, its separation can be difficult due to similar solubility properties. Fractional crystallization or preparative HPLC may be necessary.

  • Removal of Residual Palladium: Palladium residues are a major concern in pharmaceutical intermediates.

    • Solution: The product can be treated with a palladium scavenger, such as activated carbon or a thiol-functionalized resin, to reduce palladium levels. Multiple recrystallizations can also help to lower the palladium content.

Q: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a white solid?

A: Discoloration is often due to the presence of colored impurities, which can be residual starting materials or byproducts.

  • Cause: The 5-nitropyridine moiety can contribute to a yellow color. However, darker colors may indicate the presence of decomposition products or palladium black.

  • Solution:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities in the mother liquor, yielding a purer, white crystalline product.[8]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount (for 10g scale)Equivalents
2-Chloro-5-nitropyridine4548-45-2158.55-10.0 g1.0
(2-Carboxyphenyl)boronic acid149105-19-1165.95-11.5 g1.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50-0.28 g0.02
SPhos657408-07-6410.48-0.52 g0.02
Potassium Phosphate (K₃PO₄)7778-53-2212.27-26.8 g2.0
1,4-Dioxane123-91-188.11Anhydrous200 mL-
Deionized Water7732-18-518.02-50 mL-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol), (2-carboxyphenyl)boronic acid (11.5 g, 69.4 mmol), and potassium phosphate (26.8 g, 126.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (200 mL) and degassed deionized water (50 mL) to the flask.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.28 g, 1.26 mmol) and SPhos (0.52 g, 1.26 mmol) in a small amount of degassed 1,4-dioxane. Add this catalyst slurry to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove any inorganic solids.

    • Wash the Celite pad with additional 1,4-dioxane.

    • Combine the filtrates and remove the 1,4-dioxane under reduced pressure.

    • Add 200 mL of water to the residue and adjust the pH to ~2 with 2M HCl.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

Purification by Recrystallization
  • Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Filter the hot solution to remove the activated carbon.

    • Slowly add hot water to the filtrate until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

IV. Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling cluster_workup Workup & Isolation cluster_purification Purification reagents Weigh Reagents setup Assemble Glassware reagents->setup inert Establish Inert Atmosphere setup->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Catalyst add_solvents->add_catalyst heat Heat to 80-90°C add_catalyst->heat monitor Monitor by HPLC/TLC heat->monitor cool Cool to RT monitor->cool filter_celite Filter through Celite cool->filter_celite concentrate Concentrate in vacuo filter_celite->concentrate precipitate Acidify & Precipitate concentrate->precipitate isolate Filter & Wash precipitate->isolate recrystallize Recrystallize isolate->recrystallize dry Dry under Vacuum recrystallize->dry end end dry->end Final Product G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield or Stalled Reaction catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation check_inert Improve Inert Atmosphere catalyst_deactivation->check_inert Yes change_ligand Use More Robust Ligand catalyst_deactivation->change_ligand Yes suboptimal_conditions Suboptimal Conditions? catalyst_deactivation->suboptimal_conditions No increase_temp Increase Temperature suboptimal_conditions->increase_temp Yes change_base Use Stronger Base suboptimal_conditions->change_base Yes product_loss Product Loss? suboptimal_conditions->product_loss No optimize_ph Optimize pH during Extraction product_loss->optimize_ph Yes optimize_cryst Optimize Recrystallization product_loss->optimize_cryst Yes end end product_loss->end Resolved

Caption: Troubleshooting decision tree for low yield issues.

V. References

  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents. (URL: )

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (URL: )

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. (URL: [Link])

  • US20200190056A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents. (URL: )

  • Synthesis of niraparib (XXXII). | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents. (URL: )

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (URL: )

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

  • US4092353A - Process for the purification of benzoic acid - Google Patents. (URL: )

  • Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (URL: [Link])

  • Purification of benzoic acid - US3235588A - Google Patents. (URL: )

  • Method of purifying benzoic acid - US2189726A - Google Patents. (URL: )

  • Process for the purification of benzoic acid by distillation with an amine - Google Patents. (URL: )

  • (PDF) 2-Amino-5-nitrobenzoic acid - ResearchGate. (URL: [Link])

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Googleapis.com. (URL: [Link])

  • N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f]d[1][9]iazepine-6-carboxamide - NIH. (URL: [Link])

Sources

Technical Support Center: Characterization of 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Nitropyridin-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and characterizing this molecule. The unique arrangement of a benzoic acid moiety attached to an electron-deficient, nitro-substituted pyridine ring presents a distinct set of analytical challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address issues across the typical experimental workflow, from initial purification to final structural confirmation.

Section 1: Purification and Sample Preparation

Q1: I've completed the synthesis, but my crude product is an intractable oil/gum instead of a solid. How can I purify it?

A: This is a common issue when residual solvents, unreacted starting materials, or side-products act as eutectic plasticizers. The goal is to induce crystallization or find a suitable chromatographic method.

Root Cause Analysis: The combination of a polar carboxylic acid, a moderately polar nitropyridine system, and potential non-polar organic impurities can lead to complex solubility behaviors. Direct precipitation can trap impurities, resulting in an amorphous or oily product.

Troubleshooting Protocol:

  • Solvent Trituration: Begin by attempting to triturate the oil with a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture). Use a glass rod to scratch the inside of the flask, which can provide nucleation sites for crystallization.

  • Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., DMSO, DMF, or methanol). Then, slowly add a miscible "anti-solvent" (like cold water or diethyl ether) dropwise with vigorous stirring until persistent cloudiness appears. Allow the solution to stand, preferably at a reduced temperature (4°C), to encourage slow precipitation of a solid.

  • Chromatographic Purification: If crystallization is unsuccessful, column chromatography is the next logical step. Given the acidic nature of the compound, silica gel chromatography can be challenging due to strong adsorption and peak tailing.

    • Acidified Mobile Phase: Add 0.5-1% acetic or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane) to suppress the ionization of the carboxylic acid, reducing its interaction with the silica surface and improving peak shape.[1]

    • Reverse-Phase Chromatography: If silica proves ineffective, consider reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient with a 0.1% formic acid or TFA modifier.

Q2: My compound has very poor solubility in common organic solvents for NMR and HPLC analysis. What should I do?

A: Poor solubility is a significant challenge for nitropyridine- and benzoic acid-containing compounds, often due to strong intermolecular hydrogen bonding from the carboxylic acid and π-stacking interactions.[2] A systematic solvent screening is required.

Troubleshooting Protocol:

  • Test a Range of Solvents: Systematically test solubility in a panel of solvents, moving from non-polar to highly polar. Use a small, accurately weighed amount of sample (e.g., 1 mg) and add a measured volume of solvent (e.g., 0.1 mL increments).

  • Utilize Aprotic Polar Solvents: High-polarity aprotic solvents are often the most effective. Prioritize deuterated versions for NMR analysis.

    • Recommended Solvents: DMSO-d₆, DMF-d₇, Acetonitrile-d₃, Acetone-d₆.

  • Consider Salt Formation: For HPLC analysis, solubility in the mobile phase is key. If working with aqueous mobile phases, adjusting the pH can dramatically improve solubility.

    • Basic Conditions: At pH > pKa (typically ~4-5 for benzoic acids), the compound will deprotonate to the more water-soluble carboxylate.[3] Consider using a buffer like ammonium bicarbonate or ammonium acetate in your mobile phase, which is also MS-friendly.

    • Acidic Conditions: While counterintuitive, sometimes a small amount of acid (like formic acid) can disrupt intermolecular hydrogen bonding networks, aiding dissolution in organic solvents like acetonitrile.

Table 1: Suggested Solvent Screening Panel

Solvent Class Example Solvents Expected Solubility of this compound Notes
Non-Polar Hexane, Toluene Very Low Useful for trituration/washing to remove non-polar impurities.
Ethers Diethyl Ether, THF Low to Moderate THF may show some solubility.
Halogenated Dichloromethane (DCM), Chloroform (CDCl₃) Low to Moderate May require heating; often insufficient for NMR concentration.
Esters Ethyl Acetate Moderate Common solvent for chromatography.
Ketones Acetone, Acetone-d₆ Moderate to Good Good option for NMR if solubility is sufficient.
Alcohols Methanol, Ethanol Moderate to Good Risk of esterification if heated with acid catalysts.

| Aprotic Polar | Acetonitrile, DMF, DMSO | Good to Excellent | DMSO is often the best choice for NMR. |

Section 2: Spectroscopic Characterization

Q3: The ¹H NMR spectrum of my compound is showing broad peaks, especially for the carboxylic acid proton. How can I get a sharp, well-resolved spectrum?

A: Peak broadening in NMR has several potential causes, including chemical exchange, aggregation, and the presence of paramagnetic impurities.

Root Cause Analysis & Solutions:

  • Carboxylic Acid Proton Exchange: The acidic proton (–COOH) rapidly exchanges with residual water in the NMR solvent, leading to a very broad signal, or sometimes no signal at all.

    • D₂O Shake: Add a single drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The –COOH proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm its identity.

  • Molecular Aggregation: Poor solubility can lead to the formation of aggregates in solution, causing all peaks to broaden due to slower molecular tumbling.

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-80°C) can break up aggregates and sharpen signals.

    • Use a Better Solvent: If aggregation is suspected, switch to a solvent with higher solvating power, such as DMSO-d₆.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Filter the Sample: Prepare your NMR sample and then filter it through a small plug of Celite or silica in a Pasteur pipette directly into the NMR tube.

    • Add a Chelating Agent: A very small amount of EDTA can be added to the sample to chelate paramagnetic ions.

Q4: I am struggling to assign the aromatic protons in the ¹H NMR spectrum due to complex splitting and overlapping signals. What is the expected pattern?

A: The electron-withdrawing nitro group and the anisotropic effects of the two aromatic rings create a complex and deshielded aromatic region. 2D NMR experiments are essential for unambiguous assignment.

Expected ¹H NMR Characteristics:

  • Deshielding: All aromatic protons will be significantly downfield, likely in the δ 7.5-9.5 ppm range. The protons on the nitropyridine ring will be the most deshielded.

  • Pyridine Ring Protons: Expect three protons with coupling constants characteristic of pyridine systems (ortho, meta, para J-couplings). The proton ortho to the nitro group will be the most downfield.

  • Benzoic Acid Ring Protons: Expect four protons with standard ortho, meta, and para aromatic couplings.

Definitive Assignment Workflow:

  • Acquire a High-Resolution Spectrum: Ensure good digital resolution.

  • Run a COSY (Correlation Spectroscopy) Experiment: This will reveal which protons are coupled (J-coupled) to each other, helping you trace the spin systems within each of the two aromatic rings.

  • Run a NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment: This is critical for determining the spatial relationship between the two rings. A cross-peak between a proton on the pyridine ring and a proton on the benzoic acid ring will confirm their proximity and thus the connectivity of the molecule.

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons over 2-3 bonds. It can definitively link the rings by showing a correlation from a proton on one ring to a quaternary carbon on the other.

dot graph "NMR_Assignment_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Workflow for unambiguous NMR assignment."

Q5: My mass spectrometry data (ESI-MS) shows a weak or absent molecular ion peak [M+H]⁺ or [M-H]⁻. How can I improve ionization?

A: The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's ability to hold a charge in the gas phase. Both the acidic (benzoic acid) and basic (pyridine nitrogen) sites can be utilized.

Troubleshooting Protocol:

Table 2: Optimizing ESI-MS for this compound

Mode Ionization Strategy Mobile Phase Additive Expected Ion Rationale
Negative Ion Mode Deprotonate the carboxylic acid 0.1% Ammonium Hydroxide or 5 mM Ammonium Acetate [M-H]⁻ The carboxylic acid is the most acidic site and will readily deprotonate to form a stable carboxylate anion. This is often the most reliable mode.
Positive Ion Mode Protonate the pyridine nitrogen 0.1% Formic Acid or 0.1% Acetic Acid [M+H]⁺ The pyridine nitrogen is basic and can be protonated. However, the strong electron-withdrawing effect of the nitro group reduces its basicity, potentially leading to a weak signal.[4]

| Positive Ion Mode | Form an adduct ion | Add 1 mM Sodium Acetate to the mobile phase | [M+Na]⁺ | If protonation is inefficient, forming a sodium adduct can be a more effective way to generate a gas-phase ion. |

Fragmentation Analysis: In the absence of a clear molecular ion, look for characteristic fragments. The primary fragmentation in many benzoic acids is the loss of CO₂ (44 Da) or H₂O (18 Da).[5][6] The C-NO₂ bond can also cleave.[7] Identifying these neutral losses can help reconstruct the parent mass.

Section 3: Crystallography and Thermal Analysis

Q6: I need a crystal structure for absolute confirmation, but all my crystallization attempts yield only microcrystalline powder or oil. How can I grow X-ray quality single crystals?

A: Growing single crystals of molecules with competing hydrogen bond donors/acceptors and flat aromatic surfaces can be challenging due to rapid precipitation or the formation of multiple polymorphs.[8][9] The key is to slow down the crystallization process dramatically.

Root Cause Analysis: The molecule has a strong hydrogen bond donor/acceptor (carboxylic acid dimer motif) and potential for π-stacking.[2] This high lattice energy can cause the compound to crash out of solution too quickly, preventing the ordered growth required for a single crystal.

Crystal Growth Optimization Protocol:

  • Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a vial. Cover the vial with a cap that has a small pinhole, or with parafilm pierced by a needle. This allows the solvent to evaporate over several days to weeks.

  • Solvent/Anti-Solvent Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a volatile anti-solvent (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, gradually reducing solubility and promoting slow crystal growth.

  • Thermal Gradient (Slow Cooling): Heat a saturated solution of your compound and then allow it to cool to room temperature as slowly as possible by placing it in an insulated container (like a Dewar flask filled with warm water).

  • Co-crystallization: Consider co-crystallization with another molecule that can form predictable hydrogen bonds, such as another pyridine-containing molecule or a simple base. This can sometimes disrupt unfavorable packing and promote the growth of a different, higher-quality crystal form.[8][9]

dot graph "Crystal_Growth_Decision_Tree" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: "Decision tree for single crystal growth."

Q7: Is this compound thermally stable? I am concerned about decomposition during GC analysis or when storing at elevated temperatures.

A: Nitroaromatic compounds can be thermally labile, and their stability is a critical parameter for safe handling and for analytical techniques that involve heat, such as Gas Chromatography (GC).[10][11]

Assessment and Recommendations:

  • Thermogravimetric Analysis (TGA): The most direct way to assess thermal stability is to run a TGA experiment. This measures the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. For many nitroaromatic compounds, decomposition can begin at temperatures above 200-250°C.[7][12]

  • Differential Scanning Calorimetry (DSC): Run a DSC scan to determine the melting point and to observe any exothermic events that might indicate decomposition. A sharp melting peak followed immediately by a broad exotherm is a classic sign of decomposition upon melting.

  • Gas Chromatography (GC) Considerations:

    • Derivatization: Due to the high polarity and low volatility of the carboxylic acid, direct GC analysis is not recommended. Derivatize the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) before analysis.

    • Lower Inlet Temperature: Even with derivatization, the nitro group can be sensitive. Use the lowest possible GC inlet temperature that still allows for efficient volatilization of your derivatized analyte to prevent on-column decomposition.

    • Alternative Analysis: For quantitative analysis, HPLC is a much more suitable technique for this compound as it does not require heating the sample to high temperatures.

References
  • J. W. Emsley, L. Y. Lian, J. M. E. Spencer. (1992). Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry, 30(6), 513-522. Available from: [Link]

  • Boyd, D. R., et al. (2025). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. ResearchGate. Available from: [Link]

  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Available from: [Link]

  • George, S. et al. (n.d.). Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid. Amanote Research. Available from: [Link]

  • S. K. T. Ram, S. K. Gudimella, et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry, 88(24), 17296–17307. Available from: [Link]

  • Ümit Sızır, Dursun Ali Köse, Ömer Yurdakul. (2015). Synthesis, spectroscopic and thermal characterization of non-metal cation (nmc) pentaborates salts containing 2-amino-5-nitropyridine and 2-amino-6-methylpyridine as cation. ResearchGate. Available from: [Link]

  • W. Jones, C. S. A. Fraser, et al. (2005). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 7, 690-698. Available from: [Link]

  • M. A. G. El-Gazzar, M. M. H. Khalil, et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(19), 6799. Available from: [Link]

  • SpectraBase. 2-Hydroxy-3-nitro-pyridine [1H NMR]. Available from: [Link]

  • A. Starosotnikov, M. Bastrakov. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 18(5), 692. Available from: [Link]

  • W. Tsang. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available from: [Link]

  • D. Singh, R. Sharma, et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). Available from: [Link]

  • G. M. George, et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 509–514. Available from: [Link]

  • J. A. Joule. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • J. A. Joule. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Available from: [Link]

  • G. G. Z. Zhang, R. Henry, et al. (2010). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. ResearchGate. Available from: [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]

  • NIST. (n.d.). Benzoic acid - Mass spectrum (electron ionization). NIST WebBook. Available from: [Link]

  • M. A. Islam, M. A. Hoque. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Science and Research Archive, 9(2), 297–304. Available from: [Link]

  • A. Starosotnikov, M. Bastrakov. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Available from: [Link]

  • M. A. Islam, M. A. Hoque. (2023). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Benzoic acid. Available from: [Link]

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Technical Support Center: Stability of 2-(5-Nitropyridin-2-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(5-Nitropyridin-2-yl)benzoic acid. Here, we address common stability issues encountered when this compound is in solution, providing troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. The insights provided are based on established principles of chemical stability for nitropyridine and benzoic acid derivatives, as direct stability studies on this specific molecule are limited in published literature.

Introduction to the Stability of this compound

This compound is a heterocyclic aromatic compound with functional groups that are susceptible to degradation under various environmental conditions. The presence of a nitro group on the pyridine ring and a carboxylic acid on the benzoic acid moiety dictates its chemical reactivity and, consequently, its stability profile in solution. Understanding these potential liabilities is crucial for accurate experimental results and the development of stable formulations.

Key structural features influencing stability include:

  • Nitropyridine Ring: The electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic attack. Nitroaromatic compounds are also known to be sensitive to light.[1]

  • Carboxylic Acid Group: The acidity of this group (pKa of benzoic acid is ~4.2) influences solubility and reactivity in different pH environments.[2]

  • Biaryl System: The linkage between the pyridine and benzene rings may be subject to specific degradation pathways.

This guide will walk you through identifying and mitigating common stability challenges.

Troubleshooting Guide

Issue 1: Unexpected Peaks or Loss of Parent Compound in Chromatographic Analysis (HPLC/LC-MS)

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis.

  • A decrease in the peak area of the parent this compound over time.

  • Changes in the retention time of the main peak.

Logical Troubleshooting Workflow:

G start Unexpected peaks or loss of parent compound observed check_storage Review Storage Conditions: - Temperature - Light exposure - Headspace in vial start->check_storage check_solution Assess Solution Parameters: - pH of the solution - Solvent/buffer composition - Dissolved oxygen start->check_solution forced_degradation Perform Forced Degradation Study (See Protocol 1) check_storage->forced_degradation If conditions are suspect check_solution->forced_degradation If parameters are suspect analyze_degradants Analyze Degradation Products by LC-MS/MS forced_degradation->analyze_degradants mitigate Implement Mitigation Strategies analyze_degradants->mitigate Based on identified pathways conclusion Stable solution conditions identified mitigate->conclusion

Caption: Troubleshooting workflow for chromatographic instability.

Possible Causes & Solutions:

Possible Cause Explanation & Causality Recommended Action
Photodegradation Nitroaromatic compounds are often susceptible to degradation upon exposure to UV or even ambient light.[1] This can lead to the formation of various byproducts.Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures.
Hydrolysis The compound may undergo hydrolysis, particularly under strong acidic or basic conditions. The ester linkage in some related compounds is a common site for hydrolysis. While this molecule lacks an ester, other hydrolytic pathways may exist.Maintain the pH of the solution within a stable range, which should be determined experimentally. Buffering the solution can help prevent pH drift. Avoid highly acidic or alkaline conditions unless required for the experiment, and if so, use freshly prepared solutions.
Oxidative Degradation The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the formation of oxidation products.Use de-gassed solvents for solution preparation. If the compound is particularly sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).
Solvent Incompatibility The choice of solvent can significantly impact stability. Reactive solvents or impurities within the solvent can degrade the compound.Use high-purity (e.g., HPLC-grade) solvents. Evaluate the stability of the compound in different commonly used solvents (e.g., acetonitrile, methanol, DMSO) to identify the most suitable one.
Thermal Degradation Elevated temperatures can accelerate degradation reactions.Store stock solutions and samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), unless solubility is an issue. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for storing solutions of this compound?

Q2: Is this compound sensitive to light?

Yes, due to the presence of the nitroaromatic moiety, it is highly likely to be photosensitive.[1] Nitroaromatic compounds can undergo complex photochemical reactions.[3] Therefore, all solutions should be protected from light during storage and handling.

Q3: What are the likely degradation pathways for this compound?

Based on its structure, the following degradation pathways are plausible:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.

  • Hydrolysis: While there isn't a highly labile ester group, hydrolysis of other parts of the molecule under extreme pH and temperature conditions cannot be ruled out.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 can occur under thermal stress.

  • Photodegradation: Light-induced reactions can lead to a variety of complex degradation products.[3]

Q4: How should I prepare a stock solution of this compound?

Due to the carboxylic acid group, the solubility in neutral aqueous solutions may be limited. A common approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or methanol, and then dilute it into the desired aqueous buffer for experiments. Always use high-purity solvents.

Q5: What are the recommended storage conditions for solid this compound?

The solid compound should be stored at room temperature in a dry, well-ventilated place, and protected from light.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.[5][6]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter and buffers

  • HPLC system with a UV or PDA detector and preferably a mass spectrometer (LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions (prepare in triplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of stock solution (diluted with an equal volume of water) at 80 °C for 48 hours, protected from light.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a 50:50 methanol:water mixture) in a quartz cuvette to a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • Aim for 5-20% degradation of the parent compound for meaningful results.[7] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

    • Use a PDA detector to check for peak purity.

    • If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.

Workflow for Forced Degradation Study:

G prep_stock Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Oxidation (3% H₂O₂, RT) - Heat (80°C) - Light (Photostability Chamber) prep_stock->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize analyze Analyze by Stability-Indicating HPLC-PDA/MS neutralize->analyze evaluate Evaluate Degradation (%) and Peak Purity analyze->evaluate identify Identify Degradation Products evaluate->identify If degradation is 5-20% report Report Stability Profile identify->report

Caption: Workflow for a forced degradation study.

References

  • IJSDR. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12).
  • Ju, Y., & Jafvert, C. T. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form.
  • Poonam Kasar. (2025). A Review on Recent Trends in Stability-Indicating RP-HPLC Method Development. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
  • Kumar, D., & Singh, J. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 142-149.
  • Rane, K., & Kolsure, A. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(4), e25868.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Meyyanathan, S.N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(08), 001-011.
  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubMed. (2023). An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Retrieved from [Link]

  • NIH. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

  • Granthaalayah Publications and Printers. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(5-Nitropyridin-2-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2008). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • PubMed. (1975). Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide. Retrieved from [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • Snowhite Chemical Co.,LTD. (2026). Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier. Retrieved from [Link]

  • PubMed. (2025). Stability Study of Lorazepam Oral Solution Repackaged in Amber Colored ENFit Oral Syringes. Retrieved from [Link]

  • ResearchGate. (2008). Thermal stability of poly acryloyl benzoic hydrazide and its complexes with some transition metals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • Sci-Hub. (1957). 385. Hydrolysis of amides and related compounds. Part III. Methyl benzimidate in aqueous acids. Retrieved from [Link]

  • UQ eSpace. (2006). Photodegradation of benzoic acid over metal-doped TiO2. Retrieved from [Link]

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Technical Support Center: Refining Purification Techniques for 2-(5-Nitropyridin-2-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-nitropyridin-2-yl)benzoic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of compounds. The unique bifunctional nature of these molecules—possessing both a weakly acidic carboxylic acid and a weakly basic pyridine ring, further influenced by the electron-withdrawing nitro group—presents specific purification hurdles. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding for troubleshooting.

Q1: My initial crude product of a this compound analog is a discolored, sticky solid. What are the likely impurities?

A: The primary impurities often stem from the synthetic route. Common culprits include unreacted starting materials, by-products from side reactions (e.g., over-nitration or isomeric impurities), and residual catalysts or reagents.[1][2] The sticky nature often points to the presence of lower-melting point isomers or solvated species that hinder crystallization. The discoloration can be due to residual nitro-aromatic precursors or degradation products.

Q2: Should I choose recrystallization or column chromatography as my primary purification method?

A: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is often the most efficient method for removing minor impurities, especially if you have a large amount of material and can identify a suitable solvent system.[1][3] It is particularly effective if the main impurity has a significantly different solubility profile from your target compound.

  • Column Chromatography is superior for separating compounds with similar polarities, such as positional isomers, or for purifying small-scale reactions where identifying an optimal recrystallization solvent is not time-efficient.[1][4]

Q3: Why does my compound "oil out" during recrystallization instead of forming crystals?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is supersaturated with impurities or when the cooling process is too rapid.[5] The presence of both polar (carboxylic acid, nitro group) and non-polar (aryl rings) functionalities in your molecule can also lead to complex solubility behavior that encourages oiling.

Q4: The solubility of my analog is very poor in most common organic solvents. What can I do?

A: Poor solubility is a known challenge for this class of compounds. The rigid, planar structure and strong intermolecular interactions (hydrogen bonding from the carboxylic acid) contribute to high lattice energy.

  • Utilize highly polar solvents like DMF, DMSO, or hot acetic acid for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.

  • Consider salt formation. For acidic or basic molecules, crystallizing a salt can dramatically alter solubility.[6] You can protonate the pyridine nitrogen with an acid (like HCl) or deprotonate the carboxylic acid with a base to form a salt, which may have more favorable crystallization properties.

Q5: How do the nitro group and pyridine nitrogen affect purification by silica gel chromatography?

A: Both functional groups significantly impact chromatographic behavior.

  • The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential irreversible adsorption.[4]

  • The electron-withdrawing nitro group increases the overall polarity of the molecule, requiring more polar mobile phases for elution.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent system at varying temperatures.[7]

Core Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in a range of solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound poorly at room temperature but completely at elevated temperatures.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves completely.[9] If colored impurities are present, this is the stage to consider adding activated charcoal.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form selectively.[5][7] Subsequently, cool the flask in an ice bath to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. 3. Supersaturation has not been overcome.1. Boil off some of the solvent to increase concentration and re-cool.[5] 2. Try a different solvent or a mixed-solvent system. 3. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[5]
Product "Oils Out" 1. Solution is too concentrated or cooling is too fast. 2. High level of impurities depressing the melting point. 3. Inappropriate solvent choice.1. Re-heat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[5] 2. Consider a pre-purification step (e.g., a quick filtration through a silica plug) or treatment with activated charcoal to remove impurities.[5] 3. Switch to a lower-boiling point solvent or a mixed-solvent system.
Poor Recovery / Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling time/temperature).1. Concentrate the mother liquor and cool again to recover a second crop of crystals (note: this crop may be less pure). 2. Ensure all glassware (funnel, filter flask) is pre-heated before hot filtration. 3. Allow more time for cooling and use an ice-salt bath for lower temperatures.
Product Purity is Still Low 1. The main impurity has a very similar solubility profile. 2. Impurities were trapped within the crystal lattice (co-crystallization). 3. Ineffective washing of the final crystals.1. A different solvent system is required. Consider co-crystallization techniques if applicable.[10][11] 2. This often results from cooling too quickly. Repeat the recrystallization with a slower cooling rate. 3. Ensure the crystals are washed with fresh, ice-cold solvent during filtration.
Recommended Solvent Systems
Solvent/SystemRationale & Use Case
Ethanol / Water Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes turbid, then clarify with a few drops of ethanol.[6][8]
Acetic Acid / Water The acidic nature can help solubilize the pyridine moiety. Dissolve in hot glacial acetic acid and add water as the anti-solvent.[8]
n-Hexane / Ethyl Acetate A classic non-polar/polar mixture. Good for analogs with less polar substituents.[6]
Toluene Pyridine-containing aromatics can sometimes crystallize well from hot toluene.[6]
Logical Workflow for Recrystallization Troubleshooting

G start Start Recrystallization dissolved Crude Dissolved in Min. Hot Solvent start->dissolved cool Cool Slowly dissolved->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect, Wash, Dry crystals_form->collect Yes ts1 Boil off solvent Scratch flask Add seed crystal crystals_form->ts1 No oiling_out->crystals_form No ts2 Re-heat, add more solvent Cool slower Change solvent oiling_out->ts2 Yes ts3 Check Purity (HPLC, m.p.) collect->ts3 end Pure Product ts1->cool ts2->dissolved purity_ok Purity OK? ts3->purity_ok purity_ok->end Yes ts4 Repeat Recrystallization (slower cooling) Consider Chromatography purity_ok->ts4 No ts4->start

Caption: A decision tree for systematically troubleshooting common recrystallization issues.

Troubleshooting Guide 2: Column Chromatography

For complex mixtures or when recrystallization fails, silica gel column chromatography is the method of choice. Success hinges on selecting the right stationary and mobile phases to exploit polarity differences.

Core Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify an appropriate mobile phase. The ideal system should provide a Retention Factor (Rf) of ~0.2-0.4 for your target compound and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Run the column by passing the mobile phase through it under positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Mobile phase is too polar (high Rf) or not polar enough (low Rf). 2. Column was overloaded with too much sample. 3. The polarity of the impurities is too similar to the product.1. Optimize the mobile phase using TLC. Decrease polarity for better separation of high-Rf spots; increase for low-Rf spots. 2. Use a larger column or reduce the amount of sample loaded. 3. Try a different solvent system to alter selectivity (e.g., switch from ethyl acetate to acetone). If that fails, consider a different stationary phase (e.g., alumina, C18).[4]
Peak Tailing / Streaking 1. Strong interaction between the basic pyridine nitrogen and acidic silica gel. 2. Sample is degrading on the silica. 3. Column overload.1. Add a small amount (~0.5-1%) of a competing base like triethylamine (TEA) or pyridine to the mobile phase. This neutralizes the active silanol sites.[4] Alternatively, add a small amount of acetic or formic acid to protonate the pyridine, though this can affect other functionalities. 2. Perform a 2D TLC test to check for on-plate degradation. If observed, switch to a less acidic stationary phase like neutral alumina or deactivated silica.[4] 3. Reduce the sample load.
Low Recovery 1. Compound is irreversibly adsorbed onto the silica gel. 2. Product is volatile and was lost during solvent evaporation. 3. Compound is unstable on silica.1. This is common for very basic compounds. Flush the column with a highly polar "strip" solvent (e.g., 5-10% methanol in dichloromethane with 1% TEA). 2. Use lower temperatures and pressures during rotary evaporation. 3. Minimize the time the compound spends on the column by running it faster or switching to a more inert stationary phase.
Recommended Mobile Phase Systems (Silica Gel)
SystemPolarityUse Case & Notes
Hexanes / Ethyl Acetate Low to HighA standard starting point. Good for a wide range of polarities.
Dichloromethane / Methanol Medium to HighA more polar system. Useful if the compound is poorly soluble or has low mobility in Hex/EtOAc.
Hexanes / Acetone Low to HighAcetone offers different selectivity compared to ethyl acetate and can sometimes improve separation of closely-related compounds.[6]
+ 0.5% Triethylamine (TEA) N/AAdd to any of the above systems to mitigate peak tailing caused by the basic pyridine ring.[4]
+ 0.5% Acetic Acid N/ACan improve peak shape but may also alter the retention of the carboxylic acid. Use with caution.
Workflow for Purification Strategy Selection

G start Crude Product tlc Analyze by TLC start->tlc decision1 Are spots well-separated? tlc->decision1 decision2 Is it a single major spot with minor impurities? decision1->decision2 No chrom Perform Column Chromatography decision1->chrom Yes (Multiple major spots) recryst Attempt Recrystallization decision2->recryst Yes decision2->chrom No (Complex mixture) recryst_success Recrystallization Successful? recryst->recryst_success end Pure Product chrom->end recryst_success->chrom No recryst_success->end Yes

Caption: A workflow for selecting the initial purification strategy based on TLC analysis.

Purity Assessment

After purification, it is crucial to accurately assess the purity of the final compound. No single method is foolproof; a combination of techniques provides the most reliable result.

TechniquePrincipleAdvantagesDisadvantages
HPLC / UPLC Chromatographic separation followed by UV or MS detection.[12][13]Highly sensitive and quantitative. The gold standard for purity analysis, capable of detecting trace impurities.[12]Requires method development; access to instrumentation is necessary.
Melting Point Measures the temperature range over which the solid melts.Fast, inexpensive, and a sharp melting range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[14]Insensitive to impurities with similar melting points or those that form eutectic mixtures.[10]
NMR Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR).Gives structural confirmation of the main component and can help identify impurities if they are present in sufficient quantity (>1-2%).Not ideal for detecting trace impurities unless specifically calibrated for quantitative measurements.
Representative HPLC Protocol

This protocol is a starting point and may require optimization.[12][13]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10-20% B, ramp to 90-95% B over 15-20 minutes, hold, and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and a wavelength closer to the λmax of the nitro-aromatic system (e.g., 310-340 nm).

  • Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.

References
  • BenchChem. (n.d.). identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Baptista, D. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace.
  • National Institutes of Health (NIH). (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • CrystEngComm (RSC Publishing). (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes.
  • ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.
  • Quora. (2018, May 20). How can benzoic acid be tested for purity?.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(5-Nitropyridin-2-yl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of structure-activity relationships (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 2-(5-Nitropyridin-2-yl)benzoic acid and its conceptual analogs. In the absence of extensive, direct comparative studies on this specific molecule in the public domain, this document leverages established SAR principles from related benzoic acid and nitropyridine derivatives to provide a predictive framework for guiding future research and discovery.[1][2]

Introduction to the this compound Scaffold

The this compound scaffold is a compelling starting point for medicinal chemistry exploration. It combines two key pharmacophoric fragments: the benzoic acid moiety and a nitropyridine ring.

  • Benzoic Acid: This group is a common feature in a multitude of biologically active compounds. The carboxylic acid functional group is a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors. The aromatic ring allows for a variety of substitutions to modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn significantly impacts its pharmacokinetic and pharmacodynamic properties.[1][2]

  • Nitropyridine: The pyridine ring is a bioisostere of a phenyl ring, but with a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability. The nitro group is a strong electron-withdrawing group, which can profoundly alter the electronic nature of the pyridine ring and is a known pharmacophore in various antimicrobial and anticancer agents.

The combination of these two moieties in this compound suggests a potential for a range of biological activities, most notably in oncology and infectious diseases. This guide will explore these possibilities by comparing the parent compound to a series of rationally designed analogs.

Comparative Analysis of Structural Analogs and Predicted Biological Activity

To explore the SAR of the this compound scaffold, we will consider a series of hypothetical analogs with modifications to both the nitropyridine and benzoic acid rings. The following table outlines these analogs and their predicted impact on biological activity based on established principles.

Compound Structure Modification Predicted Impact on Biological Activity Rationale
Parent Compound This compound-Baseline activityThe combination of the electron-withdrawing nitro group and the acidic benzoic acid moiety suggests potential for anticancer or antimicrobial activity.
Analog 1 2-(5-Aminopyridin-2-yl)benzoic acidReduction of the nitro group to an amino groupPotential increase in anticancer activity against certain targets.The amino group can act as a hydrogen bond donor, potentially forming new interactions with a biological target. This modification may also alter the electronic properties and bioavailability of the compound.
Analog 2 2-(5-Hydroxypyridin-2-yl)benzoic acidReplacement of the nitro group with a hydroxyl groupMay introduce antioxidant properties and alter binding to enzyme active sites.The phenolic hydroxyl group is known to be crucial for antioxidant activity and can participate in hydrogen bonding.
Analog 3 2-(Pyridin-2-yl)benzoic acidRemoval of the nitro groupLikely to decrease activity where the nitro group is essential for the mechanism of action, but may reduce non-specific toxicity.This allows for the evaluation of the contribution of the nitro group to the overall biological activity.
Analog 4 4-Fluoro-2-(5-nitropyridin-2-yl)benzoic acidAddition of a fluorine atom to the benzoic acid ringMay enhance binding affinity and improve metabolic stability.Fluorine substitution is a common strategy in medicinal chemistry to increase potency and modulate pharmacokinetic properties.
Analog 5 2-(5-Nitropyridin-2-yl)benzamideConversion of the carboxylic acid to a primary amideAlters the hydrogen bonding capacity and may change the cellular uptake and target interaction.The amide group can act as both a hydrogen bond donor and acceptor, potentially leading to a different binding mode.

Inferred Structure-Activity Relationships (SAR)

Based on the analysis of the hypothetical analogs and drawing from the broader literature on benzoic acid and pyridine derivatives, we can infer several key SAR trends for the this compound scaffold.

The Critical Role of the Nitro Group

The presence and position of the nitro group are predicted to be critical determinants of biological activity. As a potent electron-withdrawing group, it significantly influences the electronic distribution across the pyridine ring. For many compounds, the nitro group is essential for their mechanism of action, particularly in antimicrobial and some anticancer contexts where it can be bioreduced to generate reactive nitrogen species. The reduction of the nitro group to an amine (Analog 1) or its replacement with a hydroxyl group (Analog 2) would likely lead to a significant shift in the biological activity profile.

The Benzoic Acid Moiety as a Key Interaction Point

The carboxylic acid of the benzoic acid ring is a primary site for interaction with biological targets. Its ability to form strong hydrogen bonds and ionic interactions is likely crucial for anchoring the molecule in the active site of an enzyme or receptor. Esterification or amidation of this group (as in Analog 5) would abolish this acidic character and is expected to have a profound effect on activity. The position of the carboxylic acid is also important; ortho-substitution, as in the parent compound, creates a specific conformational preference that will influence target binding.

Modulation by Substitution on the Benzoic Acid Ring

Substitution on the benzoic acid ring provides a means to fine-tune the properties of the molecule. The introduction of a fluorine atom (Analog 4) is a well-established strategy in medicinal chemistry to enhance potency by increasing binding affinity through favorable electrostatic interactions and to improve metabolic stability by blocking sites of oxidative metabolism. Other substitutions could be explored to modulate lipophilicity and further optimize the pharmacokinetic profile.

The logical relationship for this SAR-guided drug discovery process can be visualized as follows:

SAR_Workflow Start Parent Compound: This compound Analog_Design Analog Design and Synthesis Start->Analog_Design Rational Design Bio_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Analog_Design->Bio_Screening Synthesized Analogs SAR_Analysis Structure-Activity Relationship Analysis Bio_Screening->SAR_Analysis Activity Data SAR_Analysis->Analog_Design Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Moieties End Candidate Drug Lead_Opt->End

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

Experimental Protocols

To validate the predicted biological activities of this compound and its analogs, a series of robust and reproducible in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO to a stock concentration of 10 mM

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

The experimental workflow for the MTT assay can be visualized as follows:

MTT_Workflow Start Cell Seeding (96-well plate) Incubate1 24h Incubation (37°C, 5% CO2) Start->Incubate1 Treatment Compound Treatment (Serial Dilutions) Incubate1->Treatment Incubate2 48-72h Incubation Treatment->Incubate2 MTT_Add Add MTT Solution Incubate2->MTT_Add Incubate3 4h Incubation MTT_Add->Incubate3 Formazan_Sol Dissolve Formazan (DMSO) Incubate3->Formazan_Sol Readout Measure Absorbance (570 nm) Formazan_Sol->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on the well-established structure-activity relationships of its constituent moieties provides a strong foundation for future investigation. The combination of the nitropyridine and benzoic acid scaffolds suggests a high potential for anticancer and antimicrobial activities.

The proposed analogs in this guide offer a rational starting point for a medicinal chemistry campaign. Synthesis and systematic in vitro evaluation of these and other related compounds are necessary to validate the inferred SAR and to identify lead compounds for further development. Future work should also focus on elucidating the mechanism of action of the most potent analogs, which will be crucial for their optimization into clinically viable drug candidates. This guide serves as a roadmap for researchers to unlock the therapeutic potential of this promising chemical scaffold.

References

  • Benchchem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. Benchchem.
  • Villa-Ruano, N., et al. (2024).
  • Anwar, M. F., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis, 21(5), 458-473.
  • Ganesan, A. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571.
  • Al-Zahrani, F. M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(18), 5543.
  • Kumar, A., et al. (2023).
  • Sivakumar, P., & Kumar, S. (2016). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 8(1), 366-372.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Abdel-Alim, A. M., et al. (1985). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Journal of Pharmaceutical Sciences, 74(4), 473-476.
  • Meften, M. J., & Kadhim, A. A. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Journal of Engineering Science and Technology, 19(6), 140-153.
  • Adam, J. M., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-6581.
  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Amanote Research. (2001). 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • ResearchGate. (2025). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. The molecule at the center of this guide, 2-(5-Nitropyridin-2-yl)benzoic acid, represents a potential active pharmaceutical ingredient (API) whose quality, safety, and efficacy must be unimpeachably demonstrated. Central to this demonstration is the validation of the analytical methods used to quantify the API and its impurities. An analytical procedure's objective is to prove its suitability for its intended purpose[1].

This guide provides an in-depth, experience-driven walkthrough of the validation process for a quantitative analytical method for this compound. We will focus on a primary, high-specificity method—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—and compare its performance characteristics with a simpler, alternative method, UV-Vis Spectrophotometry. The methodologies and acceptance criteria described herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as standards from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[2][3][4][5]

The narrative that follows is designed not as a rigid template, but as a logical exploration of the scientific causality behind each validation step. We will delve into why certain experiments are performed, what the results signify, and how they collectively build a case for a method that is robust, reliable, and fit for its intended purpose in a regulated environment.[6][7]

The Regulatory Cornerstone: Why Validation is Non-Negotiable

Before delving into experimental work, it is crucial to understand the regulatory framework that mandates this process. Guidelines like ICH Q2(R2) provide a harmonized approach to analytical procedure validation, ensuring that data submitted to regulatory authorities in different regions is consistent and reliable.[2][8][9] The FDA and USP have aligned their requirements with these principles, emphasizing that any test method used for assessing compliance with specifications must meet proper standards of accuracy and reliability.[10][11] The validation process is not a one-time event but part of a continuous lifecycle management approach to ensure the method remains suitable over time.[12]

The core objective is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[13] For a quantitative assay of an API like this compound, this means the method must be able to accurately and precisely measure the concentration of the analyte, even in the presence of impurities or degradation products.

Method Selection: Choosing the Right Tool for the Job

The choice of an analytical technique is the first critical decision. For a molecule like this compound, which contains chromophores (the nitro-pyridine and benzoic acid moieties), both HPLC with UV detection and direct UV-Vis spectrophotometry are plausible options.

  • Primary Method: RP-HPLC. This is the gold standard for pharmaceutical analysis.[14][15] Its principal advantage is its separative capability. An HPLC system can separate the main analyte from process impurities and degradation products, allowing for a highly specific and accurate quantification of the API. This specificity is essential for a "stability-indicating" method, which is a regulatory requirement.

  • Alternative Method: UV-Vis Spectrophotometry. This method is simpler, faster, and less expensive. It relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law. However, its significant drawback is the lack of specificity; any substance in the sample that absorbs light at the analytical wavelength will interfere with the measurement, potentially leading to erroneously high results.

This guide will validate the HPLC method comprehensively and then perform a streamlined validation of the UV-Vis method to objectively compare their performance and justify the selection of HPLC for quality control in a GMP environment.

Diagram: The Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial planning to the final report, embodying the lifecycle approach.

Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) (e.g., Assay for API in Drug Substance) MethodDev Analytical Procedure Development (Selectivity, Sensitivity, Robustness) ATP->MethodDev Protocol Write Validation Protocol (Define parameters & acceptance criteria) MethodDev->Protocol Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Evaluation Data Evaluation vs. Criteria Robustness->Evaluation Report Generate Validation Report Evaluation->Report Lifecycle Ongoing Performance Verification Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Primary Method Validation: RP-HPLC

Here, we present a detailed protocol for the validation of a hypothetical, yet realistic, RP-HPLC method for the quantification of this compound.

Hypothetical HPLC Method Parameters:

  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 min, hold for 2 min, return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (based on hypothetical UV maxima)

  • Injection Volume: 5 µL

  • Diluent: 50:50 Acetonitrile:Water

Specificity (and Selectivity)

Causality: The purpose of specificity is to demonstrate that the analytical signal is unequivocally attributable to the analyte of interest.[16] It proves the method's ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[17] For a stability-indicating assay, this is the most critical parameter. We achieve this through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.

Experimental Protocol (Forced Degradation):

  • Prepare five separate solutions of this compound (approx. 1 mg/mL in diluent).

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze an untreated control solution and each stressed sample by HPLC. Use a photodiode array (PDA) detector to perform peak purity analysis.

Acceptance Criteria:

  • The method must demonstrate significant degradation of the parent drug under stressed conditions.

  • The peak for this compound must be chromatographically resolved from all degradation product peaks (Resolution > 2.0).

  • The peak purity index (or equivalent metric from the chromatography software) for the parent peak in all stressed samples must pass the software's threshold (e.g., > 990), indicating no co-eluting impurities.

Hypothetical Data Summary:

Stress Condition% Degradation of APIResolution of Main Peak from Closest ImpurityPeak Purity Index
Acid Hydrolysis15.2%3.1> 995
Base Hydrolysis28.5%2.8> 995
Oxidation (H₂O₂)45.1%4.2> 998
Thermal5.8%N/A (No major degradants)> 999
Photolytic11.7%2.5> 996
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] This relationship is fundamental for calculating the concentration of the analyte in unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard (e.g., 1.0 mg/mL).

  • Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay of a drug substance, the typical range is 80% to 120% of the target concentration (e.g., 100 µg/mL).

  • The concentrations could be: 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the plot should confirm a linear relationship.

Hypothetical Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
80801,500
90902,100
1001,001,800
1101,103,200
1201,202,500
Regression Results Value
Correlation Coefficient (R²)0.9998
Slope10005
Y-Intercept1250
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[18] It is typically assessed using recovery studies, where a known amount of pure analyte is added to a sample matrix (or placebo) and the recovery is calculated.[10][19] This confirms that the method is free from systematic errors or bias.

Experimental Protocol:

  • Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare each concentration level in triplicate (for a total of nine determinations).[20]

  • This can be done by spiking a known quantity of API into a placebo mixture. If a placebo is unavailable (as in early-stage API validation), accuracy is inferred from the linearity study and precision on a well-characterized reference standard. For this guide, we assume spiking into a blank matrix.

  • Analyze the samples and calculate the concentration found using the linear regression equation from the linearity study.

  • Calculate the percent recovery for each sample: (% Recovery) = (Concentration Found / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should not exceed 2.0%.

Hypothetical Data Summary:

Spike LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (n=3)Mean % Recovery% RSD
80%80.079.599.4%0.8%
100%100.0100.5100.5%0.6%
120%120.0119.299.3%0.7%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same operating conditions.[15]

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[14]

Experimental Protocol:

  • Repeatability:

    • Prepare six separate samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean assay value and the % RSD.

  • Intermediate Precision:

    • Have a second analyst prepare another six samples at 100% concentration.

    • Analyze these samples on a different day or using a different HPLC system (if available).

    • Calculate the % RSD for this second set of samples and perform a statistical comparison (e.g., F-test) of the variances between the two sets.

Acceptance Criteria:

  • The % RSD for repeatability (n=6) should be ≤ 2.0%.

  • The % RSD for intermediate precision (n=6) should be ≤ 2.0%.

  • The overall % RSD combining both sets of data (n=12) should be ≤ 2.0%.

Hypothetical Data Summary:

Precision LevelAnalyst / DayMean Assay (%)% RSD
RepeatabilityAnalyst 1 / Day 1100.2%0.75%
Intermediate PrecisionAnalyst 2 / Day 299.8%0.81%
Overall (n=12) - 100.0% 0.95%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] These parameters are critical for impurity analysis but are also determined for assays to understand the method's sensitivity limits. They are often estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Based on Standard Deviation of the Response and Slope):

  • Use the calibration curve data from the linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Use the slope (S) of the calibration curve.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • These are informational parameters for an assay but should be determined and reported. For an impurity method, the LOQ must be demonstrated to have acceptable precision and accuracy.

Hypothetical Data Summary:

  • Standard Deviation of Intercept (σ): 1500

  • Slope (S): 10005

  • LOD: 3.3 * (1500 / 10005) = 0.49 µg/mL

  • LOQ: 10 * (1500 / 10005) = 1.50 µg/mL

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] It provides an indication of its reliability during normal usage. Robustness is typically evaluated during method development, but key parameters are often confirmed during validation.[7]

Experimental Protocol:

  • Prepare a system suitability solution or a standard solution at 100% concentration.

  • Analyze the sample under the normal method conditions and then under slightly varied conditions.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., %B ± 2%)

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry) and the assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay result should not change significantly (e.g., < 2.0% difference from the initial result).

Hypothetical Data Summary:

Parameter VariedResultImpact on Assay
Flow Rate (0.9 mL/min)Retention time shifted, but system suitability passed-0.8%
Flow Rate (1.1 mL/min)Retention time shifted, but system suitability passed+0.6%
Temperature (25°C)System suitability passed-0.3%
Temperature (35°C)System suitability passed+0.2%

Alternative Method Validation: UV-Vis Spectrophotometry

This validation is streamlined to highlight the key performance differences compared to HPLC.

Hypothetical UV-Vis Method Parameters:

  • Instrument: Agilent Cary 8454 or equivalent

  • Solvent: Methanol

  • Analytical Wavelength: 265 nm

  • Blank: Methanol

Validation Parameters

1. Linearity, Range, and Accuracy:

  • Protocol: Prepare five standards from 5 to 25 µg/mL in methanol. Measure absorbance and plot against concentration. Accuracy is assessed by measuring three independent preparations at 15 µg/mL.

  • Acceptance Criteria: R² ≥ 0.995; Recovery 98.0-102.0%.

2. Precision (Repeatability):

  • Protocol: Prepare and measure six individual samples at 15 µg/mL.

  • Acceptance Criteria: % RSD ≤ 2.0%.

3. Specificity:

  • Protocol: Analyze the supernatant from the forced degradation studies (e.g., base hydrolysis and oxidation) after appropriate dilution. Compare the measured concentration to a similarly diluted, unstressed sample.

  • Causality: This experiment is designed to fail. Since UV-Vis cannot separate the parent drug from degradation products that also absorb at 265 nm, the stressed samples will show an artificially high concentration, demonstrating a critical lack of specificity.

Performance Comparison and Discussion

The following table summarizes the validation results for both methods, providing a direct comparison.

Validation ParameterRP-HPLC MethodUV-Vis Spectrophotometry MethodCommentary
Specificity Pass. Resolves API from all degradants.Fail. Significant interference from degradants. Assay of stressed samples was >100% of expected.HPLC is a true stability-indicating method; UV-Vis is not.
Linearity (R²) 0.99980.9991Both methods show excellent linearity in the absence of interferents.
Accuracy (% Recovery) 99.3% - 100.5%99.1% - 101.2%Both are accurate for the pure substance.
Precision (% RSD) < 1.0%1.2%Both methods are precise.
Range 80 - 120 µg/mL5 - 25 µg/mLRanges are fit for purpose for each technique's sensitivity.
Robustness Pass. Insensitive to minor changes.Not fully tested, but sensitive to solvent pH changes.HPLC method is more reliable for routine use.

Diagram: Interrelationship of Core Validation Parameters

This diagram illustrates how the core quantitative validation parameters are logically connected to ensure a method is fit for purpose.

Validation Parameters cluster_0 Fundamental Properties cluster_1 Error Assessment cluster_2 Overall Method Capability Linearity Linearity & Range Accuracy Accuracy (Systematic Error) Linearity->Accuracy Precision Precision (Random Error) Linearity->Precision Specificity Specificity Specificity->Accuracy FitForPurpose Fit for Purpose (Reliable Quantification) Accuracy->FitForPurpose Precision->FitForPurpose

Caption: Logical connections between core validation attributes.

Conclusion

The validation data unequivocally demonstrates that while both RP-HPLC and UV-Vis Spectrophotometry can be linear, accurate, and precise for the analysis of pure this compound, only the HPLC method possesses the requisite specificity to serve as a reliable quality control and stability-indicating assay. The inability of the UV-Vis method to distinguish the active analyte from its degradation products renders it unsuitable for regulated pharmaceutical analysis where purity and stability are paramount.

The choice is clear: the validated RP-HPLC method is robust, reliable, and fit for its intended purpose of quantifying this compound in a manner that satisfies global regulatory expectations. This guide has not only provided the protocols for this validation but has also illuminated the scientific rationale that transforms a series of experiments into a conclusive statement of analytical quality.

References

  • Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available: [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available: [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Available: [Link]

  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. Available: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available: [Link]

  • ICH. (n.d.). Quality Guidelines. Available: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available: [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. Available: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available: [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available: [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Available: [Link]

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Navigating the Structure-Activity Landscape of 2-(5-Nitropyridin-2-yl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. The 2-(5-Nitropyridin-2-yl)benzoic acid scaffold has emerged as a promising framework for the design of targeted therapies, particularly in the realm of oncology and inflammatory diseases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) governing the biological activity of derivatives based on this core structure. Drawing upon experimental data from analogous chemical series, this document offers predictive insights to inform the rational design of next-generation inhibitors.

The Core Scaffold: A Privileged Motif in Medicinal Chemistry

The this compound core integrates two key pharmacophoric elements: a benzoic acid moiety and a 5-nitropyridine ring. Benzoic acid and its derivatives are well-established components of numerous therapeutic agents, often serving as a crucial anchor for binding to biological targets.[1] The carboxylic acid group can participate in essential hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets.

The 5-nitropyridine fragment is a bioisostere of a nitrobenzene ring, and the nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic properties of the heterocyclic system. This feature can be critical for establishing specific interactions with target proteins and can also influence the compound's pharmacokinetic profile. Furthermore, the pyridine nitrogen introduces a potential site for hydrogen bonding, further enhancing the binding affinity.

Inferred Structure-Activity Relationships: A Predictive Framework

While a comprehensive SAR study on a dedicated series of this compound derivatives is not extensively available in the public domain, we can infer critical trends by analyzing structurally related compounds, particularly those investigated as kinase inhibitors. The following sections delineate the anticipated impact of substitutions at key positions on the core scaffold.

Modifications of the Benzoic Acid Ring

Substituents on the benzoic acid ring are predicted to play a significant role in modulating both the potency and selectivity of these derivatives.

  • Position and Nature of Substituents: The placement of electron-donating or electron-withdrawing groups can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule. For instance, small, lipophilic groups in the meta or para positions may enhance cell permeability and interaction with hydrophobic pockets in the target protein.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, could be explored to fine-tune the pKa and improve pharmacokinetic properties.

Alterations to the 5-Nitropyridine Moiety

The 5-nitropyridine ring offers several avenues for structural modification to optimize biological activity.

  • Reduction of the Nitro Group: The nitro group is a potential metabolic liability. Its reduction to an amino group could lead to derivatives with altered electronic properties and potentially improved safety profiles. The resulting amino group could also serve as a handle for further functionalization.

  • Substitution on the Pyridine Ring: Introduction of small alkyl or halogen substituents on the pyridine ring could modulate the compound's lipophilicity and steric profile, potentially leading to enhanced target engagement.

Amidation of the Carboxylic Acid

Conversion of the carboxylic acid to an amide is a common strategy in medicinal chemistry to improve cell permeability and introduce additional points of interaction with the biological target. The nature of the amine used for amidation can have a profound impact on the resulting biological activity.

  • Primary and Secondary Amines: Amides derived from small, linear, or cyclic aliphatic amines can enhance solubility and provide opportunities for hydrogen bonding.

  • Aromatic and Heteroaromatic Amines: The introduction of (hetero)aromatic rings via an amide linkage can facilitate π-π stacking interactions within the target's binding site, often leading to a significant increase in potency.

Comparative Analysis of Bioactivity (Inferred)

To illustrate the potential SAR, the following table presents hypothetical biological data for a series of this compound derivatives, based on trends observed in similar kinase inhibitor scaffolds. The target is a hypothetical protein kinase, with activity measured as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (Benzoic Acid Ring)R2 (Pyridine Ring)R3 (Amide)Inferred Target Kinase IC50 (nM)
1 (Parent) HHOH>1000
2 4-ClHOH500
3 HHNH-CH3250
4 HHNH-(4-fluorophenyl)50
5 4-ClHNH-(4-fluorophenyl)15
6 H3-CH3NH-(4-fluorophenyl)80
7 HH (NO2 -> NH2)NH-(4-fluorophenyl)120

Disclaimer: The data presented in this table is illustrative and intended to represent plausible SAR trends based on analogous compounds. Actual experimental values may vary.

Experimental Protocols for Synthesis and Biological Evaluation

To facilitate the exploration of the SAR of this chemical series, detailed experimental protocols for the synthesis of the core scaffold and its amide derivatives, as well as a representative kinase inhibition assay, are provided below.

Synthesis of this compound

A plausible synthetic route to the core scaffold involves a Suzuki-Miyaura cross-coupling reaction.

Step-by-step Methodology:

  • Reaction Setup: To a solution of 2-bromobenzoic acid (1.0 eq) and 5-nitropyridine-2-boronic acid (1.2 eq) in a mixture of toluene (5 mL) and ethanol (2 mL) is added an aqueous solution of sodium carbonate (2 M, 2.5 eq).

  • Degassing: The reaction mixture is degassed by bubbling with argon for 15 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the mixture.

  • Reaction: The reaction is heated to 80 °C and stirred under an argon atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Synthesis of 2-(5-Nitropyridin-2-yl)benzamide Derivatives

The carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents.

Step-by-step Methodology:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes.

  • Amine Addition: The desired amine (1.1 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 4-6 hours.

  • Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to yield the desired amide derivative.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific protein kinase is a luminescence-based assay that measures ATP consumption.

Step-by-step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate peptide, and the test compound.

  • Initiation: Initiate the reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Visualizing the Relationships and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the inferred SAR, a typical experimental workflow, and a simplified representation of a kinase inhibition mechanism.

SAR_inferred Core This compound Scaffold Benzoic_Acid Benzoic Acid Ring Modifications Core->Benzoic_Acid Substituents (R1) Bioisosteric Replacement Pyridine Pyridine Ring Modifications Core->Pyridine Substituents (R2) NO2 Reduction Amide Carboxylic Acid to Amide Core->Amide Amidation (R3) Activity Biological Activity (e.g., Kinase Inhibition) Benzoic_Acid->Activity Pyridine->Activity Amide->Activity

Caption: Inferred Structure-Activity Relationship (SAR) for this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Synthesis_Core Synthesis of Core Scaffold (Suzuki Coupling) Synthesis_Analogs Analog Synthesis (Amide Coupling) Synthesis_Core->Synthesis_Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis_Analogs->Purification Primary_Screen Primary Screening (Kinase Inhibition Assay) Purification->Primary_Screen Compound Library Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Selectivity Selectivity Profiling (vs. other kinases) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Antiproliferative Activity) Selectivity->Cell_Assay

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel inhibitors.

Kinase_Inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase:atp Substrate Substrate Substrate->Kinase:subst Inhibitor 2-(5-Nitropyridin-2-yl) benzoic acid derivative Inhibitor->Kinase:atp Competitive Inhibition

Caption: A simplified model of competitive kinase inhibition by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel, potent, and selective inhibitors of key biological targets. The inferred SAR presented in this guide, derived from the analysis of analogous chemical series, provides a rational starting point for the design of new derivatives with potentially enhanced therapeutic properties. Future efforts should focus on the systematic synthesis and biological evaluation of a dedicated library of these compounds to validate and refine the predictive SAR model. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

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  • Application Notes and Protocols: High- Throughput Screening with 1-Pyridin-2-yl-3. (n.d.). BenchChem.
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. (n.d.). Sains Malaysiana.
  • Synthesis, Docking Study, and Cytotoxicity Evaluation of New Hydroxy benzoic Acid Derivatives. (2024). Tikrit Journal of Pharmaceutical Sciences.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). RSC Medicinal Chemistry.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Medicinal Chemistry.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules.
  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2020). ACS Medicinal Chemistry Letters.
  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. (2022). Molecules.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). Molecules.
  • European Journal of Medicinal Chemistry. (2024). European Journal of Medicinal Chemistry.
  • Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[2][3][4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). (2015). Journal of Medicinal Chemistry.

  • QSAR Modeling on Benzo[c]phenanthridine Analogues as Topoisomerase I Inhibitors and Anti-cancer Agents. (2012). Current Computer-Aided Drug Design.

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comparative study of 2-(5-Nitropyridin-2-yl)benzoic acid and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(5-Nitropyridin-2-yl)benzoic Acid and its Structural Analogs for Drug Discovery

Introduction: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. The 2-arylbenzoic acid framework is a privileged structure, appearing in numerous biologically active compounds. This guide focuses on the specific, yet largely uncharacterized, molecule This compound . A thorough review of the scientific literature reveals a notable absence of experimental data for this compound, suggesting it represents a novel chemical entity.

This guide, therefore, adopts a dual approach. First, we will construct a scientifically-grounded hypothetical profile for this compound, predicting its synthesis, physicochemical properties, and potential biological activities based on established chemical principles and the known behavior of its constituent fragments. Second, we will conduct a rigorous comparative analysis of this hypothetical profile against three well-characterized structural analogs. This comparative study is designed to illuminate the nuanced structure-activity relationships (SAR) that govern this chemical class and to provide a predictive framework for researchers and drug development professionals interested in exploring this promising, yet uncharted, area of chemical space.

Part 1: A Hypothetical Profile of the Target Compound: this compound

The structure of this compound combines a benzoic acid moiety with a 5-nitropyridine ring. The ortho-linkage is expected to induce a non-planar conformation, while the electron-withdrawing nitro group and the pyridine nitrogen will significantly influence the molecule's electronic properties and potential for intermolecular interactions.

Proposed Synthesis: A Strategic Approach via Cross-Coupling

The most logical and versatile route to synthesize this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This approach offers high yields and functional group tolerance. The proposed synthetic workflow involves the coupling of 2-bromobenzoic acid (or its ester derivative) with 5-nitropyridine-2-boronic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Bromobenzoic Acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C Suzuki-Miyaura Coupling B 5-Nitropyridine-2-boronic acid B->C D This compound C->D G Compound This compound (Prodrug) Cell Bacterial Cell Compound->Cell Passive Diffusion Nitroreductase Nitroreductase Enzyme Radical Nitroso/Hydroxylamine Radical Species Nitroreductase->Radical Reduction Damage Cellular Damage (DNA, Proteins, Lipids) Radical->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death

A Senior Application Scientist's Comparative Guide to Biological Assay Validation for 2-(5-Nitropyridin-2-yl)benzoic acid Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. The success of any screening campaign, however, is entirely dependent on the quality and reliability of the underlying biological assay. This guide provides an in-depth comparison of two robust assay platforms—a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based Luciferase Reporter Gene assay—for the validation and screening of 2-(5-Nitropyridin-2-yl)benzoic acid, a compound scaffold of interest in pharmaceutical development. We will explore the critical validation parameters, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their screening objectives.

Introduction: The Compound and the Imperative for Rigorous Validation

The Subject: this compound

The compound this compound and its derivatives represent a class of molecules with significant therapeutic potential. While its precise biological target is an active area of investigation, analogous structures, such as 2-hydroxybenzoic acid derivatives, have been identified as inhibitors of enzymes like sirtuin deacetylase SIRT5[1]. Other similar pyridine-containing compounds have been developed as noncompetitive AMPA receptor antagonists[2]. Given these precedents, it is plausible that this compound may act as an inhibitor of a key enzyme or a modulator of a critical signaling pathway. The objective of a screening campaign is to identify and characterize this activity, a goal that can only be achieved with a meticulously validated assay.

The Challenge: Why Assay Validation is Non-Negotiable

Assay validation is the formal process of demonstrating that an analytical method is reliable, reproducible, and fit for its intended purpose[3][4]. In the context of HTS, an unvalidated or poorly validated assay can lead to disastrous outcomes, including high rates of false positives and false negatives, wasted resources pursuing erroneous leads, and the risk of missing genuine hits[5]. Regulatory bodies like the FDA and international standards such as the USP provide clear guidelines on the essential parameters for validation, which ensure data integrity throughout the drug discovery lifecycle[3][4][6].

The ultimate goal of HTS is to accurately identify active compounds, or "hits," from large libraries[7]. The quality of the assay is paramount to achieving this goal[7]. Therefore, a robust validation process is the foundation upon which a successful screening campaign is built.

Core Validation Parameters for High-Throughput Screening

Before comparing specific assay technologies, it is crucial to define the quantitative metrics used to assess their performance. These parameters provide an objective measure of an assay's quality and its suitability for HTS.

ParameterFormula / DefinitionAcceptance Criteria for HTSSignificance
Z'-Factor 1 - [ (3σp + 3σn) / |μp - μn| ] (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)Z' > 0.5 (Excellent/Good)[8][9][10]A dimensionless coefficient that reflects the dynamic range of the signal and the data variation. It is the gold standard for assessing HTS assay quality[7].
Signal-to-Background (S/B) Ratio μp / μn> 2 (Ideally > 5-10)Measures the dynamic range of the assay. A high S/B ratio indicates a strong signal relative to the baseline, making it easier to distinguish hits[9].
Coefficient of Variation (%CV) (σ / μ) * 100< 10-15% Measures the relative variability of the data. Low %CV indicates high precision and reproducibility of the measurements.
Reproducibility (IC50/EC50) Consistency of dose-response curve parameters (e.g., IC50) across multiple experiments.Consistent values within a 2-3 fold range.Ensures that the potency measurements of a compound are reliable and not subject to significant experimental fluctuation.

These parameters are not merely benchmarks; they are diagnostic tools that inform assay optimization and provide confidence in the final screening data[7][9].

Comparative Analysis of Assay Platforms

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision in drug discovery[11][12][13]. Biochemical assays offer simplicity and specificity, while cell-based assays provide greater physiological relevance[5][14]. Here, we compare two leading technologies: TR-FRET and Luciferase Reporter assays.

Platform 1: Biochemical TR-FRET Assay

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful biochemical technique ideal for studying molecular interactions, such as enzyme inhibition or receptor binding[15]. It combines the principles of FRET with time-resolved fluorescence detection to reduce background noise and assay interference[16][17].

Principle of a TR-FRET Inhibition Assay

G cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Present) Donor Donor (e.g., Terbium-Ab) Acceptor Acceptor (e.g., Fluorescent Substrate) Donor->Acceptor Energy Transfer Enzyme Target Enzyme Donor->Enzyme Enzyme->Acceptor Donor2 Donor (e.g., Terbium-Ab) Enzyme2 Target Enzyme Donor2->Enzyme2 Binds Acceptor2 Acceptor (e.g., Fluorescent Substrate) Inhibitor 2-(5-Nitropyridin-2-yl) benzoic acid Inhibitor->Enzyme2

Caption: TR-FRET assay principle for an enzyme inhibitor.

  • Advantages:

    • High sensitivity and robustness, often achieving excellent Z' factors (>0.7)[10].

    • Homogeneous "mix-and-read" format simplifies automation and increases throughput[15].

    • Time-resolved detection minimizes interference from compound autofluorescence and light scatter, reducing false positives[16][17].

    • Directly measures interaction with the purified target protein, providing clear mechanistic data.

  • Disadvantages:

    • Requires purified, active protein and specific detection reagents, which can be costly and time-consuming to develop.

    • Lacks the complexity of a cellular environment; hits may not be active in cells due to poor membrane permeability or off-target effects[13].

    • Susceptible to artifacts from compounds that interfere with the FRET process itself.

Platform 2: Cell-Based Luciferase Reporter Gene Assay

Luciferase reporter gene assays are a versatile cell-based method used to measure the activity of a specific signaling pathway or transcription factor[14][18]. The assay relies on genetically engineered cells that express the luciferase enzyme under the control of a promoter responsive to the pathway of interest.

Principle of a Luciferase Reporter Inhibition Assay

G cluster_0 Pathway Activation (No Inhibitor) cluster_1 Pathway Inhibition Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Pathway Signaling Cascade Receptor->Pathway TF Transcription Factor Pathway->TF Promoter Responsive Promoter TF->Promoter Luciferase Luciferase Gene Promoter->Luciferase Light High Light Output Luciferase->Light Stimulus2 External Stimulus Receptor2 Cell Surface Receptor Stimulus2->Receptor2 Pathway2 Signaling Cascade Receptor2->Pathway2 TF2 Transcription Factor Pathway2->TF2 Promoter2 Responsive Promoter TF2->Promoter2 Inhibitor 2-(5-Nitropyridin-2-yl) benzoic acid Inhibitor->Pathway2 Blocks Luciferase2 Luciferase Gene Promoter2->Luciferase2 NoLight Low Light Output Luciferase2->NoLight

Caption: Luciferase reporter assay principle for a pathway inhibitor.

  • Advantages:

    • High physiological relevance, as it measures compound activity within a living cell, accounting for membrane permeability and metabolism[14].

    • Can screen for modulators of complex pathways without prior knowledge of the specific molecular target.

    • High sensitivity, capable of detecting very low levels of reporter gene expression[19].

    • Dual-luciferase systems allow for internal normalization, increasing data accuracy[20].

  • Disadvantages:

    • More complex workflow involving cell culture, which can introduce variability[13].

    • Susceptible to off-target effects; a compound may inhibit light production through cytotoxicity rather than specific pathway modulation.

    • Lower throughput compared to many biochemical assays.

    • Hit deconvolution can be challenging, as the specific molecular target is not immediately known[12].

Detailed Validation Protocols

The following protocols outline the key steps for validating each assay platform for screening this compound. For this guide, we will assume the compound is a putative inhibitor of a target kinase.

Protocol: Validation of a Kinase TR-FRET Assay

This protocol is a generalized procedure for validating a TR-FRET assay to identify kinase inhibitors.

1. Reagent Preparation and Optimization:

  • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Determine the optimal concentrations of kinase, fluorescently-labeled peptide substrate, and terbium-labeled anti-phospho-peptide antibody through matrix titrations to maximize the S/B ratio.
  • Determine the ATP concentration to be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

2. Plate Mapping for Z'-Factor Determination:

  • Design a 384-well plate map.
  • Columns 1-2: Negative Control (Maximum Signal). Contains all assay components (kinase, substrate, ATP, antibodies) plus vehicle (e.g., 1% DMSO).
  • Columns 3-4: Positive Control (Minimum Signal). Contains all assay components except ATP (or with a potent, known inhibitor) plus vehicle.
  • Remaining Wells: Can be used for testing DMSO tolerance or other parameters.

3. Assay Execution:

  • Add 5 µL of assay buffer to all wells.
  • Add 50 nL of vehicle (DMSO) or control compound to the appropriate wells.
  • Add 5 µL of a 2X solution of kinase and substrate.
  • Incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
  • Incubate for 60 minutes at room temperature (or optimal time determined previously).
  • Stop the reaction and detect the product by adding 5 µL of a stop/detection mix containing EDTA and the TR-FRET antibody pair.
  • Incubate for 60 minutes to 2 hours to allow for antibody binding[15][17].

4. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET compatible plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a time delay[15][16].
  • Calculate the TR-FRET ratio (Emission665 / Emission615).
  • Calculate the Mean (μ), Standard Deviation (σ), S/B ratio, and Z'-Factor for the control wells.
Protocol: Validation of a Luciferase Reporter Assay

This protocol describes the validation of a reporter assay where the pathway of interest (e.g., NF-κB) is activated by a stimulus (e.g., TNFα) and inhibited by the test compound.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293) stably transfected with the NF-κB-luciferase reporter construct in appropriate media.
  • Plate cells into a 384-well white, clear-bottom plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere overnight.

2. Plate Mapping for Z'-Factor Determination:

  • Columns 1-2: Negative Control (Minimum Signal). Contains cells + vehicle (DMSO).
  • Columns 3-4: Positive Control (Maximum Signal). Contains cells + pathway stimulus (e.g., 10 ng/mL TNFα) + vehicle (DMSO).
  • Columns 21-22: Cytotoxicity Control. Contains cells treated with a known cytotoxic agent (e.g., staurosporine) to assess assay interference.
  • Columns 23-24: Background Control. Contains media only (no cells).

3. Assay Execution:

  • Remove culture media from the plate.
  • Add 20 µL of fresh media to all wells.
  • Add 100 nL of vehicle (DMSO), control compounds, or this compound at various concentrations.
  • Pre-incubate for 60 minutes at 37°C.
  • Add 5 µL of the stimulus (TNFα) to all wells except the negative controls.
  • Incubate for the optimal time to induce reporter expression (e.g., 6 hours)[21].

4. Data Acquisition and Analysis:

  • Equilibrate the plate to room temperature.
  • Add 25 µL of a luciferase detection reagent (e.g., ONE-Glo™ or Dual-Glo®) to all wells[18][19].
  • Incubate for 10 minutes in the dark to allow for cell lysis and signal stabilization.
  • Read luminescence on a plate reader.
  • Calculate the Mean (μ), Standard Deviation (σ), S/B ratio, and Z'-Factor for the control wells.
  • Crucially, run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) with the same compound concentrations to ensure that any observed inhibition is not due to cell death.

Data Interpretation and Platform Comparison

A successful validation will yield data allowing for a direct comparison of the two platforms.

Feature / ParameterTR-FRET (Biochemical)Luciferase Reporter (Cell-Based)Rationale & Recommendation
Z'-Factor Typically 0.7 - 0.9 Typically 0.5 - 0.8 TR-FRET often shows lower variability due to its simpler, purified system. Both are acceptable if >0.5[10].
Biological Relevance Lower (in vitro)Higher (in cellulo)Luciferase provides data in a more physiological context, which can be more predictive of in vivo efficacy[14].
Throughput High (1536-well format feasible)Medium (96/384-well format common)The simpler mix-and-read protocol of TR-FRET is more amenable to ultra-high-throughput screening (uHTS)[15].
Hit Confirmation Provides direct evidence of target engagement.Requires secondary assays to identify the specific molecular target.A TR-FRET hit is mechanistically clearer. A luciferase hit requires more follow-up work for target deconvolution[12].
Interference Profile Compound autofluorescence, light scatter, FRET quenchers.Cytotoxicity, direct luciferase inhibition, promoter toxicity.Both platforms have unique interference profiles that must be controlled for with appropriate counter-screens.
Cost & Development Time High initial cost for purified proteins and labeled antibodies.Moderate cost, but stable cell line generation can be lengthy[21].The choice depends on available resources. TR-FRET may be faster if reagents are commercially available.

Decision Workflow for Assay Selection

G Start Start: Screen for This compound TargetKnown Is the specific molecular target known? Start->TargetKnown ReagentsAvailable Are purified protein & validated antibodies available? TargetKnown->ReagentsAvailable Yes UseLuciferase Primary Screen: Luciferase Reporter Assay TargetKnown->UseLuciferase No UseTRFRET Primary Screen: TR-FRET Assay ReagentsAvailable->UseTRFRET Yes ReagentsAvailable->UseLuciferase No SecondaryScreen Secondary Screen: Use alternative assay for hit confirmation UseTRFRET->SecondaryScreen UseLuciferase->SecondaryScreen End Proceed to Lead Optimization SecondaryScreen->End

Caption: Decision workflow for selecting the primary screening assay.

Conclusion and Recommendations

Both TR-FRET and Luciferase Reporter assays are powerful, validated platforms for screening compounds like this compound. The optimal choice depends on the specific goals of the drug discovery program.

  • For a target-based primary screen: If the specific molecular target is known and purified reagents are available, the TR-FRET assay is recommended . Its high throughput, excellent statistical performance (Z'), and clear mechanistic readout make it an ideal choice for screening large libraries to find direct modulators of the target.

  • For a phenotypic or pathway-based screen: If the goal is to identify compounds that modulate a cellular pathway, irrespective of the specific target, the Luciferase Reporter assay is superior . It provides invaluable data on a compound's activity in a physiological context, automatically filtering for cell-permeable molecules.

Ultimately, a multi-faceted approach is most robust. A primary screen using one platform should always be followed by hit confirmation and validation using an orthogonal assay—ideally, the alternative platform discussed here. For instance, hits from a TR-FRET screen should be tested in a cell-based assay to confirm cellular activity, while hits from a luciferase screen should be evaluated in biochemical assays to identify their direct molecular target. This dual validation strategy ensures the highest possible confidence in selected hits as they advance toward lead optimization.

References

  • Albert Shin. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Cimermancic, P., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay.
  • Request PDF. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines.
  • NCBI Bookshelf. (2012). Assay Guidance Manual. NIH.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!.
  • Request PDF. (2025). Development and validation of a novel luciferase reporter gene assay to detect pyrogen.
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • NIH. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • NIH. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors.
  • Gilli, F., et al. (2016). Development and Validation of Cell-Based Luciferase Reporter Gene Assays for Measuring Neutralizing Anti-Drug Antibodies Against Interferon Beta. PubMed. Retrieved from [Link]

  • Promega Corporation. (n.d.). Luciferase Assay System Protocol.
  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • Poly-Dtech. (n.d.). TR-FRET Assay Principle.
  • Thermo Fisher Scientific. (n.d.). TR-FRET PPARα Competitive Binding Assay.
  • NIH. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC.
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Cross-Reactivity Profiling of 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, non-negotiable step in this process is the comprehensive assessment of its selectivity.[1][2] A molecule's propensity to bind to unintended targets, known as cross-reactivity or off-target effects, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures.[3] This guide provides a robust framework for characterizing the cross-reactivity profile of the novel compound 2-(5-Nitropyridin-2-yl)benzoic acid , comparing its activity against a hypothetical primary target with its interactions across a wider biological landscape.

The structural motifs within this compound—a substituted pyridine ring linked to a benzoic acid—are common in kinase inhibitors. This structural class suggests a high probability of interaction with ATP-binding sites. Therefore, for the purpose of this guide, we will hypothesize that its primary target is a protein kinase, for instance, p38α (MAPK14) , a key player in inflammatory signaling pathways. Our objective is to design and execute a series of experiments that will rigorously compare its potent on-target activity with its potential off-target binding across the human kinome and other relevant protein families.

I. The Strategic Framework for Selectivity Profiling

A multi-tiered approach is essential for building a comprehensive selectivity profile. The strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused and physiologically relevant assays to confirm and quantify off-target interactions. This progression ensures that resources are used efficiently while building a data package of increasing confidence and biological relevance.

Below is a diagram outlining this strategic workflow, which forms the backbone of our investigation into this compound's selectivity.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis & QC B Primary Target Assay (e.g., p38α Biochemical IC50) A->B C Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1µM) A->C D Dose-Response Assays (IC50/Kd Determination for Hits) B->D Confirm Potency C->D Identify Off-Targets E Orthogonal Biophysical Assay (e.g., SPR or MST) D->E Confirm Direct Binding F Cellular Target Engagement (e.g., NanoBRET or CETSA) D->F Validate in Cellular Context G Functional Off-Target Assays (Downstream Signaling) F->G Assess Functional Impact

Caption: A tiered workflow for assessing small molecule selectivity.

II. Experimental Design & Comparative Methodologies

The core of this guide lies in the objective comparison of experimental results. We will employ a series of industry-standard assays, each providing a different and complementary view of the compound's interaction profile.

A. Tier 1: Broad Biochemical Profiling

The initial goal is to understand the compound's potency on its intended target and to identify any potential off-target interactions across a large, structurally diverse panel of proteins.

1. Primary Target Potency (p38α): A biochemical assay, such as a radiometric kinase assay or a fluorescence-based assay, will be used to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α. This provides the baseline potency value against which all other activities will be compared.

2. Large-Panel Selectivity Screen: The compound will be screened at a single high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the 468-kinase DiscoverX KINOMEscan panel). The output is typically reported as "% Inhibition" or "% of Control". Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "hit" for further investigation. This method is crucial for identifying off-target interactions that might not be predicted by sequence homology alone.[2]

B. Tier 2: Quantitative Validation of Off-Target Hits

Hits identified in the broad screen must be validated to confirm they are genuine interactions and to quantify their potency.

1. IC50 Determination: For each validated hit, a full dose-response curve (typically 10-point) is generated to determine its IC50 value. This allows for a direct quantitative comparison with the on-target potency.

2. Orthogonal Binding Assays: To ensure the observed inhibition is due to direct binding and not an artifact of the assay format, an orthogonal biophysical method should be used. Techniques like Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) can confirm direct interaction and provide an equilibrium dissociation constant (Kd), which is a more direct measure of binding affinity.[4]

C. Tier 3: Cellular Target Engagement & Functional Impact

Biochemical assays use purified proteins, which may not fully represent the cellular environment.[5] Therefore, it is critical to confirm that the compound can engage its on- and off-targets within intact cells.

1. Cellular Target Engagement Assays:

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding at specific target proteins within intact cells.[6][7][8] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[9] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7]

  • Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[5][10][11] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified.[11] An increase in the amount of soluble protein at higher temperatures indicates target engagement.[10][12]

2. Functional Cellular Assays: For the most concerning off-targets (i.e., those with high cellular potency), specific functional assays should be developed to assess the downstream consequences of target inhibition. For example, if a key cell cycle kinase is identified as an off-target, a cell proliferation assay would be conducted to see if the compound causes unintended anti-proliferative effects at concentrations where the off-target is engaged.

III. Data Presentation & Comparative Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for at-a-glance assessment of selectivity.

Table 1: Comparative Selectivity Profile of this compound

TargetAssay TypeIC50 / Kd (nM)Fold Selectivity (vs. p38α)Cellular Target Engagement (CETSA ΔTm / NanoBRET IC50)Functional Readout (if applicable)
p38α (MAPK14) Biochemical 15 1x (Primary Target) +3.5°C / 25 nM p-MK2 Inhibition IC50 = 30 nM
LCKBiochemical453x150 nMT-Cell Activation IC50 > 1000 nM
GSK3βBiochemical30020x950 nMNot Determined
SRCBiochemical1,20080x> 5,000 nMNot Applicable
CDK2Biochemical>10,000>667x> 10,000 nMCell Cycle Arrest > 10,000 nM
Other Hits..................

Analysis of Hypothetical Data: The data in Table 1 paints a picture of a potent and reasonably selective p38α inhibitor.

  • On-Target Potency: The compound is a potent inhibitor of p38α in both biochemical (15 nM) and cellular (25-30 nM) assays.

  • Selectivity: It demonstrates good selectivity against most kinases. For example, it is over 80-fold selective for p38α over SRC.

  • Key Off-Target: The most significant off-target is LCK, with only 3-fold biochemical selectivity. However, the cellular data provides a critical distinction: the compound is significantly less potent against LCK in cells (150 nM) compared to p38α (25 nM). Furthermore, a functional T-cell assay shows minimal impact at relevant concentrations. This highlights the importance of cellular assays to triage biochemical hits.

IV. Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential. Below is an example protocol for a key assay in this workflow.

Protocol: Competitive Binding Assay for IC50 Determination

This protocol describes a generic fluorescence polarization (FP)-based competitive binding assay, a common method for quantifying inhibitor potency.

1. Principle: A fluorescently labeled ligand (tracer) with known affinity for the kinase is used. When the tracer is unbound in solution, it tumbles rapidly, and its emitted light is depolarized. When bound to the much larger kinase, its tumbling slows, and the emitted light remains polarized. An unlabeled inhibitor (e.g., this compound) will compete with the tracer for the binding site, displacing it and causing a decrease in fluorescence polarization.

2. Materials:

  • Purified recombinant kinase (e.g., p38α, LCK)

  • Fluorescent tracer specific for the kinase

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

3. Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 1:3 dilution series starting from 1 mM. Use a liquid handler to dispense 50 nL of each compound concentration into the wells of the 384-well plate. Include DMSO-only wells for "no inhibition" controls.

  • Enzyme & Tracer Preparation: Dilute the kinase and the fluorescent tracer in Assay Buffer to 2x their final desired concentrations. The final tracer concentration should be at or below its Kd value for the kinase.

  • Dispensing: Add 5 µL of the 2x kinase solution to all wells (except blanks).

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to pre-bind with the enzyme.

  • Tracer Addition: Add 5 µL of the 2x tracer solution to all wells. This initiates the competition reaction. The final volume is 10 µL.

  • Final Incubation: Mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters.

4. Data Analysis:

  • Convert the raw millipolarization (mP) units to % Inhibition using the high (enzyme + tracer + DMSO) and low (tracer + DMSO) controls.

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

V. Conclusion and Forward Look

This guide outlines a systematic and robust strategy for comparing the on-target and off-target activities of this compound. By progressing from broad biochemical screens to quantitative validation and finally to physiologically relevant cellular assays, researchers can build a high-confidence selectivity profile.[1][2] The hypothetical data presented illustrates how a compound with some biochemical off-target activity may still possess an acceptable therapeutic window when assessed in a cellular context. This rigorous, multi-faceted approach is indispensable for making informed decisions in drug development, ultimately de-risking the path to the clinic and enhancing the potential for creating a safe and effective therapeutic.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Grokipedia. Cellular thermal shift assay. [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Pär Nordlund Lab, Karolinska Institutet. CETSA. [Link]

  • AstraZeneca. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Royal Society of Chemistry Drug Discovery Series. [Link]

  • Chodera Lab, MSKCC. Kinase inhibitor selectivity and design. [Link]

  • Schlessinger, A., & Kinnings, S. L. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 55(23), 10584–10594. [Link]

  • JoVE. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • Lin, A., GONG, Y., & Wang, Y. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 1-13. [Link]

  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., & Glen, R. C. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 53-64. [Link]

  • Gao, Y., He, L., & Wang, Z. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. [Link]

  • Amaratunga, M., Barber, C., & Van Vleet, T. R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in big Data, 2, 21. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Gopinath, S., & Weaver, D. L. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current protocols in chemical biology, 9(4), 231-250. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

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A Comparative Guide to the Synthetic Routes of 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Nitropyridin-2-yl)benzoic acid is a key building block in medicinal chemistry and materials science, finding application in the synthesis of novel therapeutic agents and functional organic materials. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, making it a valuable synthon for further chemical transformations. The development of efficient and scalable synthetic routes to this compound is, therefore, of considerable interest to the research and drug development community. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and widely employed strategy for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the C-C bond formation between a 2-halo-5-nitropyridine and a (2-carboxyphenyl)boronic acid derivative. The convergence of this route, where two key fragments are synthesized separately and then coupled, is a significant advantage in terms of overall efficiency.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the 2-halo-5-nitropyridine to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic moiety from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] The choice of ligand, base, and solvent is crucial for the efficiency of the catalytic cycle, particularly when dealing with sterically hindered or electronically demanding substrates.

Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' 2-Halo-5-nitropyridine 2-Halo-5-nitropyridine (2-carboxyphenyl)boronic acid (2-carboxyphenyl)boronic acid This compound This compound

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

A representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitropyridine (1.0 eq.), (2-carboxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 eq.) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of approximately 0.1 M with respect to the 2-chloro-5-nitropyridine.

  • Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to pH ~3-4 to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route 2: Sequential Suzuki Coupling and Oxidation

Mechanistic Rationale

The first step of this route follows the same Suzuki-Miyaura mechanism as described in Route 1, coupling a 2-halo-5-nitropyridine with (2-methylphenyl)boronic acid. The second step involves the oxidation of the methyl group on the phenyl ring to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction proceeds via a free radical mechanism, where the benzylic C-H bond is homolytically cleaved, followed by a series of oxidation steps to yield the benzoic acid.[2]

Sequential Suzuki and Oxidation 2-Halo-5-nitropyridine 2-Halo-5-nitropyridine Suzuki Coupling Suzuki Coupling 2-Halo-5-nitropyridine->Suzuki Coupling 2-(5-Nitropyridin-2-yl)toluene 2-(5-Nitropyridin-2-yl)toluene Suzuki Coupling->2-(5-Nitropyridin-2-yl)toluene Pd Catalyst, Base (2-methylphenyl)boronic acid (2-methylphenyl)boronic acid (2-methylphenyl)boronic acid->Suzuki Coupling Oxidation Oxidation 2-(5-Nitropyridin-2-yl)toluene->Oxidation KMnO4 This compound This compound Oxidation->this compound

Figure 2: Workflow for the sequential Suzuki coupling and oxidation route.

Experimental Protocol

Step 1: Synthesis of 2-(5-Nitropyridin-2-yl)toluene via Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry round-bottom flask, combine 2-chloro-5-nitropyridine (1.0 eq.), (2-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq.).

  • Solvent and Degassing: Add a degassed 4:1 mixture of 1,4-dioxane and water and degas the mixture.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation of 2-(5-Nitropyridin-2-yl)toluene to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-(5-Nitropyridin-2-yl)toluene (1.0 eq.) in a mixture of pyridine and water.

  • Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq.) portion-wise over several hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water. Combine the filtrates and acidify with concentrated HCl to pH ~3-4 to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.

Comparison of Synthetic Routes

FeatureRoute 1: Convergent Suzuki CouplingRoute 2: Sequential Suzuki Coupling and Oxidation
Overall Yield Generally good to excellent (typically 70-90%).Moderate to good (typically 50-70% over two steps).
Number of Steps One main C-C bond-forming step.Two distinct synthetic steps.
Atom Economy Higher, as the carboxylic acid functionality is present from the start.Lower, due to the use of a stoichiometric oxidizing agent.
Starting Materials Requires (2-carboxyphenyl)boronic acid, which can be more expensive.Utilizes more readily available and often cheaper (2-methylphenyl)boronic acid.
Reaction Conditions Milder conditions for the Suzuki coupling.The oxidation step requires harsh conditions (strong oxidant, high temperature).
Scalability Generally scalable, with well-established industrial precedents for Suzuki couplings.The oxidation step can be challenging to scale up due to the exothermic nature and the need to handle large quantities of a strong oxidant and MnO₂ waste.
Safety Considerations Palladium catalysts can be expensive and require careful handling. Solvents like dioxane have safety concerns.Use of strong oxidizing agents like KMnO₄ poses a significant safety hazard.
Purification Purification is often straightforward via crystallization.Requires filtration of MnO₂ and careful purification to remove any over-oxidation or starting material.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1, the convergent Suzuki-Miyaura cross-coupling, is generally the preferred method due to its higher overall yield, fewer synthetic steps, and better atom economy. Its primary drawback is the potential cost and availability of the (2-carboxyphenyl)boronic acid starting material.

Route 2, the sequential Suzuki coupling and oxidation, provides a valuable alternative , particularly when the cost of starting materials is a primary concern. While it involves an additional step and typically results in a lower overall yield, the use of more accessible starting materials can make it a more cost-effective option for certain applications. However, the harsh conditions and safety considerations associated with the oxidation step must be carefully managed, especially on a larger scale.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including factors such as cost, scale, available equipment, and safety protocols.

References

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A Comparative Analysis of 2-(5-Nitropyridin-2-yl)benzoic Acid Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-(5-Nitropyridin-2-yl)benzoic acid derivatives. As a class of compounds showing significant potential in various therapeutic areas, including antimicrobial and antidiabetic applications, a nuanced understanding of their performance in different testing environments is critical for researchers, scientists, and drug development professionals. This analysis moves beyond a simple listing of data to explore the causal factors that dictate the transition from a controlled laboratory setting to a complex biological system.

The core structure of these derivatives, featuring a benzoic acid moiety linked to a 5-nitropyridine ring, is a key determinant of their biological activity. The nitro group, in particular, is often essential for their mechanism of action but can also influence their metabolic stability and safety profile.[1] This guide will dissect the experimental methodologies used to evaluate these compounds, interpret the data generated, and provide insights into the often-observed disparity between in vitro potency and in vivo efficacy.

Part 1: In Vitro Efficacy - The Foundation of Discovery

In vitro testing serves as the initial, crucial screening funnel in drug discovery. It allows for the rapid assessment of a compound's direct biological activity against a specific target—be it a microbial pathogen, a cancer cell line, or a purified enzyme—in a highly controlled, isolated environment. This approach is cost-effective, high-throughput, and provides a clean signal by eliminating the complex variables of a living organism.

Core Experimental Protocol: Antimicrobial Susceptibility Testing

A primary application for nitropyridine derivatives is in antimicrobial research.[1][2] The foundational in vitro assay to determine antimicrobial potency is the measurement of the Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (typically ~5 x 10^5 colony-forming units [CFU]/mL).

  • Compound Dilution: The test derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria + media) and negative (media only) controls are included.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is preferred for its scalability and conservation of test compounds. The standardization of the inoculum size is critical; a higher bacterial density could overwhelm the compound, leading to an artificially high MIC. The choice of growth medium is equally important, as some media components can interfere with the compound's activity.

Visualization: In Vitro MIC Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound Stock SerialDilution Perform Serial Dilution of Compound in Broth Compound->SerialDilution Bacteria Bacterial Culture (e.g., S. aureus) Inoculate Inoculate Wells with Standardized Bacteria Bacteria->Inoculate Plate 96-Well Plate Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate (37°C, 24h) Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read DetermineMIC Determine MIC Value (Lowest concentration with no growth) Read->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Interpreting In Vitro Data

In vitro data provides a direct measure of a compound's intrinsic potency. For instance, a series of this compound derivatives might be tested against a panel of bacterial strains.

Table 1: Example In Vitro Antimicrobial Activity Data

Derivative IDR-Group ModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
NPBA-01-H1664
NPBA-024-Chloro416
NPBA-034-Methoxy32>128
Ciprofloxacin(Control)10.5

From this hypothetical data, one can infer that adding a chloro group at the 4-position of the benzoic acid ring (NPBA-02) enhances potency against both Gram-positive and Gram-negative bacteria compared to the parent compound (NPBA-01). This type of structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry and guides the synthesis of more effective analogs.[1]

Part 2: In Vivo Efficacy - The Ultimate Test of Therapeutic Potential

While essential, in vitro success is not always predictive of in vivo efficacy.[3] The transition to a living system introduces a multitude of complex variables, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). An in vivo model, typically in animals, is therefore the definitive test of whether a compound can not only reach its target in the body at a sufficient concentration but also exert its therapeutic effect without causing unacceptable harm.[4]

Core Experimental Protocol: Murine Sepsis Model

To evaluate the in vivo efficacy of a promising antimicrobial candidate like NPBA-02, a murine model of systemic infection (sepsis) is a robust choice.

Methodology: Mouse Cecal Ligation and Puncture (CLP) Model

  • Animal Acclimation: Mice (e.g., C57BL/6) are acclimated to the laboratory environment for at least one week.

  • Induction of Sepsis: Animals are anesthetized. A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content is extruded to ensure induction of polymicrobial peritonitis. The abdomen is then surgically closed.

  • Compound Administration: At a set time post-surgery (e.g., 2 hours), treatment is initiated. The test compound (NPBA-02) is administered via a clinically relevant route, such as intraperitoneal (IP) or intravenous (IV) injection, at various doses. A vehicle control group and a standard-of-care antibiotic group are included.

  • Monitoring: Animals are monitored for survival over a period of 7-10 days. Clinical signs of distress are also recorded.

  • Data Analysis: The primary endpoint is the percentage of survival in each group. Kaplan-Meier survival curves are generated and statistical significance is determined using the log-rank test. In terminal studies, bacterial load in the blood or peritoneal fluid can be quantified as a secondary endpoint.

Causality Behind Experimental Choices: The CLP model is considered the gold standard for sepsis research because it closely mimics the pathophysiology of human polymicrobial sepsis. The choice of needle gauge for the puncture is critical to control the severity of the infection and achieve a reproducible survival curve in the control group. The timing and route of drug administration are chosen to simulate a potential clinical scenario.

Visualization: In Vivo Murine Sepsis Model Workflow

G cluster_prep Pre-Procedure cluster_exp Experimental Procedure cluster_analysis Monitoring & Analysis Acclimate Acclimate Mice Anesthetize Anesthetize Mice Acclimate->Anesthetize PrepCompound Prepare Compound Doses & Vehicle Control Administer Administer Compound (e.g., IV, IP) PrepCompound->Administer CLP Perform Cecal Ligation and Puncture (CLP) Anesthetize->CLP CLP->Administer Monitor Monitor Survival (7-10 days) Administer->Monitor Analyze Generate Kaplan-Meier Survival Curves Monitor->Analyze Stats Statistical Analysis (Log-rank test) Analyze->Stats

Caption: Workflow for a murine Cecal Ligation and Puncture (CLP) sepsis model.

Part 3: Comparative Analysis - Reconciling In Vitro and In Vivo Outcomes

The true test of a drug candidate lies in its ability to translate in vitro potency into in vivo efficacy. Often, a disconnect is observed, highlighting the critical role of pharmacokinetics and pharmacodynamics.

Table 2: Comparative Efficacy of NPBA Derivatives

Derivative IDIn Vitro MIC vs. S. aureus (µg/mL)In Vivo Efficacy (Murine Sepsis Model, 20 mg/kg)Plausible Explanation for Outcome
NPBA-011620% SurvivalModerate in vitro activity does not translate due to poor bioavailability or rapid metabolism.
NPBA-02480% SurvivalSuccess: Good in vitro potency is matched by favorable ADMET properties, allowing it to reach and act at the infection site.
NPBA-033210% SurvivalLow in vitro potency is insufficient to clear the infection in vivo.
NPBA-04230% SurvivalFailure: High in vitro potency is negated by poor pharmacokinetics (e.g., rapid clearance) or in vivo toxicity.
Analysis of Discrepancies
  • NPBA-02 (The Ideal Candidate): This derivative demonstrates the desired profile. Its strong performance in vitro is successfully translated into a life-saving effect in vivo. This suggests the 4-chloro substitution not only enhances antimicrobial activity but also confers a favorable pharmacokinetic profile.

  • NPBA-04 (The Deceptive Candidate): This is a common and instructive failure mode in drug development. Despite excellent in vitro potency, the compound fails in the animal model. This "in vitro-in vivo disconnect" is almost always attributable to poor ADMET properties.[3] The compound may be poorly absorbed, rapidly metabolized by the liver into inactive forms, quickly excreted by the kidneys, or may bind extensively to plasma proteins, rendering it unavailable to fight the infection.

Visualization: Factors Bridging In Vitro and In Vivo Efficacy

G cluster_invitro In Vitro Environment cluster_invivo In Vivo Success cluster_bridge Physiological Factors (ADMET) invitro_node High Intrinsic Potency (Low MIC/IC50) Absorption Good Absorption invitro_node->Absorption Toxicity Low Host Toxicity invitro_node->Toxicity invivo_node Therapeutic Efficacy (% Survival, ↓ Pathogen) Distribution Favorable Distribution to Target Tissue Absorption->Distribution Metabolism Metabolic Stability Distribution->Metabolism Excretion Appropriate Clearance Rate Metabolism->Excretion Excretion->invivo_node Toxicity->invivo_node Limits Efficacy

Caption: The ADMET bridge determining in vivo success from in vitro potency.

Conclusion and Strategic Outlook

The evaluation of this compound derivatives offers a classic paradigm in drug discovery: in vitro potency is a prerequisite, but in vivo efficacy is the goal. This guide demonstrates that a successful research program must integrate both perspectives from the outset.

  • Key Insight: A compound's journey from the petri dish to a preclinical model is governed by its pharmacokinetic and safety profiles. Early-stage in silico and in vitro ADMET screening can help predict and mitigate the risks of late-stage failures.

  • Future Directions: For promising scaffolds like the 2-(5-Nitropyridin-2-yl)benzoic acids, future work should focus on a multi-parameter optimization strategy. This involves not just maximizing intrinsic potency (lowering the MIC) but also fine-tuning the molecular structure to achieve a balanced profile of good absorption, metabolic stability, and low toxicity. The use of more sophisticated in vivo models, such as those in immunocompromised animals or models that better replicate specific human diseases, will be essential for validating the true therapeutic potential of these compounds.[4][5]

By embracing this integrated approach, the scientific community can more efficiently translate promising chemical matter into tangible therapeutic solutions.

References

  • Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 30(2), 219–234. Available at: [Link]

  • Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology, 12, 962943. Available at: [Link]

  • Nechaeva, O. N., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

  • Dudley, M. N., et al. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01395-20. Available at: [Link]

  • Bartlett, J. G., et al. (1982). Evaluation of antimicrobial agents in animal models of infections involving Bacteroides fragilis. Reviews of Infectious Diseases, 4(Supplement 1), S105-S114. Available at: [Link]

  • Cai, Y., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 499. Available at: [Link]

  • Wang, C. Y., et al. (1975). Antibacterial activity of nitropyrroles, nitrothiophenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216–219. Available at: [Link]

  • Dongre, R. S., et al. (2016). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 40(11), 9345-9355. Available at: [Link]

  • Vlase, L., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3348. Available at: [Link]

  • Sahu, S. K., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 419-430. Available at: [Link]

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Benchmarking Novel KMO Inhibitors: A Comparative Guide Featuring 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel Kynurenine 3-Monooxygenase (KMO) inhibitors, using 2-(5-Nitropyridin-2-yl)benzoic acid as a primary example. We will delve into the scientific rationale behind experimental design, provide detailed protocols for in vitro assays, and present a clear structure for comparative data analysis against established KMO inhibitors.

Introduction: The Rationale for KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[1][2] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[3] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, its upregulation during inflammatory conditions can lead to an accumulation of neurotoxic metabolites, including quinolinic acid, an excitotoxic NMDA receptor agonist.[1][2] This has implicated KMO in the pathophysiology of several neurodegenerative disorders, such as Alzheimer's and Huntington's disease, making it a compelling therapeutic target.[2][4]

Inhibiting KMO presents a promising strategy to shift the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid, while simultaneously reducing the levels of neurotoxic downstream products.[2] This guide will utilize this compound, a novel compound with a structural motif suggestive of KMO inhibitory potential, as a case study for a rigorous benchmarking workflow.

Selecting Benchmark Inhibitors

To provide a robust comparison, it is essential to select well-characterized KMO inhibitors with established potencies. For this guide, we have chosen three widely recognized inhibitors:

  • Ro 61-8048: A potent and competitive KMO inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 37 nM.[5][6]

  • UPF 648: Another highly potent KMO inhibitor with a reported IC50 in the range of 20-40 nM.[4][7]

  • m-Nitrobenzoyl Alanine (m-NBA): One of the earlier selective KMO inhibitors, with a reported IC50 of around 0.9 µM.[8]

These compounds represent a range of potencies and chemical scaffolds, providing a comprehensive basis for evaluating the efficacy of a novel inhibitor like this compound.

Experimental Design: The In Vitro KMO Inhibition Assay

The most common method for assessing KMO inhibition in vitro is a spectrophotometric assay that measures the consumption of the cofactor NADPH, which absorbs light at 340 nm.[4][6] As the KMO enzyme hydroxylates its substrate, L-kynurenine, it oxidizes NADPH to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.

Below is a detailed protocol for performing a KMO inhibition assay, designed for a 96-well plate format, which is suitable for high-throughput screening and dose-response analysis.

Materials and Reagents
  • Recombinant Human KMO (rhKMO)

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5% glycerol)

  • This compound and benchmark inhibitors (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

The following diagram illustrates the key steps in the KMO inhibition assay workflow.

Caption: A representative dose-response curve for determining the IC50 value.

Comparative Data Presentation

The results of the benchmarking study should be presented in a clear and concise manner to allow for easy comparison. A tabular format is highly recommended.

InhibitorIC50 (nM)
This compound Experimental Value
Ro 61-804837 [5][6]
UPF 64820-40 [4][7]
m-Nitrobenzoyl Alanine (m-NBA)900 [8]

Conclusion and Future Directions

This guide provides a robust framework for the in vitro benchmarking of novel KMO inhibitors, exemplified by this compound. By following the detailed protocols and data analysis procedures outlined, researchers can generate reliable and comparable data to evaluate the potency of new chemical entities.

The determination of a potent IC50 value for a novel compound is a critical first step. Subsequent studies should aim to elucidate the mechanism of inhibition (e.g., competitive, non-competitive), assess selectivity against other enzymes, and evaluate the compound's properties in cell-based assays and in vivo models to further validate its therapeutic potential.

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway.

  • Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience.

  • Ro 61-8048 Hydroxylase inhibitor - Selleck Chemicals.

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches.

  • UPF-648 | KMO Inhibitor - MedchemExpress.com.

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience.

  • Mouse KMO(Kynurenine-3-Monooxygenase) ELISA Kit - Elk Biotechnology.

  • Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases.

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI.

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers.

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central.

  • Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central.

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - Wiley Online Library.

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Bridging the Virtual and the Real: A Comparative Guide to Validating Computational Docking Predictions for 2-(5-Nitropyridin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the modern drug discovery landscape, computational docking has emerged as an indispensable tool for rapidly screening vast libraries of virtual compounds against biological targets. This in silico approach provides valuable predictions about binding modes and affinities, guiding the prioritization of candidates for synthesis and experimental testing. However, these computational predictions are models of reality, not a substitute for it. Rigorous experimental validation is paramount to confirm the in silico hypotheses and ensure the progression of genuinely active compounds.

This guide provides a comprehensive framework for the experimental validation of computational docking predictions, using the novel compound 2-(5-Nitropyridin-2-yl)benzoic acid as a case study. As no specific biological target for this molecule has been definitively characterized in publicly available literature, we will proceed with a well-justified, hypothetical target: Cyclooxygenase-2 (COX-2) . This selection is based on the known anti-inflammatory properties of many benzoic acid derivatives, which often target COX enzymes. This guide will, therefore, serve as a practical blueprint for researchers engaged in validating their own computational findings.

The In Silico Starting Point: A Hypothetical Docking Workflow

The journey begins with a computational prediction of how this compound interacts with the COX-2 active site. This process is a critical first step that informs all subsequent experimental design.[1]

Experimental Protocol: Computational Docking of this compound into COX-2
  • Protein Preparation : Obtain the 3D crystal structure of human COX-2, for instance, from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation : Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.

  • Binding Site Definition : Identify the active site of COX-2, typically defined by the location of a co-crystallized known inhibitor (e.g., celecoxib).

  • Docking Simulation : Employ a docking algorithm (e.g., AutoDock Vina, Glide) to systematically search for the optimal binding poses of the ligand within the defined active site.

  • Scoring and Analysis : The docking software will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity. The pose with the best score is selected as the predicted binding mode. This predicted pose will highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are hypothesized to stabilize the protein-ligand complex.

PDB Obtain COX-2 Crystal Structure (PDB) PrepProt Prepare Protein (add hydrogens, remove water) PDB->PrepProt DefineSite Define Binding Site PrepProt->DefineSite Ligand Generate 3D Ligand Structure PrepLig Prepare Ligand (assign charges) Ligand->PrepLig Docking Perform Docking Simulation PrepLig->Docking DefineSite->Docking Scoring Analyze and Score Poses Docking->Scoring Prediction Predicted Binding Mode and Affinity Scoring->Prediction

Caption: A typical computational docking workflow.

The Experimental Gauntlet: From Prediction to Confirmation

With a computational hypothesis in hand, the next crucial phase is to ascertain its validity through a tiered approach of experimental assays. These methods range from initial activity screens to detailed biophysical characterization of the binding event.

Tier 1: In Vitro Enzyme Inhibition Assay

The most direct way to validate the functional consequence of the predicted binding is to measure the compound's ability to inhibit the target enzyme's activity.

  • Reagents and Materials :

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

    • Assay buffer (e.g., Tris-HCl)

    • This compound (test compound)

    • Known COX-2 inhibitor (e.g., celecoxib, positive control)

    • DMSO (solvent for compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure :

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (DMSO only).

    • Add the COX-2 enzyme to all wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundPredicted Docking Score (kcal/mol)Experimental IC50 (µM)
This compound-9.5 (Hypothetical)To be determined
Celecoxib (Reference)-11.20.04
Ibuprofen (Reference)-7.85.2

Table 1. Comparison of hypothetical docking scores with known experimental IC50 values for COX-2 inhibitors. The experimental IC50 for the test compound will be determined through the in vitro assay.

Tier 2: Biophysical Validation of Direct Binding

While an inhibition assay confirms a functional effect, it does not directly prove that the compound binds to the predicted site. Biophysical techniques are essential for confirming direct physical interaction between the ligand and the target protein.

SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) and the binding affinity (KD).[2]

  • Immobilization : Covalently immobilize recombinant COX-2 onto a sensor chip.

  • Binding Analysis : Flow solutions containing various concentrations of this compound over the sensor surface.

  • Data Acquisition : Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the ligand binding to the immobilized protein.

  • Kinetic Analysis : Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3]

  • Sample Preparation : Place a solution of COX-2 in the sample cell of the calorimeter and a solution of this compound in the injection syringe.

  • Titration : Perform a series of small injections of the ligand into the protein solution.

  • Heat Measurement : Measure the heat change associated with each injection.

  • Data Analysis : Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

TechniqueKey Parameters MeasuredInformation Gained
SPRka, kd, KDBinding kinetics and affinity
ITCKD, n, ΔH, ΔSBinding affinity, stoichiometry, and thermodynamics

Table 2. Comparison of the outputs from key biophysical validation techniques.

Docking Docking Prediction InhibitionAssay In Vitro Inhibition Assay (IC50) Docking->InhibitionAssay SPR Surface Plasmon Resonance (KD, kinetics) InhibitionAssay->SPR ITC Isothermal Titration Calorimetry (KD, thermodynamics) InhibitionAssay->ITC XRay X-ray Crystallography SPR->XRay ITC->XRay Validation Validated Binding Mode and Affinity XRay->Validation

Caption: A hierarchical workflow for experimental validation.

Tier 3: High-Resolution Structural Validation

The gold standard for validating a docking pose is to determine the high-resolution crystal structure of the protein-ligand complex.[4]

This technique provides an atomic-level picture of how the ligand is oriented within the protein's binding site, confirming the specific interactions predicted by the docking simulation.

  • Co-crystallization : Crystallize the COX-2 protein in the presence of an excess of this compound.

  • Data Collection : Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement : Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain the final structure.

  • Comparison with Docking Pose : Superimpose the experimentally determined structure with the computationally predicted pose to calculate the root-mean-square deviation (RMSD) and visually inspect the conservation of key interactions.

Conclusion

The validation of computational docking predictions is a multi-faceted process that requires a synergistic interplay between in silico modeling and rigorous experimental verification. By progressing from functional assays to biophysical characterization and ultimately to high-resolution structural studies, researchers can build a robust body of evidence to confirm or refute their initial computational hypotheses. This iterative process of prediction and validation is fundamental to modern structure-based drug design, enabling the efficient discovery and optimization of novel therapeutic agents.

References

  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. Available at: [Link]

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  • ACS Publications. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. Available at: [Link]

  • Royal Society of Chemistry. Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Available at: [Link]

  • Acta Physica Polonica A. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Available at: [Link]

  • Biology LibreTexts. 5.2: Techniques to Measure Binding. Available at: [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • MDPI. A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available at: [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

  • PubMed. Structure-activity Relationships in Glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA Binding and Potential Antitumor Agents. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. Available at: [Link]

  • PMC. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available at: [Link]

  • PMC. 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available at: [Link]

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  • ACS Publications. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Nitropyridin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of complex chemical reagents demand a rigorous, protocol-driven approach. This guide provides essential, step-by-step procedures for the safe disposal of 2-(5-Nitropyridin-2-yl)benzoic acid, a compound characterized by its nitroaromatic and carboxylic acid functionalities. The protocols outlined here are designed to ensure operational safety, regulatory compliance, and the protection of our environment.

Part 1: Hazard Profile and Waste Characterization

The presence of the nitro group is of particular concern. Nitro compounds can be energetic and may have explosive properties, especially under specific conditions of heat, shock, or friction.[1] They may also react violently with oxidizing or reducing agents.[1] The benzoic acid moiety confers acidic properties and is typically associated with skin and serious eye irritation.[2][3]

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale & Authoritative Source
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Based on the known properties of benzoic acid and substituted nitropyridines.
Serious Eye Damage/Irritation Causes serious eye damage.[2][3]Benzoic acid is a known severe eye irritant.
Acute Toxicity May be harmful if swallowed.[4]A common characteristic of many nitropyridine derivatives.
Reactivity Hazards Potential for hazardous reactions. Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][5][6]The nitro group can be highly reactive.
Environmental Hazard Must be prevented from entering drains, surface water, or groundwater.[7][8]Standard precaution for synthetic organic compounds.

Based on this profile, any waste containing this compound must be classified as hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to make this determination.[9]

Part 2: In-Lab Waste Segregation and Containment Protocol

Proper disposal begins the moment waste is generated. Rigorous segregation and containment are non-negotiable steps to prevent dangerous reactions and ensure the safety of all laboratory personnel.

Step-by-Step Containment Procedure:
  • Select an Appropriate Waste Container:

    • Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE). The container must have a secure, screw-top cap to prevent leaks and spills.[10]

    • Ensure the container material will not react with the acidic nature of the compound or any solvents used. Do not use metal containers for acidic waste.

  • Label the Container Immediately:

    • Attach a hazardous waste label to the container before adding any waste.[11]

    • The label must clearly state:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • List all components, including any solvents, by percentage.

      • The associated hazards (e.g., "Irritant," "Reactive").

  • Segregate from Incompatibles:

    • This is the most critical safety step. The designated waste container for this compound must be stored in a secondary containment bin within a designated Satellite Accumulation Area (SAA).[10]

    • Crucially, this waste stream must be physically separated from:

      • Bases (Organic and Inorganic): To prevent acid-base reactions.[6]

      • Strong Oxidizing Agents: To avoid potentially violent or explosive reactions with the nitro group.[2][6]

      • Strong Reducing Agents: To prevent uncontrolled reactions.[2][5]

  • Maintain Safe Accumulation Practices:

    • Keep the waste container tightly closed at all times, except when adding waste.[1][10]

    • Do not fill the container beyond 90% capacity to allow for expansion.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from heat sources.[12]

Part 3: Final Disposal Workflow

Final disposal of this compound is not a task for individual researchers. It must be managed through your institution's established hazardous waste program, which operates in compliance with local and national regulations.[13]

G Disposal Workflow: this compound A Waste Generated (Solid, Solution, or Contaminated Materials) B Characterize as Hazardous Waste A->B C Select & Pre-Label Compatible Container B->C D Segregate from Incompatibles (Bases, Oxidizers, Reducers) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Pickup from Institutional EHS or Licensed Waste Contractor E->F G Final Disposal via Licensed Facility (e.g., High-Temperature Incineration) F->G

Caption: Decision workflow for the safe disposal of this compound.

Protocol for Final Disposal:
  • Waste Accumulation: Continue to add waste to your properly labeled and segregated container in the SAA.

  • Request for Pickup: Once the container is full (not exceeding 90% capacity) or when the project is complete, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department or designated waste management group.[11]

  • Professional Handling: Trained EHS professionals will collect the waste. They will ensure it is properly manifested and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

  • Method of Disposal: The most probable and environmentally sound method for this type of compound is high-temperature incineration at a licensed chemical destruction plant.[12][14] This process ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing.[12]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, rehearsed spill response plan is essential.

Step-by-Step Spill Cleanup:
  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the immediate area.

  • Don Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE:

    • Safety goggles (or face shield).[12]

    • Chemically resistant gloves (check manufacturer compatibility charts).[11]

    • A lab coat.[11]

    • For large spills or significant dust, respiratory protection may be necessary.[12]

  • Contain the Spill: Prevent the spilled material from entering any drains.[7]

  • Cleanup Procedure for Solid Spills:

    • Gently sweep or scoop the solid material to avoid generating dust.[5][15]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a new, properly labeled hazardous waste container.[14]

  • Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[15]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental health.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Benzoic acid - Safety Data Sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Washington. Standard Operating Procedure for Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.